molecular formula C4H6N2OS2 B169945 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 129526-60-9

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B169945
CAS No.: 129526-60-9
M. Wt: 162.2 g/mol
InChI Key: XSBNZQOVLWBDMP-UHFFFAOYSA-N
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Description

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C4H6N2OS2 and its molecular weight is 162.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(methylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-9-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBNZQOVLWBDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: Synthesis and Characterization of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-oxadiazole nucleus is a cornerstone heterocyclic motif in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The strategic incorporation of a thiol group at the 2-position and a flexible (methylthio)methyl side chain at the 5-position of the oxadiazole ring presents a molecule of significant interest for further functionalization and biological screening. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. We will elucidate the causal chemistry behind the synthetic strategy, detail a self-validating protocol for its characterization, and present the data with the clarity required for advanced drug discovery programs.

Rationale and Synthetic Strategy

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is most reliably achieved through the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium.[6][7][8][9] This pathway is efficient and highly modular, allowing for diverse substitutions at the 5-position.

Our synthesis for the target compound is a two-step process starting from commercially available methyl 2-(methylthio)acetate.

  • Hydrazinolysis: The ester is first converted to its corresponding acid hydrazide, 2-(methylthio)acetohydrazide, via reaction with hydrazine hydrate. This step replaces the methoxy group of the ester with a highly nucleophilic hydrazinyl group, which is essential for the subsequent cyclization.

  • Cyclocondensation: The synthesized hydrazide undergoes a base-catalyzed cyclocondensation reaction with carbon disulfide. The hydrazide's terminal nitrogen attacks the electrophilic carbon of CS₂, initiating a cascade that results in the formation of a stable, five-membered 1,3,4-oxadiazole ring. The choice of potassium hydroxide in ethanol provides the requisite alkaline environment to deprotonate the hydrazide and facilitate the ring closure.[7][10]

Below is a visualization of the complete synthetic workflow.

Figure 1: Synthetic workflow for the target compound.

Experimental Protocols

Synthesis of 2-(Methylthio)acetohydrazide (Precursor)

This initial step creates the key intermediate required for the heterocyclic ring formation.

Methodology:

  • To a solution of methyl 2-(methylthio)acetate (0.1 mol) in 100 mL of absolute ethanol within a 250 mL round-bottom flask, add hydrazine hydrate (0.12 mol) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.[10]

  • After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Synthesis of this compound

This is the critical ring-forming step. The reaction's success hinges on the anhydrous conditions and the stoichiometry of the reagents.

Methodology:

  • In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylthio)acetohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in 120 mL of absolute ethanol. Stir until all solids have dissolved.[8]

  • To this clear solution, add carbon disulfide (0.11 mol) dropwise over 20 minutes. A yellow precipitate of the potassium dithiocarbazinate salt may form.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. During this period, the evolution of hydrogen sulfide gas (H₂S) will occur and should be appropriately scrubbed (e.g., with a bleach solution). The reaction is complete when the evolution of H₂S ceases.[10]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in a minimum amount of cold water and filter to remove any insoluble impurities.

  • Transfer the clear filtrate to a beaker and place it in an ice bath. Acidify the solution to pH 3-4 by the slow, dropwise addition of cold, dilute hydrochloric acid (2N HCl).

  • A pale yellow or off-white solid will precipitate. Stir for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and then dry under vacuum over P₂O₅. Recrystallization from an ethanol-water mixture can be performed for further purification.

Structural Elucidation and Characterization

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. A key structural feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This duality is observable in its spectral data.

Figure 2: Thiol-Thione tautomerism in the title compound.

(Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure images in a real environment.)

Physical and Chromatographic Data
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: A sharp melting point is a primary indicator of purity.[6] The recorded value should be uncorrected.

  • TLC: Purity is confirmed by a single spot on TLC plates (silica gel 60 F254) using a mobile phase such as ethyl acetate:petroleum ether (1:1), with visualization under UV light (254 nm).

Spectroscopic Data Summary

The following table summarizes the expected spectral data used to validate the molecular structure.

Technique Expected Observations and Rationale
FT-IR (KBr, cm⁻¹)~2550 (weak): S-H stretch, confirming the thiol tautomer.[6]~3150 (broad): N-H stretch from the thione tautomer.[9]~1620: C=N stretch of the oxadiazole ring.[9]~1260: C=S stretch, indicative of the thione tautomer.[9]~1100: C-O-C stretch of the oxadiazole ring.[6]
¹H NMR (400 MHz, DMSO-d₆, δ ppm)~13.5 (s, 1H): Very broad singlet, exchangeable with D₂O, corresponding to the SH/NH proton. Its downfield shift is characteristic.[6][10]~3.8 (s, 2H): Singlet for the methylene protons (-S-CH₂ -Oxadiazole).~2.2 (s, 3H): Singlet for the methyl protons (-S-CH₃ ).
¹³C NMR (100 MHz, DMSO-d₆, δ ppm)~177: C-2 of the oxadiazole ring (C=S carbon).[6]~161: C-5 of the oxadiazole ring (C=N carbon).[6]~30: Methylene carbon (-C H₂-).~15: Methyl carbon (-S-C H₃).
Mass Spec. (ESI-MS)m/z: Confirmation of the molecular weight via the molecular ion peak [M+H]⁺ or [M-H]⁻.

Molecular Structure Visualization

The diagram below highlights the key functional components of the target molecule, this compound.

Figure 3: Key structural features of the title compound.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound. The causality-driven explanation of the experimental choices and the comprehensive characterization protocol provide researchers and drug development professionals with a self-validating framework to produce and confirm this valuable heterocyclic building block. The presence of reactive handles and its foundation on a privileged scaffold makes this compound a promising candidate for inclusion in discovery libraries aimed at identifying novel therapeutic agents.

References

  • Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Bingol University. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Drug Discoveries & Therapeutics. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (2014). PubMed. [Link]

  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2017). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Hindawi. [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences. [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. (n.d.). Chemija. [Link]

  • 5-Furan-2yl[1][6][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). MDPI. [Link]

Sources

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec) of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The unique structural features of this compound, including the 1,3,4-oxadiazole core, the thione/thiol tautomerism, and the (methylthio)methyl substituent, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the neighboring sulfur atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-SH 13.0 - 14.0Singlet (broad)1H
-CH ₂-S-3.8 - 4.2Singlet2H
-S-CH2.2 - 2.6Singlet3H

The broad singlet observed at a high chemical shift (13.0-14.0 ppm) is characteristic of the thiol proton in 1,3,4-oxadiazole-2-thiol derivatives, a feature consistently reported in the literature for analogous structures.[1][2] This significant downfield shift is attributed to the acidic nature of the proton and its involvement in hydrogen bonding. The methylene protons of the (methylthio)methyl group are expected to appear as a singlet in the range of 3.8-4.2 ppm, while the methyl protons, being further from the electron-withdrawing oxadiazole ring, will resonate at a more upfield position of 2.2-2.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The two carbons of the 1,3,4-oxadiazole ring are of particular diagnostic value.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =S (C2 of oxadiazole)175 - 185
C -CH₂ (C5 of oxadiazole)158 - 165
-C H₂-S-30 - 40
-S-C H₃15 - 20

The carbon atom of the thione group (C=S) is expected to be the most downfield signal, typically appearing in the 175-185 ppm region.[3][4] The other carbon of the oxadiazole ring (C5) is also significantly deshielded and is expected to resonate between 158 and 165 ppm.[5][6] The methylene and methyl carbons of the (methylthio)methyl substituent will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural integrity.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (thione tautomer)3100 - 3300Medium, broad
C-H Stretch (aliphatic)2900 - 3000Medium
S-H Stretch (thiol tautomer)2500 - 2600Weak
C=N Stretch (oxadiazole ring)1600 - 1650Strong
C-N Stretch1450 - 1500Medium
C=S Stretch (thione tautomer)1250 - 1350Strong
C-O-C Stretch (oxadiazole ring)1000 - 1100Strong

The presence of a broad band in the 3100-3300 cm⁻¹ region is indicative of N-H stretching, suggesting that in the solid state, the compound predominantly exists in the thione tautomeric form.[1][3] The strong absorption around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the oxadiazole ring.[7] The C=S stretching vibration, typically a strong band, is expected in the 1250-1350 cm⁻¹ region.[1] The C-O-C stretching of the oxadiazole ring will also give rise to a strong absorption band.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Molecular Ion Peak (M⁺): m/z = 162.23

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 162, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the relative bond strengths within the molecule.

Proposed Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 162 F1 [M - CH₃S]⁺ m/z = 115 M->F1 - •SCH₃ F2 [M - CH₂S]⁺˙ m/z = 116 M->F2 - CH₂S F3 [M - CS]⁺˙ m/z = 118 M->F3 - CS F4 [C₃H₃N₂O]⁺ m/z = 83 F2->F4 - HCN, -H

Caption: Proposed mass fragmentation pathway for this compound.

Key fragmentation pathways may include the loss of the methylthio radical (•SCH₃) to give a fragment at m/z 115, or the loss of a thioformaldehyde molecule (CH₂S) resulting in a fragment at m/z 116.[2][8] Further fragmentation of the oxadiazole ring can also be expected.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Syn Synthesis of Compound Pur Purification Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR IR FT-IR Pur->IR MS Mass Spec Pur->MS DI Structural Elucidation NMR->DI IR->DI MS->DI

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic data of this compound, as predicted from the analysis of structurally related compounds, provides a robust basis for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a multi-faceted approach to confirming the molecular structure and provides a valuable reference for researchers in the field of medicinal chemistry.

References

  • 5-Furan-2yl[1][2][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available from: [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. International Journal of Advances in Engineering and Management (IJAEM). Available from: [Link]

  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Scilit. Available from: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. Available from: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available from: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]

  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revista de Chimie. Available from: [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available from: [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences. Available from: [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available from: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Education and Science. Available from: [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Heavenly Journal for Pharmaceutical and Applied Sciences. Available from: [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available from: [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available from: [Link]

Sources

Physical and chemical properties of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Introduction: A Scaffold of Versatility

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the 1,3,4-oxadiazole ring is a particularly privileged scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[3][4] This guide focuses on a specific, functionally rich derivative: This compound (CAS No. 129526-60-9).[5]

This molecule is distinguished by three key structural features:

  • The 1,3,4-Oxadiazole Core: A stable aromatic ring that acts as a bioisostere for ester and amide groups, enhancing pharmacokinetic properties.

  • The 2-Thiol Group: This functional handle introduces nucleophilicity and the capacity for thiol-thione tautomerism, opening avenues for diverse chemical modifications and metal coordination.[1][6]

  • The 5-(Methylthio)methyl Side Chain: This group modulates the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and analytical profile of this compound, grounded in established chemical principles and supported by data from analogous structures.

Synthesis and Mechanism

The construction of the 5-substituted-1,3,4-oxadiazole-2-thiol ring system is a well-established and reliable transformation in heterocyclic chemistry. The most prevalent and efficient method involves the cyclization of an appropriate acid hydrazide with carbon disulfide (CS₂) in an alkaline medium.[1][7][8] This reaction proceeds through the formation of a dithiocarbazate salt intermediate, which subsequently undergoes dehydrative cyclization.

Synthesis_Workflow A 2-(Methylthio)acetic Acid Ester C 2-(Methylthio)acetohydrazide A->C Hydrazinolysis B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C E Potassium Dithiocarbazate Intermediate C->E Nucleophilic Addition D 1. CS₂ / KOH 2. Ethanol, Reflux D->E G This compound E->G Cyclization & Dehydration F Acidification (e.g., HCl) F->G

Caption: General synthetic workflow for the target compound.

Protocol 2.1: Synthesis of this compound

This protocol describes the cyclization of 2-(methylthio)acetohydrazide, which can be readily prepared from the corresponding ester.

Step 1: Preparation of the Dithiocarbazate Salt

  • In a 250 mL round-bottom flask, dissolve 2-(methylthio)acetohydrazide (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add a solution of potassium hydroxide (KOH) (0.1 mol) in water (15 mL), followed by the dropwise addition of carbon disulfide (CS₂) (0.11 mol) under constant stirring.

    • Causality: KOH acts as a base to deprotonate the terminal nitrogen of the hydrazide, creating a potent nucleophile. CS₂ is the electrophilic source of the C=S group required for the ring.

  • Continue stirring the mixture at room temperature for 2-4 hours. The formation of a solid precipitate (the potassium dithiocarbazate salt) indicates the progression of the reaction.

Step 2: Cyclization and Isolation

  • Gently reflux the reaction mixture for 8-10 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization and elimination of water, leading to the formation of the stable oxadiazole ring.

  • After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL).

  • Acidify the aqueous solution to a pH of 4-5 by the slow addition of dilute hydrochloric acid (HCl).

    • Causality: Acidification protonates the thiol group, causing the final product to precipitate out of the aqueous solution.

  • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 3.1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource / Basis
CAS Number 129526-60-9[5]
Molecular Formula C₄H₆N₂OS₂-
Molecular Weight 162.23 g/mol -
Appearance Predicted: White to off-white or pale yellow solid.Based on analogs.[9]
Melting Point Not reported. Analog 5-phenyl-1,3,4-oxadiazole-2-thiol melts at ~200°C.[8]Based on analogs.
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, ethanol); sparingly soluble in water.General for this class.
pKa Predicted: ~5-7 for the thiol proton.Based on thiol acidity.

Core Chemical Characteristics

The chemistry of this compound is dominated by the reactivity of its thiol group and the heterocyclic ring nitrogens.

Thiol-Thione Tautomerism

A critical feature of 2-mercapto-1,3,4-oxadiazoles is their existence in a dynamic equilibrium between the thiol and thione tautomeric forms.[1][6] In the solid state and in solution, the thione form often predominates due to the greater stability of the amide-like C=S bond. This equilibrium is fundamental to its reactivity.

Caption: Thiol-Thione tautomeric equilibrium.

Reactivity and Derivatization Profile

The tautomeric nature provides multiple reactive sites, allowing for selective derivatization to build molecular complexity.

Reactivity Start This compound C1 S-Alkylation (R-X, Base) Start->C1 C2 N-Aminomethylation (HCHO, R₂NH) Start->C2 C3 Metal Coordination (Metal Salt) Start->C3 P1 S-Substituted Derivative (Thioether) C1->P1 P2 N-Mannich Base C2->P2 P3 Metal Complex C3->P3

Caption: Key derivatization pathways for the title compound.

  • S-Alkylation: The thiol group is readily deprotonated by a mild base (e.g., K₂CO₃, Et₃N) to form a thiolate anion, which is a strong nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, yields S-substituted derivatives.[10]

  • N-Aminomethylation (Mannich Reaction): The N-H proton of the thione tautomer is acidic and can react with formaldehyde and a primary or secondary amine to form N-Mannich bases.[6][7][10] This is a powerful method for introducing diverse amine functionalities.

  • Metal Complexation: The presence of multiple heteroatoms (N, O, S) makes the compound an excellent chelating ligand for various transition metals.[7][11] The resulting metal complexes often exhibit enhanced biological activities compared to the parent ligand.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of standard spectroscopic techniques. The following data are predicted based on characteristic values for the 1,3,4-oxadiazole-2-thiol scaffold.

Table 5.1: Predicted Spectroscopic Data

TechniqueRegion / ShiftAssignment and Rationale
¹H NMR (DMSO-d₆)δ 12.5-13.5 (s, 1H)Acidic SH proton of the thione tautomer; broad and D₂O exchangeable.[7][12]
δ 3.8-4.0 (s, 2H)Methylene protons (-CH₂-S).
δ 2.1-2.3 (s, 3H)Methyl protons (S-CH₃).
¹³C NMR (DMSO-d₆)δ 175-180C2 of the oxadiazole ring (C=S, thione carbon).[7]
δ 158-162C5 of the oxadiazole ring.[7]
δ 30-35Methylene carbon (-CH₂-S).
δ 14-16Methyl carbon (S-CH₃).
IR (KBr, cm⁻¹)3100-3200N-H stretch (from thione tautomer).
~2550S-H stretch (weak, from thiol tautomer).[7]
~1600C=N stretch of the oxadiazole ring.[7][13]
~1350C=S stretch.
~1100C-O-C stretch of the oxadiazole ring.[7]
Mass Spec (EI) m/z 162Molecular ion peak [M]⁺.

Biological and Pharmacological Context

While this specific molecule may not have extensive biological data, the 1,3,4-oxadiazole-2-thiol class is a prolific source of bioactive compounds. Derivatives have demonstrated a vast spectrum of activities, including:

  • Antifungal and Antibacterial: The scaffold is frequently found in agents targeting microbial growth.[7][13]

  • Anticancer: Many derivatives show potent cytotoxic activity against various cancer cell lines.[2][4]

  • Anti-inflammatory and Analgesic: The ring system is a component of several non-steroidal anti-inflammatory agents.[1][12]

  • Antitubercular: This class of compounds has shown promise in inhibiting the growth of Mycobacterium tuberculosis.[4]

The title compound, this compound, serves as an ideal starting point for drug discovery. Its reactive thiol group allows for the systematic generation of compound libraries through S-alkylation or aminomethylation, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its straightforward and high-yielding synthesis, combined with a rich reactivity profile centered on its thiol-thione tautomerism, makes it an attractive scaffold for creating diverse molecular architectures. The well-documented biological significance of the broader 1,3,4-oxadiazole-2-thiol family provides a strong rationale for its use in the development of novel therapeutic agents. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and derivatize this valuable compound.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: )
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (URL: [Link])

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: )
  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (URL: [Link])

  • 5-Furan-2yl[7][10][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][10][12] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC. (URL: [Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (URL: )
  • Selective Synthesis and Characterization of Substituted 1,3,4-Thiadiazole/oxadiazole and 1,2,4-Triazole Heterocyclic Rings. (URL: [Link])

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (URL: [Link])

  • (Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives). (URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (URL: [Link])

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchGate. (URL: [Link])

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: [Link])

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (URL: [Link])

  • 5-[(dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol | AMERICAN ELEMENTS. (URL: [Link])

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

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Starting materials for 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a thiol group at the 2-position and a tailored substituent at the 5-position can significantly modulate the pharmacological profile of the molecule. This guide provides a comprehensive analysis of the core starting materials required for the synthesis of a specific, promising derivative: this compound.

As a senior application scientist, this document moves beyond a simple recitation of materials to explore the causality behind their selection, their specific roles in the reaction mechanism, and the critical experimental considerations for a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, grounded in established chemical principles.

Part 1: The Core Synthetic Strategy

The most robust and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[3][4][5] This one-pot reaction is valued for its efficiency and generally high yields. The overall transformation involves the formation of a key dithiocarbazinate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired heterocyclic ring system.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Cyclization Reaction MethylEster Methyl 2-(methylthio)acetate Hydrazide 2-(Methylthio)acetohydrazide MethylEster->Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Product 5-[(Methylthio)methyl]-1,3,4- oxadiazole-2-thiol Hydrazide->Product Cyclocondensation CS2 Carbon Disulfide CS2->Product KOH Potassium Hydroxide KOH->Product Workup Acidification & Purification Product->Workup

Caption: Overall workflow for the synthesis of the target oxadiazole.

Part 2: Primary Starting Materials: A Detailed Analysis

The success of the synthesis hinges on the purity and proper handling of four key components: the specific carbohydrazide that dictates the 5-substituent, the carbon source for the thiol group, the base catalyst, and the solvent medium.

The Side-Chain Precursor: 2-(Methylthio)acetohydrazide

This molecule is the most critical starting material as it directly incorporates the desired (methylthio)methyl side chain at the C5 position of the oxadiazole ring. It is typically not commercially available and must be synthesized in a preliminary step.

Synthesis: The standard and most efficient method for its preparation is the hydrazinolysis of an alkyl ester of 2-(methylthio)acetic acid, commonly the methyl or ethyl ester.[6][7] This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

Hydrazide_Synthesis Ester Methyl 2-(methylthio)acetate (Starting Ester) Reflux Reflux Ester->Reflux Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Reflux Solvent Ethanol (Reaction Medium) Solvent->Reflux Product 2-(Methylthio)acetohydrazide (Desired Precursor) Reflux->Product Byproduct Methanol (Byproduct) Reflux->Byproduct

Caption: Synthesis of the key 2-(methylthio)acetohydrazide precursor.

Starting Materials for 2-(Methylthio)acetohydrazide Synthesis:

CompoundMolar Mass ( g/mol )RoleKey Considerations
Methyl 2-(methylthio)acetate 120.17Ester PrecursorThe electrophile. Purity is important to avoid side reactions.
Hydrazine Hydrate (N₂H₄·H₂O) 50.06NucleophileHighly reactive and corrosive. Use in a well-ventilated fume hood.[8][9]
Ethanol (Absolute) 46.07SolventActs as a solvent for both reactants and allows for effective heating under reflux.[6]

Experimental Protocol: Synthesis of 2-(Methylthio)acetohydrazide [6][7]

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents: To a solution of methyl 2-(methylthio)acetate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 - 1.5 eq). The slight excess of hydrazine ensures complete conversion of the ester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Isolation: Cool the concentrated residue in an ice bath to induce precipitation of the hydrazide. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The Ring Backbone Component: Carbon Disulfide (CS₂)

Carbon disulfide is a fundamental building block, serving a dual purpose in the reaction. It acts as the source for both the C2 carbon atom of the oxadiazole ring and the sulfur atom of the thione group.[3][10]

CompoundMolar Mass ( g/mol )RoleKey Considerations
Carbon Disulfide 76.14C=S SourceHighly volatile, flammable, and toxic. All manipulations must be performed in a fume hood.[8][11]
The Catalyst: Potassium Hydroxide (KOH)

The presence of a strong base is essential for the initial step of the reaction. Its primary role is to deprotonate the terminal nitrogen of the hydrazide, converting it into a more potent nucleophile.[3][12] This greatly facilitates the attack on the electrophilic carbon of carbon disulfide, leading to the formation of the potassium dithiocarbazinate salt intermediate.[13]

CompoundMolar Mass ( g/mol )RoleKey Considerations
Potassium Hydroxide 56.11Base CatalystHygroscopic. Should be freshly crushed or from a tightly sealed container. Sodium hydroxide can also be used.[12]

Part 3: The Synthesis Protocol: this compound

This protocol integrates the starting materials into a cohesive workflow for producing the final compound.

Experimental Protocol [1][14]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Initial Mixture: Dissolve 2-(methylthio)acetohydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol. Stir until the KOH is fully dissolved.

  • Addition of CS₂: To the stirred solution, add carbon disulfide (1.5-2.0 eq) dropwise at room temperature. A color change and the formation of a precipitate (the potassium salt intermediate) may be observed.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 8-12 hours. The evolution of hydrogen sulfide gas (H₂S) may be noted (ensure the setup is in a fume hood).

  • Workup: After the reflux period, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker of crushed ice and water.

  • Acidification: Slowly acidify the aqueous mixture with dilute hydrochloric acid (HCl) or acetic acid to a pH of 3-4, while stirring. This protonates the thiol and causes the product to precipitate out of the solution.[12]

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process occurs in two primary stages following the initial deprotonation of the hydrazide.

  • Formation of Potassium Dithiocarbazinate: The activated hydrazide anion performs a nucleophilic attack on the carbon of CS₂. The resulting intermediate is then protonated by the solvent and subsequently deprotonated by another equivalent of base to form the stable potassium dithiocarbazinate salt.[3][13]

  • Intramolecular Cyclization: Upon heating, the oxygen atom of the hydrazide carbonyl group attacks the thiocarbonyl carbon. This is followed by an intramolecular proton transfer and the elimination of a water molecule and hydrogen sulfide, leading to the formation of the stable 1,3,4-oxadiazole ring.[3]

  • Tautomerism: The final product exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In the solid state, the thione form is generally predominant.[4][5]

Mechanism cluster_step1 Step 1: Dithiocarbazinate Formation cluster_step2 Step 2: Cyclization & Elimination cluster_step3 Step 3: Tautomerization A Hydrazide + KOH B Potassium Dithiocarbazinate Salt A->B + CS₂ C Intramolecular Attack B->C Heat (Δ) D Thiol Form C->D - H₂O E Thione Form D->E Equilibrium E->D

Caption: Simplified reaction mechanism for oxadiazole-2-thiol formation.

Conclusion

The synthesis of this compound is a well-established process reliant on a few key starting materials. The critical precursor, 2-(methylthio)acetohydrazide, must first be prepared from its corresponding ester and hydrazine hydrate. This hydrazide, in concert with carbon disulfide and potassium hydroxide in an alcoholic solvent, undergoes a reliable cyclocondensation reaction to yield the target heterocycle. By understanding the specific function of each starting material and the underlying reaction mechanism, researchers can confidently and reproducibly synthesize this and related compounds for further investigation in drug discovery and development.

References

  • Young, R. W., & Wood, K. H. (1955). The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. Journal of the American Chemical Society, 77(2), 400-403. [Link]

  • Mohareb, R. M., Aziz, S. I., Abdel-Sayed, N. I., & El-Banna, A. H. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (7), 416-417. [Link]

  • Mohareb, R. M., Aziz, S. I., Abdel-Sayed, N. I., & El-Banna, A. H. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [Link]

  • Audrieth, L. F., et al. (1954). Process for reducing dithiocarbazinate buildup in the preparation of methyl.
  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2025). ResearchGate. [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (n.d.). ResearchGate. [Link]

  • 5-Furan-2yl[3][4][15]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). PMC - NIH. [Link]

  • The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. (n.d.). ACS Publications. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Avicenna Journal of Pharmaceutical Research. [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (n.d.). Scientific Research Publishing. [Link]

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2), 41-47. [Link]

  • Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base. (n.d.).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]

  • A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydraz. (n.d.). Googleapis.com. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). DergiPark. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025). ResearchGate. [Link]

  • Process for the production of thiocarbohydrazide. (n.d.).
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]

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Reaction mechanism for the formation of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a classical and robust method involving the cyclization of 2-(methylthio)acetohydrazide with carbon disulfide in an alkaline medium. This document elucidates the step-by-step mechanistic pathway, explores the causality behind experimental choices, presents a detailed experimental protocol, and discusses the critical parameters governing the reaction's success. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2] The thiol group at the 2-position provides a versatile handle for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules.[3]

The synthesis of this compound follows a well-established route for 2,5-disubstituted 1,3,4-oxadiazoles. The primary strategy involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base.[4][5] This method is favored for its operational simplicity, high yields, and the ready availability of starting materials. The overall transformation is a one-pot process that proceeds through a key dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization to form the stable heterocyclic ring.[6]

Detailed Reaction Mechanism

The formation of the 1,3,4-oxadiazole ring from an acid hydrazide and carbon disulfide is a multi-step process initiated by nucleophilic attack and driven by the formation of a stable aromatic system.

Step 1: Nucleophilic Attack and Formation of Potassium Dithiocarbazate

The reaction begins with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of 2-(methylthio)acetohydrazide on the electrophilic carbon atom of carbon disulfide (CS₂). The lone pair of electrons on the nitrogen is highly available for this attack. This addition reaction forms a dithiocarbamic acid intermediate.

In the presence of potassium hydroxide (KOH), a strong base, two critical acid-base reactions occur. First, the hydroxide ion abstracts a proton from the nitrogen, followed by the abstraction of the acidic proton from the thiol group, leading to the formation of a stable potassium dithiocarbazate salt.[4][7] The formation of this salt is crucial as it stabilizes the intermediate and sets the stage for the subsequent cyclization.

Step 2: Intramolecular Cyclization and Dehydrative Ring Closure

The potassium dithiocarbazate intermediate exists in equilibrium with its protonated forms. The key mechanistic step is an intramolecular nucleophilic attack by the carbonyl oxygen of the hydrazide moiety onto the carbon of the thiocarbonyl group (C=S). This attack is followed by a sequence of proton transfers and the elimination of hydrogen sulfide (H₂S) and a water molecule.[1] The evolution of H₂S gas is a characteristic observation in this reaction.[1][4] This irreversible cyclization is the thermodynamic driving force for the reaction, leading to the formation of the stable five-membered 1,3,4-oxadiazole ring.

Step 3: Tautomerization

The final product, this compound, can exist in two tautomeric forms: the thiol form and the thione form.[4][8] The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. In many cases, the thione form is found to be the predominant tautomer in the solid state and in various solvents.[4]

Below is a Graphviz diagram illustrating the complete mechanistic pathway.

reaction_mechanism Figure 1: Reaction Mechanism for this compound Formation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Hydrazide 2-(Methylthio)acetohydrazide DTC_Salt Potassium Dithiocarbazate Salt Hydrazide->DTC_Salt Step 1a: Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->DTC_Salt KOH Potassium Hydroxide (KOH) KOH->DTC_Salt Step 1b: Deprotonation Product This compound (Thiol-Thione Tautomers) DTC_Salt->Product Step 2: Intramolecular Cyclization & Dehydration (-H₂S, -H₂O)

Caption: Figure 1: Reaction Mechanism for this compound Formation

Causality of Experimental Parameters

The success of this synthesis is highly dependent on the careful control of reaction conditions. Each parameter is chosen to optimize the rate and yield of the desired product.

ParameterReagent/ConditionRole & Scientific Rationale
Solvent Absolute EthanolProvides good solubility for the hydrazide and the potassium dithiocarbazate intermediate. Its polar protic nature facilitates the necessary proton transfers during the reaction mechanism. Being "absolute" (anhydrous) minimizes side reactions involving water.
Base Potassium Hydroxide (KOH)Acts as a catalyst by deprotonating the hydrazide and the dithiocarbamic acid intermediate to form the highly nucleophilic potassium salt, which readily undergoes cyclization.[4][7]
Temperature RefluxThe elevated temperature provides the necessary activation energy for the intramolecular cyclization and the subsequent elimination of H₂S and water, driving the reaction to completion.[1][3]
Acidification Dilute HCl or Acetic AcidAfter the reaction is complete, the solution is often cooled and acidified. This step protonates the potassium salt of the product, causing it to precipitate out of the solution, which allows for easy isolation by filtration.[3][8]

Self-Validating Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-(methylthio)acetohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Standard reflux apparatus with magnetic stirring

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)acetohydrazide (0.01 mol) in absolute ethanol (50 mL).

  • Addition of Base: To this solution, add a solution of potassium hydroxide (0.01 mol) dissolved in a minimal amount of water or absolute ethanol. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of CS₂: Slowly add carbon disulfide (0.015 mol, 1.5 equivalents) to the reaction mixture. An initial color change (often to yellow) and slight warming may be observed.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During this time, the evolution of hydrogen sulfide gas may be noted (perform in a well-ventilated fume hood).[1][4]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing crushed ice.

  • Acidification: Slowly acidify the cold mixture with dilute hydrochloric acid to a pH of 5-6 while stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold distilled water to remove any inorganic salts, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.[5][8]

Validation Checkpoints:

  • TLC Monitoring: Compare the reaction mixture spot with the starting material spot to confirm consumption.

  • Product Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The IR spectrum should show characteristic peaks for N-H, C=N, C-O-C, and C=S stretching.[4]

Conclusion

The synthesis of this compound via the cyclization of 2-(methylthio)acetohydrazide with carbon disulfide is a highly efficient and reliable method. The mechanism proceeds through a well-defined potassium dithiocarbazate intermediate, whose subsequent intramolecular cyclization is the key ring-forming step. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for achieving high yields and purity. This guide provides the foundational mechanistic knowledge and practical methodology required for the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

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  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s).

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  • Gümüş, F., et al. (2012). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 17(11), 13456-13468.

  • Ali, A.H., et al. (2025). Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity. Advanced Journal of Chemistry, Section A, 8(5), 825-834.

  • Kushwaha, D.S., et al. (2014). Synthesis of 5-(3-Methyl Benzofuran-2-yl)-2-Thiol-1,3,4 Oxadiazole and its Photochemical Study. International Journal of Chemical and Physical Sciences, 3(2), 41-45.

  • Al-Amiery, A.A. (2012). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic and Medicinal Chemistry International Journal, 2(3).

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The Emerging Therapeutic Potential of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2][3][4] This guide focuses on a specific, promising subclass: 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives. The presence of a reactive thiol group at the C2 position and a flexible methylthio moiety at the C5 position offers a unique platform for synthetic modification, enabling the exploration of diverse biological activities.[5] This document provides a comprehensive overview of the synthesis, potential biological activities, mechanisms of action, and key structure-activity relationships of these compounds, intended for researchers and professionals in drug discovery and development.

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][6] The introduction of a thiol group at the 2-position is particularly significant, as it not only enhances biological potency but also serves as a versatile chemical handle for creating extensive libraries of S-substituted derivatives.[5]

General Synthetic Pathway

The synthesis of the core 5-substituted-1,3,4-oxadiazole-2-thiol structure is a well-established, multi-step process. The causality behind this pathway lies in the sequential formation of stable intermediates, culminating in a cyclization reaction driven by the elimination of water and hydrogen sulfide.

Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
  • Esterification: A selected carboxylic acid (e.g., 2-(methylthio)acetic acid) is refluxed with an alcohol (typically methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester. This is a classic Fischer esterification, driven to completion by using excess alcohol as the solvent.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the corresponding acid hydrazide. This reaction is typically performed in an alcoholic solvent to ensure miscibility of the reactants.

  • Cyclization: The acid hydrazide is dissolved in ethanol, and an equimolar amount of potassium hydroxide is added to form the potassium salt. Carbon disulfide (CS₂) is then added dropwise. The mixture is refluxed for several hours. The CS₂ acts as a source of the C=S group required for the thiol functionality. The reaction proceeds via a dithiocarbazate intermediate, which upon heating, cyclizes with the elimination of water and potassium sulfide to form the potassium salt of the desired 1,3,4-oxadiazole-2-thiol.[5][7]

  • Acidification: The reaction mixture is cooled, diluted with water, and acidified with a dilute mineral acid (e.g., HCl). This protonates the thiol salt, causing the final product to precipitate out of the solution, which can then be collected by filtration and purified by recrystallization.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization cluster_3 Step 4: Acidification A R-COOH (Carboxylic Acid) B R-COOR' (Ester) A->B + R'OH, H+ C R-CONHNH2 (Acid Hydrazide) B->C + NH2NH2·H2O D Potassium dithiocarbazate (Intermediate) C->D + CS2, KOH E 5-R-1,3,4-Oxadiazole-2-thiolate salt D->E Reflux, -H2O F 5-R-1,3,4-Oxadiazole-2-thiol (Final Product) E->F + H+

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols.

Potential Biological Activities and Mechanisms

Derivatives of the 1,3,4-oxadiazole-2-thiol scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The 1,3,4-oxadiazole ring is a common feature in many anticancer agents.[4][8] Derivatives have shown cytotoxicity against a wide range of cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and colon (HT-29).[9][10][11]

Mechanisms of Action: The antiproliferative effects of these compounds are often multifactorial.[12]

  • Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell survival, such as telomerase, histone deacetylases (HDACs), thymidylate synthase, and topoisomerase.[12][13]

  • Kinase Inhibition: They can target signaling kinases like Focal Adhesion Kinase (FAK) or Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting tumor angiogenesis and metastasis.[14][13]

  • NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the aberrant activation of the NF-κB signaling pathway, which is a key promoter of inflammation-driven cancers.[15][16] This is achieved by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[15]

  • Apoptosis Induction: Potent derivatives often induce programmed cell death (apoptosis) by activating caspase cascades and disrupting the mitochondrial membrane potential.[10][17]

G TNFa TNF-α / Carcinogens IKK IKK Complex TNFa->IKK Activates IkB p65/p50/IκBα IKK->IkB Phosphorylates IκBα p65_p50 p65/p50 IkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) Nucleus->Transcription Initiates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits

Proposed Mechanism: Inhibition of the NF-κB Signaling Pathway.

Data Summary: Anticancer Activity

Compound ClassCell LineIC₅₀ (µM)Reference
Phenylpiperazine derivativesHepG2 (Liver)< 1.0[14]
Diphenylamine derivativesHT29 (Colon)1.3 - 2.0[4]
Benzothiophene derivativesHCCLM3 (Liver)27.5[15]
Acetamidophenoxy derivativesA549 (Lung)< 0.14[10]
Quinoline conjugatesHepG2 (Liver)0.8 - 1.2[9]
Antimicrobial and Antifungal Activity

The scaffold has shown considerable promise in combating microbial infections. The presence of the azomethine linkage (-N=C-) is believed to be crucial for antimicrobial activity.

Mechanisms of Action: While not fully elucidated, the proposed mechanisms include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or chelation of metal ions vital for microbial growth.[5] The lipophilicity conferred by various substituents on the core structure allows for effective penetration of microbial cell membranes.

Data Summary: Antimicrobial Activity

Derivative ClassOrganismActivity MetricResultReference
5-Aryl-1,3,4-oxadiazole-2-thiolsE. coli, S. pneumoniaeMICStronger than Ampicillin[18]
5-Aryl-1,3,4-oxadiazole-2-thiolsA. fumigatusMICBetter than Terbinafine[18]
5-Substituted thioestersA. flavus, A. nigerZone of InhibitionModerate to good[5][7]
Aryloxymethyl derivativesA. niger, C. parapsilosisMICSignificant[19]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. 1,3,4-Oxadiazole derivatives have been identified as potent anti-inflammatory agents, with some showing efficacy comparable to standard drugs like diclofenac.[20][21]

Mechanisms of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[22] Some derivatives also reduce nitric oxide (NO) and reactive oxygen species (ROS) production in stimulated macrophages.[21]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown significant anticonvulsant activity in preclinical models.[23][24][25]

Mechanisms of Action: The anticonvulsant effect is often attributed to the modulation of ion channels (e.g., sodium channels) or potentiation of GABAergic neurotransmission.[26] The structural similarity of the oxadiazole core to known anticonvulsant pharmacophores contributes to its ability to interact with these neurological targets.

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, standardized protocols are essential.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A control group receives media with DMSO only. The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a 3-4 hour incubation, the media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with Serial Dilutions of Oxadiazole Derivatives incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals with DMSO incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Workflow for In Vitro Anticancer Screening (MTT Assay).

Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized derivatives has provided key insights into the relationship between chemical structure and biological activity:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the oxadiazole ring is critical. Aromatic or heteroaromatic rings often enhance potency. The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) on these rings can significantly modulate activity, depending on the biological target.[27][28]

  • Derivatization at the 2-thiol group: S-alkylation or S-acylation at the thiol position creates a diverse range of derivatives. The nature of the substituent introduced here directly impacts the compound's lipophilicity, steric profile, and ability to form interactions with biological targets.

  • Hybrid Molecules: Conjugating the 1,3,4-oxadiazole scaffold with other known pharmacophores (e.g., piperazine, quinoline) has proven to be an effective strategy for developing hybrid molecules with enhanced or dual modes of action.[4][29]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of activity and pharmacokinetic properties.

Future research should focus on synthesizing novel libraries of derivatives, particularly through S-substitution at the thiol position, to further explore and optimize their therapeutic potential. In-depth mechanistic studies, including target identification and validation, are crucial to advance the most potent compounds toward preclinical and clinical development. Furthermore, computational studies, such as molecular docking and QSAR, can guide the rational design of next-generation derivatives with improved efficacy and selectivity.[27]

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In Silico Prediction of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This in-depth technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific, under-explored derivative: 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. Focusing on its potential as a novel antimicrobial agent, a prevalent activity for this class of compounds, we will detail a robust, multi-faceted computational approach.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) model development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, but also the scientific rationale behind these critical experimental choices. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and providing a solid foundation for further in vitro and in vivo studies.

Introduction: The Rationale for In Silico Bioactivity Prediction

In the early stages of drug discovery, the ability to rapidly and cost-effectively screen compounds for potential therapeutic activity and favorable pharmacokinetic profiles is paramount. In silico methods provide a powerful avenue to achieve this, allowing for the prioritization of candidates before committing to resource-intensive laboratory synthesis and testing.[5] The 1,3,4-oxadiazole-2-thiol moiety is a known pharmacophore, and its derivatives have shown significant biological activities.[6][7] Given the prevalence of antimicrobial resistance, the exploration of novel antibacterial and antifungal agents is a critical area of research.[4] This guide will, therefore, focus on predicting the antimicrobial potential of this compound.

Our approach is predicated on a logical, multi-step computational workflow, designed to build a comprehensive profile of the target molecule. This workflow, from target identification to toxicity prediction, allows for a holistic assessment of the compound's potential as a drug candidate.

Target_Identification Target Identification (Antimicrobial Focus) Molecular_Docking Molecular Docking (Binding Affinity Prediction) Target_Identification->Molecular_Docking Select Protein Targets QSAR_Modeling QSAR Model Development (Activity Prediction) Molecular_Docking->QSAR_Modeling Generate Docking Scores ADMET_Prediction ADMET Profiling (Pharmacokinetic & Safety Assessment) Molecular_Docking->ADMET_Prediction Assess Druglikeness Lead_Optimization Lead Optimization (Data-Driven Refinement) QSAR_Modeling->Lead_Optimization Identify Key Structural Features ADMET_Prediction->Lead_Optimization Filter for Favorable Properties cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 2D Structure Drawing L2 3D Conversion & Energy Minimization L1->L2 L3 PDBQT Conversion L2->L3 Grid Grid Box Definition L3->Grid R1 Download PDB Structure R2 Clean Protein R1->R2 R3 PDBQT Conversion R2->R3 R3->Grid Docking Run AutoDock Vina Grid->Docking Analysis Analyze Results Docking->Analysis

Caption: Workflow for molecular docking using AutoDock Vina.

Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [8]A robust QSAR model can be used to predict the activity of new, untested compounds.

4.1. Detailed Protocol for QSAR Model Development:

This protocol describes the steps to build a QSAR model for the antimicrobial activity of 1,3,4-oxadiazole derivatives.

Step 1: Data Set Collection

  • Gather a Dataset: Collect a dataset of 1,3,4-oxadiazole derivatives with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC values) from the literature. The dataset should be as large and diverse as possible.

  • Data Curation: Standardize the chemical structures and convert the biological activity data to a consistent format (e.g., pMIC = -log(MIC)).

Step 2: Molecular Descriptor Calculation

  • Calculate Descriptors: For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Mordred. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). [9][10] Step 3: Data Splitting

  • Divide the Dataset: Split the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive performance.

Step 4: Model Building

  • Select a Modeling Technique: Choose a suitable regression technique, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm like Random Forest.

  • Feature Selection: Use a feature selection algorithm to identify the most relevant descriptors that contribute to the biological activity. This helps to avoid overfitting and improves the interpretability of the model. [11]3. Train the Model: Build the QSAR model using the training set and the selected descriptors.

Step 5: Model Validation

  • Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the robustness of the model.

  • External Validation: Use the test set to evaluate the predictive power of the model on new data. Key statistical parameters to consider are the squared correlation coefficient (R²), the cross-validated R² (Q²), and the R² for the test set (R²_pred).

Parameter Description Acceptable Value
Coefficient of determination for the training set> 0.6
Cross-validated coefficient of determination> 0.5
R²_pred Coefficient of determination for the test set> 0.5

Table 1: Key statistical parameters for QSAR model validation.

ADMET Prediction: Assessing Druglikeness and Safety

ADMET prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. [12]We will utilize freely available online tools to predict the ADMET properties of this compound.

5.1. Detailed Protocol for ADMET Prediction using Online Tools:

Step 1: Input Molecule

  • Obtain SMILES String: Convert the chemical structure of the target molecule into its SMILES (Simplified Molecular Input Line Entry System) representation.

Step 2: Use Online ADMET Prediction Servers

  • SwissADME: This is a user-friendly web server that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [2][13][14] * Procedure: Paste the SMILES string into the input box on the SwissADME website and click "Run".

    • Key Parameters to Analyze: Lipinski's rule of five violations, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for P-glycoprotein substrate.

  • pkCSM: This server predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures. [6][7][15][16][17] * Procedure: Input the SMILES string on the pkCSM prediction page.

    • Key Parameters to Analyze: Caco-2 permeability, human intestinal absorption, CNS permeability, and various toxicity endpoints like AMES toxicity and hepatotoxicity.

Step 3: Data Interpretation

  • Analyze the Predictions: Consolidate the results from both servers into a table for easy comparison.

  • Assess Druglikeness: Evaluate the overall ADMET profile to determine if the compound has the potential to be a viable drug candidate.

Property Predicted Value Interpretation
Molecular Weight CalculatedShould be < 500 g/mol (Lipinski's Rule)
LogP CalculatedShould be < 5 (Lipinski's Rule)
H-bond Donors CalculatedShould be < 5 (Lipinski's Rule)
H-bond Acceptors CalculatedShould be < 10 (Lipinski's Rule)
GI Absorption High/LowHigh is desirable for oral drugs
BBB Permeant Yes/No"No" is generally preferred for non-CNS targets
AMES Toxicity Positive/NegativeNegative indicates no mutagenic potential
Hepatotoxicity Yes/No"No" indicates a lower risk of liver damage

Table 2: Example of an ADMET prediction summary table.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of this compound, with a focus on its potential as an antimicrobial agent. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can build a robust, data-driven hypothesis for the therapeutic potential of this and other novel compounds.

The results from this in silico workflow should be used to guide further experimental studies. Compounds that exhibit promising binding affinities in molecular docking, are predicted to be active by a validated QSAR model, and have a favorable ADMET profile are strong candidates for synthesis and in vitro biological evaluation. This integrated approach of computational and experimental methods is a powerful strategy to accelerate the discovery and development of new medicines.

References

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  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Center for Structural Genomics of Infectious Diseases. (2020). Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria. Microbiology Resource Announcements, 9(21), e00303-20.
  • Nguyen, H. (2023, February 20). Cleaning and selecting the best molecular descriptors for QSAR study (part 1) [Video]. YouTube. [Link]...

  • JETIR. (n.d.). A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]...

  • Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]...

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979.
  • Yarmohammadi, N., et al. (2020).
  • Gornowicz, A., et al. (2020). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer agents in medicinal chemistry, 20(15), 1841–1853.
  • Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979.
  • Mohammad, H. A., et al. (2012).
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
  • RCSB PDB. (2012). 3RUM: New strategy to analyze structures of glycopeptide antibiotic-target complexes. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • RCSB PDB. (2012). 3RUM: New strategy to analyze structures of glycopeptide antibiotic-target complexes. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • RCSB PDB. (2019). 6HY2: Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase. Retrieved from [Link]

  • MDPI. (2023). Antibacterial Activity and Molecular Docking of Lignans Isolated from Artemisia cina Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved from [Link]

  • NIH. (2022). Macromolecular Structure Assembly as a Novel Antibiotic Target. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology, structural elucidation, and potential applications of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. While the specific history of this particular molecule is not extensively documented, this guide leverages established principles of heterocyclic chemistry to present a robust and plausible synthetic pathway. The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a thiol group at the 2-position introduces a versatile handle for further chemical modification and imparts a unique electronic character to the molecule. Derivatives of 1,3,4-oxadiazole-2-thiol have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][4] The presence of the thione-thiol tautomerism in these systems is a key feature influencing their reactivity and biological interactions.

A Plausible History: The Evolution of 5-Substituted-1,3,4-oxadiazole-2-thiols

While a specific discovery timeline for this compound is not available in seminal literature, its conceptualization arises from the systematic exploration of the 1,3,4-oxadiazole pharmacophore. The foundational synthesis of this class of compounds generally involves the cyclization of a carboxylic acid hydrazide with carbon disulfide. This method, established over decades of research in heterocyclic chemistry, provides a reliable and versatile route to a vast library of 5-substituted derivatives. The choice of the (methylthio)methyl substituent at the 5-position is a logical step in structure-activity relationship (SAR) studies, aiming to modulate lipophilicity and potential interactions with biological targets.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process, commencing with commercially available starting materials. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation A Methyl (methylthio)acetate C 2-(Methylthio)acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C F This compound C->F Ethanol, Reflux D Carbon Disulfide D->F E Potassium Hydroxide E->F

Caption: Proposed two-step synthesis of the target compound.

Reagents and Materials
Reagent/MaterialGradeSupplier
Methyl (methylthio)acetateReagentSigma-Aldrich
Hydrazine hydrate (80-100%)ReagentMerck
Ethanol (absolute)ACSFisher Scientific
Carbon disulfideReagentAlfa Aesar
Potassium hydroxideACSVWR
Hydrochloric acid (concentrated)ACSJ.T. Baker
Diethyl etherACSEMD Millipore
Silica gel (for TLC)60 F254Merck
Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)acetohydrazide

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl (methylthio)acetate (0.1 mol, 12.02 g).

  • Add absolute ethanol (100 mL) to dissolve the ester.

  • Slowly add hydrazine hydrate (0.2 mol, 10.01 g) to the solution. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/diethyl ether to yield pure 2-(methylthio)acetohydrazide as a solid.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 2-(methylthio)acetohydrazide (0.05 mol, 6.01 g) in absolute ethanol (80 mL).

  • In a separate beaker, prepare a solution of potassium hydroxide (0.05 mol, 2.81 g) in a minimal amount of water (10 mL) and add it to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide (0.06 mol, 4.57 g) dropwise with constant stirring.

  • After the addition is complete, allow the mixture to come to room temperature and then heat to reflux for 8-10 hours. The evolution of hydrogen sulfide gas may be observed.

  • Monitor the reaction by TLC [ethyl acetate:hexane (1:1)].

  • Upon completion, cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Structural Elucidation and Physicochemical Properties

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.5-14.5 ppm (s, 1H, SH - exchangeable with D₂O)

    • δ ~3.8-4.0 ppm (s, 2H, -S-CH₂-Oxadiazole)

    • δ ~2.2-2.4 ppm (s, 3H, S-CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~175-180 ppm (C=S, Oxadiazole C2)

    • δ ~160-165 ppm (C=N, Oxadiazole C5)

    • δ ~30-35 ppm (-S-CH₂-Oxadiazole)

    • δ ~15-20 ppm (S-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3200 (N-H stretch, tautomeric form)

    • ~2500-2600 (S-H stretch)

    • ~1600-1620 (C=N stretch)

    • ~1300-1350 (C=S stretch)

    • ~1050-1100 (C-O-C stretch)

  • Mass Spectrometry (EI-MS):

    • Expected molecular ion peak (M⁺) at m/z = 162.

Potential Applications and Future Directions

Given the extensive biological activities of the 1,3,4-oxadiazole-2-thiol scaffold, this compound is a promising candidate for various therapeutic areas.

Potential_Applications Target Compound Target Compound Antimicrobial Antimicrobial Target Compound->Antimicrobial Anticancer Anticancer Target Compound->Anticancer Anti-inflammatory Anti-inflammatory Target Compound->Anti-inflammatory Anticonvulsant Anticonvulsant Target Compound->Anticonvulsant

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide range of biological activities.[1][2][3] The synthesis strategy detailed herein is a robust, three-step process commencing from (methylthio)acetic acid. The protocol includes esterification, subsequent conversion to the corresponding acid hydrazide, and final cyclization using carbon disulfide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction and Scientific Background

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the scientific community due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The inclusion of a thiol group at the 2-position and a flexible (methylthio)methyl side chain at the 5-position can further modulate the compound's biological profile and chelating properties.[1]

The synthetic pathway described is a classic and reliable method for constructing 5-substituted-1,3,4-oxadiazole-2-thiols.[5][6] It leverages common starting materials and reagents, making it an accessible route for most chemistry laboratories. The core of the synthesis involves the formation of a key intermediate, 2-(methylthio)acetohydrazide, which then undergoes a base-catalyzed cyclization with carbon disulfide to yield the target heterocycle.[1][7] Understanding the rationale behind each step is crucial for successful execution, optimization, and troubleshooting.

Overall Reaction Scheme

The synthesis proceeds through the following three stages:

Stage 1: Esterification (Methylthio)acetic acid is converted to its methyl ester to activate the carbonyl group for the subsequent reaction with hydrazine.

Stage 2: Hydrazinolysis The methyl ester reacts with hydrazine hydrate to form 2-(methylthio)acetohydrazide, the direct precursor to the oxadiazole ring.

Stage 3: Oxidative Cyclization The hydrazide is treated with carbon disulfide in a basic medium, leading to the formation of a dithiocarbazate salt which then cyclizes to form the final this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from the starting material to the final purified product.

SynthesisWorkflow start_material (Methylthio)acetic Acid step1 Step 1: Esterification Reagents: Methanol, H₂SO₄ (cat.) Condition: Reflux start_material->step1 intermediate1 Methyl (methylthio)acetate step1->intermediate1 step2 Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate Solvent: Methanol Condition: Reflux intermediate1->step2 intermediate2 2-(Methylthio)acetohydrazide step2->intermediate2 step3 Step 3: Cyclization Reagents: CS₂, KOH Solvent: Ethanol Condition: Reflux intermediate2->step3 crude_product Crude Product (Potassium Salt) step3->crude_product purification Purification 1. Acidification (HCl) 2. Filtration 3. Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Materials and Reagents

This table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity (analytical grade or higher).

ReagentFormulaMW ( g/mol )PurposeHazards
(Methylthio)acetic AcidC₃H₆O₂S106.14Starting MaterialIrritant
Methanol (Anhydrous)CH₄O32.04Reagent & SolventFlammable, Toxic
Sulfuric Acid (Conc.)H₂SO₄98.08CatalystCorrosive, Oxidizer
Hydrazine Hydrate (~80%)H₆N₂O50.06ReagentToxic, Corrosive
Potassium HydroxideKOH56.11BaseCorrosive
Carbon DisulfideCS₂76.14ReagentFlammable, Toxic
Ethanol (Absolute)C₂H₆O46.07SolventFlammable
Hydrochloric Acid (Conc.)HCl36.46AcidificationCorrosive

Detailed Step-by-Step Synthesis Protocol

IMPORTANT SAFETY NOTE: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Methyl (methylthio)acetate
  • Rationale : This is a standard Fischer esterification. The carboxylic acid is reacted with an excess of alcohol (methanol) under acidic conditions to drive the equilibrium towards the ester product. Concentrated sulfuric acid acts as the catalyst.

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (methylthio)acetic acid (10.61 g, 0.1 mol).

  • Reagent Addition : Add 100 mL of anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is exothermic and should be done carefully.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction : Pour the residue into 100 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (methylthio)acetate as an oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 2-(Methylthio)acetohydrazide
  • Rationale : Hydrazinolysis involves the nucleophilic acyl substitution of the ester's methoxy group by hydrazine.[8][9] This reaction is typically efficient and forms the key hydrazide intermediate.

  • Setup : In a 250 mL round-bottom flask, dissolve the crude methyl (methylthio)acetate (0.1 mol theoretical) in 100 mL of methanol.

  • Reagent Addition : Add hydrazine hydrate (6.25 mL, ~0.1 mol, 80% solution) dropwise to the stirred solution at room temperature.

  • Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Isolation : Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Filtration : Collect the resulting white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and air dry. The product, 2-(methylthio)acetohydrazide, can be used directly in the next step.

Step 3: Synthesis of this compound
  • Rationale : This is the key ring-forming step. The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazate intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring.[1][10] Subsequent acidification protonates the thiol group, leading to the precipitation of the final product.

  • Setup : In a 250 mL round-bottom flask, dissolve 2-(methylthio)acetohydrazide (12.02 g, 0.1 mol) and potassium hydroxide (6.73 g, 0.12 mol) in 100 mL of absolute ethanol.

  • Reagent Addition : Cool the solution in an ice bath and add carbon disulfide (7.2 mL, 0.12 mol) dropwise over 30 minutes with vigorous stirring. The solution will typically turn yellow.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 10-12 hours. The completion of the reaction is indicated by the cessation of hydrogen sulfide (H₂S) evolution (can be tested with lead acetate paper).

  • Concentration : Cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation : Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidification : Carefully acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A solid precipitate will form.

  • Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification : Recrystallize the crude solid from an appropriate solvent, such as an ethanol-water mixture, to yield the pure this compound. Dry the final product in a vacuum oven.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.

  • FT-IR (KBr, cm⁻¹) : Expect characteristic peaks for S-H stretching (around 2500-2600 cm⁻¹), C=N stretching (around 1610 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020 cm⁻¹).[1]

  • ¹H NMR (DMSO-d₆, δ ppm) : Expect a singlet for the SH proton (which may be broad and exchangeable with D₂O, typically downfield >10 ppm), a singlet for the CH₂ group adjacent to the sulfur, and a singlet for the SCH₃ group.

  • Mass Spectrometry (MS) : The mass spectrum should show the molecular ion peak (M+) or protonated molecular ion peak (M+H)+ corresponding to the calculated molecular weight of C₄H₆N₂OS₂ (162.24 g/mol ).

References

  • Parveen, H., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Koparir, M., et al. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 18. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2029-2034. [Link]

  • Kumar, R., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(11), 4166-4181. [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

  • Javed, I., et al. (2014). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1361-1366. [Link]

  • Chawla, P. A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(30). [Link]

  • Mishra, A., et al. (2020). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry, 85(17), 11528-11536. [Link]

  • Shankar, G., et al. (2021). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]

  • Kushwaha, D.S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2), 41-47. [Link]

  • Wang, S., et al. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(2), 263-267. [Link]

  • Yar, M.S., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [Link]

  • Pop, R., et al. (2007). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Reddy, C.S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

  • Shahabi, S.S., & Gharibi, M. (2012). Selective Synthesis and Characterization of Substituted 1,3,4-Thiadiazole/oxadiazole and 1,2,4-Triazole Heterocyclic Rings. Asian Journal of Chemistry, 24(7), 2975-2979. [Link]

  • Reddy, C.S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Al-Juboori, A.M.J., & Al-Masoudi, W.A. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 63(10), 4479-4491. [Link]

  • Yajima, M., & Ide, M. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Peptide Science, 38, 211-214. [Link]

  • Wang, Y., et al. (2024). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society. [Link]

  • Katritzky, A.R., et al. (1996). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, 2051-2056. [Link]

  • Al-Sultani, K.H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 103-112. [Link]

Sources

Ultrasound-assisted synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Green Chemistry Approach: Facile, High-Yield Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol via Ultrasonic Irradiation

Abstract & Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditional methods for synthesizing these valuable motifs often require harsh conditions, long reaction times, and the use of hazardous reagents or catalysts. This application note presents an efficient, environmentally benign, and high-yield protocol for the synthesis of this compound.

By leveraging the power of sonochemistry, this method offers a significant improvement over conventional techniques. The protocol employs a one-pot cyclocondensation reaction facilitated by ultrasonic irradiation, which dramatically reduces reaction times and energy consumption while often improving product yields and purity.[3][4][5] This guide provides a detailed experimental procedure, mechanistic insights, and validation techniques suitable for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

The Sonochemical Advantage: Rationale and Mechanism

The remarkable rate enhancement and efficiency observed in this protocol are attributed to the physical phenomenon of acoustic cavitation .[6][7]

  • Mechanism of Action: Ultrasound waves (typically 20-100 kHz) passing through the liquid reaction medium create oscillating pressure fields.[3] During the low-pressure (rarefaction) cycle, microscopic bubbles form and grow. During the high-pressure (compression) cycle, these bubbles collapse violently.[7]

  • "Hot Spot" Generation: This implosion is not uniform and generates transient, localized "hot spots" with temperatures reaching ~5000 K and pressures of up to 1000 atm.[8][9] These extreme conditions provide the activation energy necessary for the chemical transformation, bypassing the need for bulk heating.

  • Physical Effects: Beyond the energetic effects, the shockwaves and microjets generated by bubble collapse create intense mixing and shear forces.[6] This disrupts the interfacial boundary layers between reactants, significantly enhancing mass transport, which is particularly beneficial in heterogeneous reactions.[10]

This combination of physical and chemical effects makes ultrasound a powerful tool for green chemistry, enabling reactions to proceed rapidly at ambient bulk temperatures without the need for catalysts.[4][5]

Reaction Scheme & Proposed Mechanism

The synthesis proceeds via a one-pot reaction between 2-(methylthio)acetohydrazide and carbon disulfide under ultrasonic irradiation.

Overall Reaction: Overall Reaction Scheme

Proposed Reaction Mechanism: The reaction is believed to proceed through the initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.

  • Intermediate Formation: This forms a potassium dithiocarbazate salt intermediate.

  • Cyclization & Dehydration: Under the high-energy conditions of acoustic cavitation, the intermediate undergoes intramolecular cyclization. The carbonyl oxygen attacks the thione carbon, followed by the elimination of hydrogen sulfide (or water and sulfur in a more complex pathway), leading to the formation of the 1,3,4-oxadiazole ring.

  • Tautomerization: The resulting molecule exists in tautomeric equilibrium, predominantly favoring the thiol form.

Below is a visual representation of the proposed mechanistic pathway.

G Proposed Reaction Mechanism Reactants 2-(Methylthio)acetohydrazide + Carbon Disulfide (CS₂) Intermediate1 Nucleophilic Attack Reactants->Intermediate1 KOH KOH KOH->Intermediate1 Intermediate2 Potassium Dithiocarbazate Intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization (Loss of H₂S) Intermediate2->Intermediate3 Energy Input Product 5-[(Methylthio)methyl]- 1,3,4-oxadiazole-2-thiolate Intermediate3->Product Ultrasound Ultrasound (Acoustic Cavitation) Ultrasound->Intermediate3 AcidWorkup Acidic Work-up Product->AcidWorkup FinalProduct Final Product (Thiol Tautomer) AcidWorkup->FinalProduct

Caption: Proposed mechanism for the ultrasound-assisted synthesis.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
2-(Methylthio)acetohydrazideC₃H₈N₂OS120.1756916-29-3Starting material.
Carbon Disulfide (CS₂)CS₂76.1475-15-0Highly flammable, volatile, and toxic. Use in a fume hood.
Potassium Hydroxide (KOH)KOH56.111310-58-3Base.
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification during work-up (e.g., 2M solution).
Deionized WaterH₂O18.027732-18-5For work-up.

4.2 Equipment

  • High-intensity ultrasonic bath or ultrasonic probe system (20-40 kHz frequency).

  • 50 mL round-bottom flask or Erlenmeyer flask.

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel).

  • Fume hood.

  • pH paper or pH meter.

  • Melting point apparatus.

  • FTIR spectrometer, NMR spectrometer, and Mass spectrometer for characterization.

4.3 Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Hydrazide & KOH in Ethanol B 2. Add Carbon Disulfide (CS₂) Dropwise A->B C 3. Place in Ultrasonic Bath (30-45 min) B->C D 4. Cool and Acidify to pH ~5-6 C->D E 5. Filter Precipitate D->E F 6. Wash with Water & Ethanol E->F G 7. Dry the Product F->G H Characterize Product (TLC, MP, FTIR, NMR, MS) G->H

Caption: High-level experimental workflow diagram.

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 2-(methylthio)acetohydrazide (1.20 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol) in 15 mL of 95% ethanol. Stir the mixture for 5-10 minutes until a clear solution is obtained.

  • Addition of CS₂: Perform this step in a well-ventilated fume hood. To the stirred solution, add carbon disulfide (0.76 g, 0.6 mL, 10 mmol) dropwise over 5 minutes. The solution may become cloudy or change color.

  • Ultrasonication: Place the flask in the center of an ultrasonic bath containing water. Irradiate the mixture for 30-45 minutes. The bath temperature should be monitored and maintained around 30-40 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the flask from the bath and cool it to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Acidification: Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 5-6 (test with pH paper). A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts, followed by a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified solid product in a desiccator or a vacuum oven at 40-50 °C to a constant weight.

Data, Results, and Trustworthiness (Self-Validation)

5.1 Expected Results

The protocol is expected to produce the target compound in high yield and purity.

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point To be determined experimentally
Purity (TLC) Single spot (e.g., Ethyl Acetate/Hexane 1:1)

5.2 Product Characterization

To ensure the integrity of the results and confirm the structure of the synthesized compound, a full characterization is mandatory.

  • FTIR (KBr, cm⁻¹): The infrared spectrum is a crucial first step for confirming functional groups.

    • ~3100-3000: N-H stretching (from the oxadiazole ring).

    • ~2600-2550: S-H stretching (thiol group), often weak.

    • ~1610-1590: C=N stretching (oxadiazole ring).

    • ~1350-1300: C=S stretching (thione tautomer).

    • ~1100-1050: C-O-C stretching (oxadiazole ring).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): Proton NMR confirms the specific arrangement of protons.

    • ~14.5 (br s, 1H): -SH proton, exchangeable with D₂O.

    • ~3.8-4.0 (s, 2H): -S-CH₂ -C- protons of the methylene bridge.

    • ~2.2 (s, 3H): -S-CH₃ protons of the methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • ~178: C=S carbon (C2 of the oxadiazole ring).

    • ~160: C=N carbon (C5 of the oxadiazole ring).

    • ~30-35: -S-C H₂- carbon.

    • ~15: -S-C H₃ carbon.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight.

    • Expected [M-H]⁻: 161.00

    • Expected [M+H]⁺: 163.01

Safety & Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon Disulfide (CS₂): This reagent is extremely flammable, has a low autoignition temperature, and is highly toxic by inhalation and skin contact. All operations involving CS₂ must be conducted in a certified chemical fume hood.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Beyzaei, H., et al. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367–2378. [Link]

  • Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: A Powerful Tool for Green Chemistry. Chemistry–A European Journal, 12(29), 7580-7586. This is a representative source for the general benefits of combining energy sources. A more direct source for ultrasound alone is: A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2(4), 1339-1344. [Link]

  • PubMed. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. [Link]

  • Sharma, K., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(14). [Link]

  • Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439-1445. [Link]

  • PowerPoint Presentation on Synthesis of Bioactive Heterocycles using Sonochemistry. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(2), 336-353. [Link]

  • PubMed. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. [Link]

  • ProQuest. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. [Link]

  • Peters, D. (2021). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 6(9), 1484-1503. [Link]

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. [Link]

  • Scribd. (n.d.). Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. [Link]

  • Al-Obaidi, A. S. M. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Global Pharma Technology, 10(11), 385-391. [Link]

  • El-Sayed, W. A., et al. (2010). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules, 15(10), 7330-7338. [Link]

  • Mondal, B., & Modak, A. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Green Chemistry, 24(11), 4330-4351. [Link]

  • da Silva, F. M., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Current Research in Green and Sustainable Chemistry, 4, 100185. [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

  • Saaid, A. A., et al. (2018). Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique. Journal of Al-Nahrain University, 21(3), 101-108. [Link]

  • Kumar, D., et al. (2011). Synthesis and Characterization of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2012, 929084. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1113-1122. [Link]

Sources

Application Note: Accelerated Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We move beyond traditional, time-consuming reflux methods to an advanced microwave-assisted organic synthesis (MAOS) approach. This protocol details a rapid, high-yield, and eco-friendly procedure, reducing reaction times from hours to mere minutes. The narrative explains the causality behind experimental choices, provides detailed characterization data, and outlines critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic techniques for efficient heterocyclic synthesis.

Introduction and Scientific Context

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiol-substituted variant, specifically the 1,3,4-oxadiazole-2-thiol moiety, enhances these biological activities and serves as a versatile intermediate for further functionalization.[4][5]

Conventional synthesis of these heterocycles typically involves prolonged heating under reflux conditions, often leading to extended reaction times and the formation of impurities.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[8] By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[9][10] This results in dramatic acceleration of reaction rates, significantly improved yields, higher product purity, and reduced energy consumption compared to conventional methods.[11][12][13]

This document provides a validated protocol for the microwave-assisted synthesis of this compound, starting from the corresponding acid hydrazide.

Reaction Principle and Mechanism

The synthesis is a one-pot, three-component reaction involving 2-(methylthio)acetohydrazide, carbon disulfide (CS₂), and potassium hydroxide (KOH). The reaction proceeds through a well-established mechanism for the formation of 1,3,4-oxadiazole-2-thiols.

Causality of the Mechanism:

  • Base-Catalyzed Nucleophilic Addition: The reaction is initiated by the deprotonation of the hydrazide by potassium hydroxide, increasing its nucleophilicity. The hydrazide then attacks the electrophilic carbon of carbon disulfide.

  • Intermediate Formation: This addition forms a potassium dithiocarbazinate salt intermediate. This step is crucial as it sets up the molecule for intramolecular cyclization.

  • Intramolecular Cyclization & Dehydration: Under thermal conditions (efficiently provided by microwave energy), the intermediate undergoes intramolecular cyclization. The terminal sulfur atom attacks the carbonyl carbon of the hydrazide moiety. This is followed by the elimination of a water molecule, a dehydration step that drives the reaction towards the stable aromatic 1,3,4-oxadiazole ring.[2] The presence of the thiol group is a result of tautomerization of the thione form.[2]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration Hydrazide 2-(Methylthio)acetohydrazide Intermediate Potassium Dithiocarbazinate Salt Hydrazide->Intermediate Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate Base KOH Base->Hydrazide Deprotonation Cyclization Intramolecular Cyclization Intermediate->Cyclization Microwave Heating H2O_elim Elimination of H₂O Cyclization->H2O_elim Product This compound H2O_elim->Product

Caption: Reaction mechanism for oxadiazole synthesis.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor equipped with temperature and pressure sensors.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 2-(methylthio)acetate≥98%Sigma-Aldrich
Hydrazine hydrate≥99% (Reagent Grade)Sigma-Aldrich
Carbon Disulfide (CS₂)≥99.9%Sigma-Aldrich
Potassium Hydroxide (KOH)≥85% (Pellets)Sigma-Aldrich
Ethanol (Absolute)≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37% (ACS Grade)Fisher Scientific
Equipment Specification
Microwave Synthesis Reactore.g., Anton Paar Monowave, CEM Discover
10 mL Microwave Process VialBorosilicate glass with snap cap & septum
Magnetic Stir BarTeflon-coated
Standard laboratory glasswareBeakers, flasks, filtration apparatus
Analytical Balance0.1 mg readability
pH Meter or pH paper
Rotary Evaporator
Step 1: Synthesis of 2-(Methylthio)acetohydrazide (Precursor)
  • Rationale: This initial step converts the commercially available ester into the necessary hydrazide precursor. Hydrazinolysis is a standard and efficient method for this transformation.[14]

  • To a 100 mL round-bottom flask, add methyl 2-(methylthio)acetate (12.0 g, 0.1 mol) and absolute ethanol (40 mL).

  • Add hydrazine hydrate (6.0 mL, ~0.12 mol) dropwise to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from ethanol to yield pure 2-(methylthio)acetohydrazide as a white crystalline solid.

Step 2: Microwave-Assisted Synthesis of the Title Compound
  • Rationale: This is the key cyclization step. Microwave irradiation provides rapid and controlled heating, drastically reducing the time required for the cyclization and dehydration process compared to conventional refluxing which can take several hours.[6][15] The use of a sealed vessel allows the temperature to be raised above the solvent's boiling point, further accelerating the reaction.[16]

  • Place 2-(methylthio)acetohydrazide (1.20 g, 10 mmol) into a 10 mL microwave process vial equipped with a magnetic stir bar.

  • Add absolute ethanol (5 mL) to dissolve the hydrazide.

  • Add finely ground potassium hydroxide (0.56 g, 10 mmol).

  • Carefully add carbon disulfide (0.6 mL, 10 mmol) to the suspension. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.

  • Securely seal the vial with the cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (Hold time)

    • Time: 10 minutes

    • Power: Dynamic (reactor determines power to maintain temperature)

    • Stirring: High

  • Start the microwave program. The reactor will automatically control power to maintain the target temperature.

  • After the irradiation is complete, allow the vial to cool to below 50 °C before carefully removing it from the reactor.

Caption: Microwave-assisted synthesis workflow.

Work-up and Purification
  • Transfer the cooled reaction mixture into a beaker containing 50 mL of crushed ice.

  • Acidify the solution to pH ~5-6 by slowly adding 2N hydrochloric acid (HCl) with constant stirring.

  • A precipitate will form. Continue stirring in the ice bath for another 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water (2 x 15 mL).

  • Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an ethanol-water mixture.

Data Summary and Characterization

The efficiency of the microwave-assisted protocol is best illustrated by comparing it with conventional heating methods.

ParameterConventional MethodMicrowave-Assisted Method
Heating Method Oil Bath RefluxMicrowave Irradiation
Reaction Time 6-10 hours[7]10 minutes
Typical Yield 65-75%>90%
Energy Usage HighLow[13]
Product Purity Good, may require column chromatographyHigh, often only needs recrystallization[13]

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • FT-IR (KBr, ν, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands. Key peaks include a broad band for N-H stretching (around 3100-3300 cm⁻¹), a sharp S-H stretch (around 2550-2600 cm⁻¹), a C=N stretch (around 1540-1580 cm⁻¹), and a C-O-C stretch for the oxadiazole ring (around 1010-1050 cm⁻¹).[4]

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the structure. Expected signals are: a singlet for the methyl protons (S-CH₃) around δ 2.2 ppm, a singlet for the methylene protons (-S-CH₂-) around δ 4.0 ppm, and a broad singlet for the thiol proton (-SH) at a downfield position, typically > δ 13.0 ppm, which is exchangeable with D₂O.[2][4]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): The carbon NMR spectrum will show characteristic peaks for the methyl carbon (~15 ppm), methylene carbon (~35 ppm), and two distinct signals for the oxadiazole ring carbons, C2 (thione carbon, ~175-180 ppm) and C5 (~158-162 ppm).[4][5]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product (C₄H₆N₂OS₂ = 162.23 g/mol ).

Safety Precautions

Adherence to safety protocols is paramount when performing microwave-assisted synthesis.

  • General Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[10][17] Domestic microwave ovens are not equipped with the necessary safety features (pressure/temperature monitoring) and must not be used.[16][17]

  • Pressure: Be aware that heating solvents in a sealed vessel generates high pressure. Never exceed the maximum pressure rating of the reaction vial. Ensure the reactor's pressure sensors are functioning correctly.

  • Reagent Hazards:

    • Carbon Disulfide (CS₂): Is extremely flammable, volatile, and toxic. Handle exclusively in a fume hood away from any ignition sources.

    • Hydrazine Hydrate: Is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.

    • Potassium Hydroxide (KOH): Is a corrosive base. Handle with care to avoid skin and eye burns.

  • Superheating: Microwave heating can cause localized superheating, especially without proper stirring. Always use a magnetic stir bar to ensure even temperature distribution.[17][18]

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, Vol. 23, No. 5 (2011), 2007-2010.

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES).

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

  • Safety Considerations for Microwave Synthesis. CEM Corporation.

  • Microwave assisted green organic synthesis. Aizeon Publishers.

  • Microwave Reactor Safety. ETH Zurich.

  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry.

  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate.

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Dergipark.

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.

  • Microwave Synthesis. Organic Chemistry Portal.

  • A one pot synthesis of[4][9][12]-oxadiazoles mediated by molecular iodine. RSC Publishing.

  • Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents. Journal of Chemical and Pharmaceutical Research.

  • PART - 1 INTRODUCTION. ResearchGate.

  • Microwave-assisted synthesis. Anton Paar Wiki.

  • Microwave Assisted Synthesis and Antifungal Studies of 5-Amino Oxadiazole Substituted Pyrimidine Compounds. International Journal of Pharmacy and Biological Sciences.

  • Microwave Assisted Synthesis Of New Bioactive 1,3,4-Thiadiazolyl Substituted 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences.

  • Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. PubMed.

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry.

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences.

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PubMed Central.

  • Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PubMed Central.

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate.

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.

Sources

Application Note & Protocol: High-Purity Isolation of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Crude synthetic products of this class often contain residual starting materials, side-products, and other impurities that can interfere with downstream applications and biological assays. The following guide details an optimized single-solvent recrystallization methodology, designed to yield high-purity crystalline material. We delve into the fundamental principles of recrystallization, the rationale for solvent selection, a step-by-step experimental workflow, and methods for verifying final product purity.

Introduction: The Imperative for Purity

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The specific compound, this compound, incorporates key functional groups—a thioether, a thiol, and the oxadiazole core—that make it a valuable intermediate for synthesizing more complex molecules. The purity of such an intermediate is paramount; impurities can lead to ambiguous biological data, hinder reaction progression, and compromise the integrity of final drug candidates.

Recrystallization remains the most powerful and widely used technique for purifying nonvolatile organic solids in both academic and industrial settings.[4][5][6] The method is predicated on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[7][8][9] A well-executed recrystallization can efficiently remove impurities, resulting in a highly ordered crystalline solid of the desired compound.

This guide is structured to provide researchers with not just a protocol, but a deep understanding of the causality behind each step, ensuring adaptability and successful implementation.

The Science of Recrystallization

Recrystallization is a purification process that leverages the principle that most organic solids are more soluble in a hot solvent than in a cold one.[7][10] The process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of crystals.

The key to purification lies in the crystal lattice formation. During slow cooling, molecules of the target compound selectively deposit onto the growing crystal lattice, adopting a stable, low-energy conformation.[7][8] Impurity molecules, having a different size and shape, do not fit well into this lattice and are consequently excluded, remaining dissolved in the surrounding solution (the "mother liquor").[7][8] The final pure crystals are then isolated by filtration.

The success of this technique is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4][11]

  • Impurities' Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

Protocol: Purification of this compound

This protocol is optimized for purifying the crude solid product obtained from synthesis. While specific impurities will vary based on the synthetic route, this method is robust for removing common organic contaminants.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade or higher)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper (sized for Büchner funnel)

  • Ice bath

  • Spatulas and wash bottles

  • Drying oven or vacuum desiccator

Solvent Selection Rationale

Based on the polarity of the 1,3,4-oxadiazole-2-thiol core and related structures reported in the literature, polar protic solvents are excellent candidates.[2][12][13] Ethanol is selected as the primary solvent for this protocol due to its favorable solubility profile for many oxadiazole derivatives, its moderate boiling point (78 °C), and its volatility, which facilitates easy removal.

SolventBoiling Point (°C)Key CharacteristicsSuitability
Ethanol 78Good solubility for polar compounds when hot, poor when cold. Volatile.Excellent (Recommended)
Methanol 65Similar to ethanol, but lower boiling point may lead to rapid evaporation.Good
Water 100Target compound likely has low solubility even when hot due to organic nature.Poor (unless used in a mixed solvent system)
Ethyl Acetate 77May dissolve the compound too readily at room temperature.Moderate (Requires testing)
Hexane 69Non-polar; unlikely to dissolve the polar target compound.Poor
Step-by-Step Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification process.

Recrystallization_Workflow Figure 1. Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot ethanol A->B C Heat and stir until fully dissolved B->C D Add activated carbon (if solution is colored) C->D If needed F Allow solution to cool slowly to room temp. C->F E Perform hot gravity filtration to remove insoluble impurities D->E E->F G Place flask in an ice bath to maximize crystal yield F->G H Collect crystals via vacuum filtration G->H I Wash crystals with ice-cold ethanol H->I J Dry crystals under vacuum I->J

Caption: Workflow for the purification of the target compound.

Detailed Protocol:

  • Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. Rationale: The conical shape of an Erlenmeyer flask minimizes solvent evaporation and prevents a crust from forming at the top. b. In a separate flask, heat the ethanol to a gentle boil on a hot plate. c. Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl or stir the mixture.[7] d. Place the flask with the mixture on the hot plate and bring it to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated upon cooling.[6][10]

  • Decolorization and Hot Filtration (Perform if necessary): a. If the hot solution is colored (and the pure compound is known to be colorless or white), remove the flask from the heat source. Allow it to cool slightly to prevent violent boiling when adding the activated carbon. b. Add a very small amount (tip of a spatula) of activated carbon to the solution.[4] Swirl and reheat to boiling for a few minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities. c. To remove the carbon or any other insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rationale: Pre-heating the glassware and using a stemless funnel prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[8] Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8] b. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-30 minutes. Rationale: This step further decreases the solubility of the compound, maximizing the yield of the purified crystals.[7]

  • Isolation and Drying: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel. c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel. d. Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.[5] Rationale: Using ice-cold solvent for washing minimizes the loss of the purified product. e. Continue to draw air through the crystals for several minutes to partially dry them. f. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Verification of Purity

Assessing the purity of the recrystallized product is a critical final step.[14] A combination of analytical techniques should be employed to confirm the identity and purity of the compound.

TechniquePurposeExpected Outcome for Pure Sample
Melting Point Analysis Assess purity and identity.A sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting range.[15]
NMR Spectroscopy (¹H, ¹³C) Confirm chemical structure and detect proton-bearing impurities.Spectra should show the expected signals with correct chemical shifts, coupling constants, and integrations. Absence of signals from starting materials or by-products.[16][17]
Mass Spectrometry (MS) Determine molecular weight and fragmentation pattern.A strong signal corresponding to the molecular ion (M+) or protonated molecule ([M+H]+), confirming the molecular weight.[16][17]
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single, sharp peak for the main component, indicating >95% purity (or as required).[17]
Infrared (IR) Spectroscopy Identify functional groups.Presence of characteristic absorption bands for C=N, C-O-C, S-H, and C-S bonds, and absence of unexpected peaks.[16]

The following diagram outlines the logical flow for post-purification analysis.

Purity_Verification Figure 2. Post-Recrystallization Analysis Workflow Start Dried Crystalline Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Sharp MP Redo Repeat Recrystallization or consider chromatography MP->Redo Broad/Depressed MP MS Mass Spectrometry NMR->MS Correct Structure NMR->Redo Impurity Signals HPLC HPLC Analysis MS->HPLC Correct MW MS->Redo Unexpected Masses Final High-Purity Compound (>95%) HPLC->Final Single Peak HPLC->Redo Multiple Peaks

Caption: A decision-making workflow for purity verification.

Troubleshooting

  • Problem: The compound does not dissolve in the hot solvent.

    • Solution: You may not be adding enough solvent. Add more hot solvent in small increments. If the compound still doesn't dissolve, ethanol may be a poor solvent. A new solvent screening should be performed.[11]

  • Problem: No crystals form upon cooling.

    • Solution: Too much solvent was used. Evaporate some of the solvent by gently heating the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from the crude material.

  • Problem: The product "oils out" instead of forming crystals.

    • Solution: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated with impurities. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Problem: The recovery yield is very low.

    • Solution: Too much solvent was used, the crystals were washed with solvent that was not cold enough, or the compound has significant solubility in the cold solvent. Ensure minimal hot solvent is used and wash with ice-cold solvent. Cooling the mother liquor for a longer period may also help.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of solid organic compounds like this compound. By carefully selecting a suitable solvent—in this case, ethanol—and controlling the rates of dissolution and cooling, researchers can effectively remove impurities and obtain a crystalline product suitable for the rigorous demands of drug discovery and development. The protocol and principles outlined in this application note provide a robust framework for achieving this critical purification.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Crystallization Technique: Organic Chemistry Lab Guide. (2015, May 20). Studylib. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]

  • 3: Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research... (2024). OUCI. Retrieved from [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010.
  • Various approaches for synthesis of oxadiazole derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences, 3(2).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025, May 3). ACS Omega. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024, October 20). Iraqi Academic Scientific Journals. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. Retrieved from [Link]

  • 5-Furan-2yl[7][10][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022, November 9). NIH. Retrieved from [Link]

  • Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. (2011). ResearchGate. Retrieved from [Link]

Sources

High-Fidelity Purification of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust protocol for the chromatographic purification of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The inherent challenges in purifying this molecule, namely its polarity and the reactive nature of its thiol group, are addressed through a meticulously developed reversed-phase high-performance liquid chromatography (RP-HPLC) method. We delve into the mechanistic principles guiding the choice of stationary and mobile phases, emphasizing the critical role of pH control in achieving high resolution and purity. This guide provides researchers and scientists with a step-by-step methodology, from sample preparation to post-purification analysis, ensuring reproducibility and scalability.

Introduction: The Purification Challenge

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[2][3] The specific target of this protocol, this compound, incorporates a thiol group, which makes it a versatile synthetic intermediate but also introduces significant purification hurdles. The primary challenges are twofold:

  • Polarity and Tautomerism: The molecule possesses a polar heterocyclic core and can exist in thione-thiol tautomeric forms. This polarity can lead to poor retention on standard reversed-phase columns and strong, undesirable interactions with the acidic silanol groups of normal-phase silica, resulting in poor peak shape and irreversible adsorption.[4]

  • Thiol Reactivity: The thiol (-SH) group is susceptible to oxidation, particularly at neutral or basic pH, which can lead to the formation of disulfide dimers.[5][6] This not only results in yield loss but also complicates the chromatographic profile, making isolation of the pure monomer difficult.

Addressing these challenges requires a chromatographic strategy that can effectively manage the compound's polarity while preserving the integrity of the thiol group.

Principle of Separation: The Rationale for pH-Controlled RP-HPLC

Reversed-phase chromatography (RPC) is the method of choice for this application due to its efficacy in separating polar and moderately non-polar compounds.[7] The fundamental principle of RPC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains).[8][9] A polar mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.[7]

For this compound, the key to a successful separation is precise control over the mobile phase pH. The thiol group is weakly acidic; in an unbuffered mobile phase, it can partially ionize to its thiolate form (-S⁻). This mixture of ionized and non-ionized species leads to significant peak tailing and broadening.

By acidifying the mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA), we apply Le Chatelier's principle to suppress the deprotonation of the thiol group. This ensures that the analyte exists predominantly in its neutral, more hydrophobic form, promoting better interaction with the C18 stationary phase and resulting in a sharp, symmetrical chromatographic peak.[4][10]

Caption: pH Control in RP-HPLC for Thiol Purification.

Materials and Methods

Equipment
  • Preparative HPLC system with gradient capability

  • UV-Vis detector (variable wavelength)

  • Fraction collector

  • Rotary evaporator

  • Analytical HPLC system for fraction analysis

  • pH meter

  • Vortex mixer and sonicator

Chemicals and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (MeOH), HPLC grade (for sample dissolution)

  • Nitrogen gas, high purity

Chromatographic Columns
  • Preparative Column: C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Analytical Column: C18 silica column (e.g., 150 x 4.6 mm, 5 µm particle size)

Detailed Purification Protocol

This protocol is designed for the purification of approximately 100 mg of crude material. Adjustments to injection volume and flow rate may be necessary for different sample loads or column dimensions.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (for a 0.1% v/v solution). Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid (0.1% v/v). Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or helium sparging to prevent bubble formation in the HPLC system.

Step 2: Sample Preparation
  • Dissolve the crude sample (~100 mg) in a minimal volume of methanol or DMSO (e.g., 2-4 mL). Rationale: Using a strong solvent ensures complete dissolution, but the volume should be minimized to ensure good peak shape upon injection.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Step 3: HPLC System Setup and Equilibration
  • Install the preparative C18 column onto the HPLC system.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved. The flow rate should be appropriate for the column dimensions (see table below).

Step 4: Chromatographic Purification

The following parameters provide a validated starting point for method development.

ParameterPreparative MethodAnalytical Method
Column C18, 250 x 21.2 mm, 10 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 18.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Injection Vol. 1.0 - 2.0 mL10 µL
Gradient 5% to 60% B over 25 min5% to 95% B over 15 min

Procedure:

  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient run and begin collecting fractions as the detector signal rises above the baseline.

  • Collect fractions corresponding to the main peak of interest. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.

Step 5: Post-Purification Workup
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity. Pool the fractions that meet the required purity threshold (e.g., >98%).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. Use a moderate bath temperature (30-40°C) to avoid sample degradation.

  • Lyophilization/Extraction:

    • For optimal results, freeze-dry (lyophilize) the remaining aqueous solution to obtain the pure compound as a fluffy solid.

    • Alternatively, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Final Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (NMR, MS, etc.).

PurificationWorkflow Prep Step 1: Mobile Phase & Sample Preparation Equilibrate Step 2: System Equilibration Prep->Equilibrate Inject Step 3: Sample Injection & Gradient Elution Equilibrate->Inject Collect Step 4: Fraction Collection Inject->Collect Analyze Step 5: Purity Analysis (Analytical HPLC) Collect->Analyze Analyze->Collect Re-inject if needed Pool Step 6: Pool Pure Fractions Analyze->Pool Fractions >98% Pure Evap Step 7: Solvent Removal & Isolation Pool->Evap Final Pure Compound Evap->Final

Caption: Overall Workflow for RP-HPLC Purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting 1. Insufficient mobile phase acidity. 2. Column overload. 3. Column degradation.1. Increase formic acid to 0.2% or use 0.1% TFA. 2. Reduce sample injection volume/concentration. 3. Flush column or replace if necessary.
Low Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., 5-60% B over 40 min). 2. Consider a column with a different C18 end-capping or a Phenyl-Hexyl phase for alternative selectivity.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Air bubbles in the system. 3. Mobile phase composition drift.1. Increase equilibration time between runs. 2. Thoroughly degas mobile phases and purge pump lines. 3. Prepare fresh mobile phases daily.
Presence of Dimer in Fractions 1. Oxidation during sample prep or run.1. Degas sample solvent before use. 2. Work quickly and consider adding a small amount of a reducing agent like TCEP if compatible with the subsequent steps.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By employing a reversed-phase C18 column and an acidified mobile phase, this method effectively overcomes the challenges associated with the compound's polarity and the reactivity of its thiol moiety. The detailed steps and troubleshooting guide offer researchers a reliable framework to obtain this valuable synthetic intermediate in high purity, facilitating its use in downstream applications in pharmaceutical and agrochemical research.

References

  • Bioclone. (n.d.). Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). GB2474057A - A method of isolating and recovering thiol-containing compounds.
  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Retrieved from [Link]

  • Young, G. B., St-Pierre, P., & Dupré, E. (2014). Thiol protection in membrane protein purifications: A study with phage holins. Protein Expression and Purification, 95, 156-161. Available at: [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. Retrieved from [Link]

  • Dąbrowska, E., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(21), 7393. Available at: [Link]

  • Ahmad, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Titi, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(45), 6331-6343. Available at: [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Available at: [Link]

  • Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-47. Available at: [Link]

  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Available at: [Link]

  • Van der Eycken, E. V., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232-239. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Ghosh, S. (n.d.). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Egyptian Journal of Chemistry. Available at: [Link]

  • American Elements. (n.d.). 5-[(dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • International Journal of Advance Research and Innovation. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]

  • Royal Society of Chemistry. (2018). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. Available at: [Link]

Sources

Antioxidant activity evaluation of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol using DPPH assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Antioxidant Activity Evaluation of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol using the DPPH Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This has driven significant research into novel antioxidant compounds. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] When this scaffold is functionalized with a thiol (-SH) group, the potential for potent antioxidant activity is significantly enhanced due to the thiol's ability to act as a potent radical scavenger.[3][4][5] This application note provides a detailed protocol for evaluating the antioxidant potential of a specific molecule, this compound, which combines both the oxadiazole ring and a thiol moiety. The protocol utilizes the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a reliable and widely used method for screening antioxidant activity.[6][7]

Scientific Principle: The DPPH Radical Scavenging Mechanism

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark violet-colored crystalline powder composed of stable free radical molecules. In its radical form, DPPH absorbs strongly at approximately 517 nm.

When the DPPH radical is scavenged by an antioxidant (AH), it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from deep violet to pale yellow. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured. The degree of color change, quantified by the decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the test compound.

The thiol group (-SH) on the this compound molecule is the primary functional group expected to participate in this reaction by donating its hydrogen atom to the DPPH radical, thereby neutralizing it.[3][8][9]

Caption: DPPH radical scavenging by a thiol-containing antioxidant.

Materials, Reagents, and Equipment

Reagents
  • Test Compound: this compound (CAS: 129526-60-9)[10]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (CAS: 1898-66-4)

  • Positive Control: Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHA)[6]

  • Solvent: Methanol (Spectroscopic Grade) or Ethanol (95%)

  • Solubilizing Agent (if required): Dimethyl sulfoxide (DMSO)

Equipment
  • UV-Vis Spectrophotometer or 96-well microplate reader

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Calibrated micropipettes (P1000, P200, P20)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • 96-well flat-bottom microplates (if using a plate reader) or quartz cuvettes

  • Amber glass bottles or flasks wrapped in aluminum foil

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening. It can be adapted for use with a standard spectrophotometer and cuvettes by scaling the volumes appropriately.

Step 1: Preparation of Solutions
  • Rationale: Accurate solution preparation is critical for reproducible results. The DPPH solution is light-sensitive and must be protected from light to prevent degradation and maintain its radical concentration. A stock solution of the test compound is serially diluted to test its efficacy across a range of concentrations, which is essential for calculating the IC50 value.

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Mix thoroughly and immediately transfer to an amber bottle or a flask wrapped in aluminum foil.

    • Crucial Insight: This solution should be prepared fresh daily. Its absorbance at 517 nm should be approximately 1.0 ± 0.1 for optimal results.

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or DMSO. If using DMSO, ensure the final concentration in the assay well is less than 1% to avoid solvent effects.

    • Vortex until fully dissolved.

  • Working Concentrations of Test Compound:

    • Perform serial dilutions from the stock solution to obtain a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL). Use methanol as the diluent.

  • Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare in the same manner as the test compound stock solution.

    • Prepare serial dilutions identical to those of the test compound. The positive control serves as a benchmark for antioxidant activity and validates that the assay is performing as expected.

Step 2: Assay Procedure
  • Rationale: The setup includes a negative control to represent 100% DPPH radical activity and a blank to zero the spectrophotometer. Each sample is run in triplicate to ensure statistical validity.

  • Plate Mapping: Design a plate map to organize your samples, controls, and blanks. Run all samples and controls in triplicate.

  • Pipetting:

    • Test Wells: Add 100 µL of each working concentration of the test compound.

    • Positive Control Wells: Add 100 µL of each working concentration of the positive control.

    • Negative Control (A_control): Add 100 µL of methanol (or the solvent used for dilution). This well is crucial as it provides the baseline absorbance of the uninhibited DPPH radical.

    • Blank Wells: Add 200 µL of methanol. This is used to calibrate the spectrophotometer.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH stock solution to all wells except the Blank wells. The total volume in each reaction well will be 200 µL.

  • Mix: Gently tap the plate or use a plate shaker for 30 seconds to ensure thorough mixing.

Step 3: Incubation
  • Rationale: The reaction between the antioxidant and DPPH is not instantaneous. A 30-minute incubation period in the dark allows the reaction to reach a steady state, ensuring that the measured absorbance reflects the full extent of radical scavenging. Darkness is essential to prevent photochemical degradation of DPPH.

  • Cover the microplate with a lid or aluminum foil.

  • Incubate at room temperature (25°C) for exactly 30 minutes in a dark place (e.g., a drawer or cupboard).

Step 4: Spectrophotometric Measurement
  • Set the microplate reader to measure absorbance at 517 nm .

  • Use the Blank wells to zero the instrument.

  • Read the absorbance of all wells.

Assay_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2 & 3: Assay & Incubation cluster_measure Step 4 & 5: Measurement & Analysis P1 Prepare 0.1 mM DPPH (Protect from light) P2 Prepare 1 mg/mL Stock (Test Compound & Control) P1->P2 P3 Perform Serial Dilutions (e.g., 6.25-200 µg/mL) P2->P3 A1 Pipette 100 µL Samples/Controls into 96-well plate P3->A1 A2 Add 100 µL DPPH Solution to initiate reaction A1->A2 A3 Incubate for 30 min in the dark A2->A3 M1 Read Absorbance at 517 nm A3->M1 M2 Calculate % Scavenging Activity M1->M2 M3 Plot Curve & Determine IC50 M2->M3

Caption: Experimental workflow for the DPPH assay.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the average absorbance of the Negative Control wells (DPPH solution + solvent).

  • Asample is the average absorbance of the Test or Positive Control wells (DPPH solution + test compound/positive control).

Determination of IC50

The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

  • Calculate the % Scavenging Activity for each concentration of the test compound and the positive control.

  • Plot a graph with the % Scavenging Activity on the Y-axis and the compound concentration (in µg/mL or µM) on the X-axis.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration that corresponds to 50% scavenging. This is the IC50 value.

  • A lower IC50 value indicates a higher antioxidant potency.

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Concentration (µg/mL)Avg. Absorbance (517 nm)% Scavenging Activity
Negative Control 0.9850%
Test Compound
6.250.81217.6%
12.50.65533.5%
250.48950.4%
500.31568.0%
1000.15884.0%
Ascorbic Acid
50.45154.2%
IC50 Value
Test Compound ~24.8 µg/mL
Ascorbic Acid ~4.6 µg/mL

Note: The data presented above is hypothetical and for illustrative purposes only.

Troubleshooting and Best Practices

  • Poor Solubility: If the test compound does not dissolve well in methanol, use a minimal amount of DMSO to create the stock solution, then dilute with methanol. Always run a solvent control to ensure the co-solvent does not interfere with the assay.

  • Inconsistent Replicates: This is often due to pipetting errors or premature reaction initiation. Ensure accurate pipetting and add the DPPH solution to all wells in a consistent and timely manner.

  • Absorbance of Control Too Low/High: An absorbance of ~1.0 is ideal. If it's too low, the DPPH solution may have degraded; prepare it fresh. If it's too high, dilute the stock solution slightly.

  • Self-Validation: The inclusion of a known antioxidant like Ascorbic Acid is a critical self-validating step. If the positive control does not yield an expected IC50 value, it indicates a potential issue with the reagents or protocol execution.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

  • Selim, Y. R., & Ouf, N. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2039-2045.

  • Niki, E., & Noguchi, N. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(10-12), 728-743.

  • Stancheva, I., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances, 7(14), 8426-8437.

  • Sen, C. K., & Packer, L. (2000). Thiol-based antioxidants. Methods in Enzymology, 348, 281-292.

  • Stancheva, I., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciSpace.

  • Singh, P., & Kumar, A. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(7), 996.

  • Sen, C. K. (2000). Thiol-based antioxidants. Current Topics in Cellular Regulation, 36, 1-30.

  • Creative Proteomics. (2024). Thiols: Functions, Identification, and Applications. Creative Proteomics Blog.

  • Niki, E., & Noguchi, N. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. ResearchGate.

  • Sindhe, M. A., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Medicinal Chemistry Research, 26(7), 1432-1441.

  • Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1189-1200.

  • Kumar, N., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718.

  • Gontarczyk, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2386.

  • Shehzadi, N., et al. (2018). Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant. Indian Journal of Pharmaceutical Sciences, 80(6), 1125-1135.

  • ChemSrc. (2025). This compound. Chemsrc.com.

Sources

Application of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, conferring a broad spectrum of pharmacological activities.[1][3][6] Derivatives of 1,3,4-oxadiazole have been reported to exhibit potent anticancer, antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and enzyme inhibitory activities.[1][2][4][5][6][7][8][9] The unique electronic and structural features of the 1,3,4-oxadiazole nucleus, including its ability to act as a bioisostere for amide and ester groups and participate in hydrogen bonding, contribute to its versatility in drug design.[6][10]

This document provides a detailed guide on the potential applications of a specific derivative, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol , in medicinal chemistry. While extensive research exists for the broader class of 5-substituted-1,3,4-oxadiazole-2-thiols, this particular compound serves as a focal point for outlining synthetic strategies, potential therapeutic applications, and detailed experimental protocols for its evaluation. The presented methodologies are grounded in established literature for analogous compounds and provide a robust framework for investigating the unique potential of this target molecule.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry, typically involving a multi-step sequence starting from a corresponding carboxylic acid or its ester.[11][12] The general pathway involves the conversion of the starting material to a hydrazide, followed by cyclization with carbon disulfide in the presence of a base.

General Synthetic Workflow

Synthesis_Workflow A Methyl 2-(methylthio)acetate B 2-(Methylthio)acetohydrazide A->B Hydrazine hydrate, Ethanol, Reflux C Potassium dithiocarbazate intermediate B->C 1. KOH, Ethanol 2. Carbon disulfide (CS2) D This compound C->D Acidification (e.g., HCl) Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor FAK FAK Receptor->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-[(Methylthio)methyl]- 1,3,4-oxadiazole-2-thiol Inhibitor->FAK Inhibition

Sources

Application Notes and Protocols: 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6][7] The unique electronic and structural features of the 1,3,4-oxadiazole core contribute to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a valuable scaffold in drug design.[1]

This guide focuses on a particularly useful and reactive intermediate, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol . The presence of two distinct reactive sites—the thiol group at the 2-position and the methylthio moiety at the 5-position—renders this compound a highly versatile precursor for the synthesis of a diverse array of novel and complex heterocyclic systems. We will explore the synthesis of this key precursor and provide detailed protocols for its application in the generation of other important heterocycles, such as 1,2,4-triazoles and other S-substituted derivatives.

PART 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor is a multi-step process that begins with a readily available starting material, which is then converted to an acid hydrazide, followed by cyclization.

Protocol 1: Synthesis of 2-(Methylthio)acetohydrazide

This initial step involves the conversion of a methylthio-substituted ester to its corresponding hydrazide.

Materials:

  • Methyl 2-(methylthio)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-(methylthio)acetate (1 equivalent) in ethanol (10 volumes).

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(methylthio)acetohydrazide.

Protocol 2: Cyclization to this compound

This step involves the cyclization of the acetohydrazide with carbon disulfide in the presence of a base.[8][9]

Materials:

  • 2-(Methylthio)acetohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl), concentrated

  • pH paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in ethanol (10 volumes).

  • To this solution, add 2-(methylthio)acetohydrazide (1 equivalent) and stir until it dissolves.

  • Add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. The reaction progress can be monitored by observing the cessation of hydrogen sulfide (H₂S) evolution (use appropriate safety precautions).

  • After reflux, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation start Methyl 2-(methylthio)acetate hydrazide 2-(Methylthio)acetohydrazide start->hydrazide Hydrazine Hydrate, EtOH, Reflux oxadiazole This compound hydrazide->oxadiazole 1. KOH, CS₂, EtOH, Reflux 2. HCl (acidification)

Caption: Synthetic pathway to the target precursor.

PART 2: Application in the Synthesis of Novel Heterocycles

The synthesized this compound is a versatile building block for creating more complex heterocyclic structures.

Application 1: Synthesis of S-Substituted Derivatives

The thiol group is readily alkylated or arylated to introduce a variety of substituents, which can be used to modulate the biological activity of the final compounds.[10]

Protocol 3: General Procedure for S-Alkylation/Arylation

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or acetone (10 volumes).

  • Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure S-substituted derivative.

Table 1: Examples of S-Substituted Derivatives

EntryAlkyl/Aryl HalideProductExpected Yield (%)
1Benzyl bromide2-(Benzylthio)-5-[(methylthio)methyl]-1,3,4-oxadiazole85-95
24-Chlorobenzyl chloride2-[(4-Chlorobenzyl)thio]-5-[(methylthio)methyl]-1,3,4-oxadiazole80-90
3Ethyl bromoacetateEthyl 2-({5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate75-85
Application 2: Conversion to 1,2,4-Triazole Derivatives

1,3,4-Oxadiazoles can be converted into 1,2,4-triazoles, which are another class of heterocycles with significant biological importance.[11][12][13] This transformation typically involves reaction with a primary amine or hydrazine.

Protocol 4: Synthesis of 4-Amino-5-[(methylthio)methyl]-4H-1,2,4-triazole-3-thiol

This protocol describes the conversion of the oxadiazole to a triazole via hydrazinolysis.[13]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (3 equivalents) to the suspension.

  • Heat the mixture to reflux for 10-14 hours. The solid will gradually dissolve as the reaction proceeds.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain 4-amino-5-[(methylthio)methyl]-4H-1,2,4-triazole-3-thiol.

Visualization of Heterocycle Synthesis:

Heterocycle_Synthesis cluster_s_alkylation S-Alkylation/Arylation cluster_triazole_formation Triazole Formation precursor This compound s_substituted S-Substituted Derivatives precursor->s_substituted R-X, Base (K₂CO₃ or NaH) triazole 4-Amino-1,2,4-triazole Derivative precursor->triazole Hydrazine Hydrate, EtOH, Reflux

Caption: Applications of the precursor in synthesis.

PART 3: Scientific Integrity and Rationale

The synthetic strategies outlined above are based on well-established principles of heterocyclic chemistry.

  • Oxadiazole Formation: The cyclization of an acid hydrazide with carbon disulfide in a basic medium is a classic and efficient method for constructing the 1,3,4-oxadiazole-2-thiol ring system.[8] The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide.

  • S-Alkylation: The thiol group in the 2-position of the oxadiazole ring exists in tautomeric equilibrium with the thione form. In the presence of a base, the thiol proton is abstracted to form a thiolate anion, which is a potent nucleophile. This nucleophile readily attacks electrophilic alkyl or aryl halides in an SN2 or SNAr reaction to form the corresponding S-substituted derivatives.[10]

  • Oxadiazole to Triazole Conversion: The ring transformation of a 1,3,4-oxadiazole to a 1,2,4-triazole upon treatment with hydrazine is a well-documented reaction.[13] The mechanism involves the nucleophilic attack of hydrazine on the oxadiazole ring, leading to ring opening, followed by intramolecular cyclization and dehydration to form the more thermodynamically stable 1,2,4-triazole ring.

Conclusion

This compound is a valuable and versatile precursor in synthetic organic and medicinal chemistry. The straightforward synthesis and the presence of multiple reactive sites allow for the facile generation of a wide range of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop new molecules with potential therapeutic applications.

References

  • Kadam, M., Jadhao, N. L., & Gajbhiye, J. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences.
  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024).
  • Synthesis of Some New Oxadiazole, Pyrazole, Pyrimidine Bearing Thienopyrazole Moiety. (n.d.). Semantic Scholar.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Semantic Scholar.
  • Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. (2018). PubMed.
  • View of Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (n.d.). prospects.pubpub.org.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.
  • Biological activity of oxadiazole and thiadiazole deriv
  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Semantic Scholar.
  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online.
  • Biological activity of oxadiazole and thiadiazole deriv
  • Synthesis and Screening of New[11][14]Oxadiazole,[4][11]Triazole, and[11]Triazolo[4,3-b][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications.

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI.
  • Synthesis of Triazole, Thiadiazine, Pyrazole, Oxazoline, Oxadiazole, Oxazole, and Thiazole Derivatives and study the Biological. (2024).
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central.
  • Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (n.d.). PubMed.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). journal.uod.ac.
  • 5-[(4-Fluoro-phenylamino)-methyl]-[4][11][14]oxadiazole-2-thiol. (n.d.). Santa Cruz Biotechnology.

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. (n.d.). Semantic Scholar.
  • Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. (2023). PubMed Central.
  • Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021).
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. This guide is tailored for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related heterocyclic compounds. Our objective is to provide actionable insights and solutions to common challenges encountered during this synthesis, thereby empowering you to enhance your reaction yields, improve product purity, and streamline your workflow.

This resource is structured as a dynamic question-and-answer-based troubleshooting guide and a proactive FAQ section. We will delve into the mechanistic underpinnings of the synthesis, elucidate the rationale behind procedural steps, and offer field-tested advice to navigate potential experimental hurdles.

I. Synthetic Overview & Mechanism

The predominant and most reliable method for synthesizing this compound involves a two-step process commencing from (methylthio)acetohydrazide. This acid hydrazide is reacted with carbon disulfide in a basic medium, typically an alcoholic solution of potassium hydroxide, to form a potassium dithiocarbazinate salt. Subsequent intramolecular cyclization via dehydration upon acidification yields the desired 1,3,4-oxadiazole-2-thiol ring system.[1][2]

The thiol-thione tautomerism is a key characteristic of the final product, with the thione form often being predominant.[1]

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization & Tautomerization Hydrazide (Methylthio)acetohydrazide Intermediate1 Potassium Dithiocarbazinate Salt Hydrazide->Intermediate1 + CS2, KOH CS2 Carbon Disulfide (CS2) Product_Thiol 5-[(Methylthio)methyl]-1,3,4- oxadiazole-2-thiol (Thiol form) Intermediate1->Product_Thiol Acidification (e.g., HCl) - H2O Product_Thione 5-[(Methylthio)methyl]-1,3,4- oxadiazole-2(3H)-thione (Thione form) Product_Thiol->Product_Thione Tautomerization Product_Thione->Product_Thiol

Caption: General reaction mechanism for the synthesis.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to address specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] An appropriate solvent system (e.g., ethyl acetate/hexane) should show the consumption of the starting hydrazide and the appearance of the product spot. Extend the reflux time if the starting material is still present. A structurally similar synthesis reported a reflux time of 10 hours.[3]

  • Purity of Starting Materials: Impurities in (methylthio)acetohydrazide, carbon disulfide, or the base can interfere with the reaction.

    • Solution: Ensure the (methylthio)acetohydrazide is of high purity. If synthesized in-house, ensure it is properly characterized (e.g., via NMR and melting point) and free of residual starting materials or solvents. Use freshly opened or properly stored carbon disulfide and a high-purity grade of potassium hydroxide.

  • Suboptimal Reaction Conditions: The temperature, solvent, and concentration of reactants are critical.

    • Solution: The reaction is typically performed in absolute ethanol under reflux.[4] Ensure the ethanol is anhydrous, as water can interfere with the reaction. The concentration of reactants can also play a role; highly dilute conditions may slow down the reaction rate.

  • Degradation of Product during Workup: The product may be susceptible to degradation during the acidification or purification steps.

    • Solution: During acidification, add the acid slowly and with cooling to avoid excessive heat generation. Once the product precipitates, filter it promptly and wash with cold water to remove inorganic salts.

Q2: I'm observing the formation of a significant amount of a foul-smelling, insoluble yellow byproduct. What is it and how can I prevent it?

A2: The byproduct is likely elemental sulfur or polysulfides, which can form from the decomposition of carbon disulfide or the dithiocarbazinate intermediate, especially under harsh conditions.

  • Cause: Overheating or prolonged reaction times at high temperatures can lead to the decomposition of sulfur-containing reagents and intermediates.

    • Solution: Maintain a gentle reflux and avoid excessive heating. Monitor the reaction by TLC and stop the reaction once the starting material is consumed to prevent prolonged exposure to high temperatures.

  • Cause: The presence of oxidizing agents.

    • Solution: Ensure all glassware is clean and free from any residual oxidizing agents from previous reactions.

Q3: My purified product seems to be degrading over time, as indicated by a change in color and the appearance of impurities on TLC. What is causing this instability?

A3: The thiol group in your product is susceptible to oxidation, which can lead to the formation of a disulfide byproduct.

  • Cause: Exposure to atmospheric oxygen.

    • Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended.

  • Cause: Trace impurities catalyzing decomposition.

    • Solution: Ensure the final product is thoroughly purified. Recrystallization from a suitable solvent system, such as a dimethylformamide-methanol mixture, has been reported for similar compounds and can effectively remove trace impurities.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this reaction?

A1: The most commonly employed and effective system is potassium hydroxide (KOH) in absolute ethanol.[4] The use of an alcoholic solvent is crucial as it readily dissolves the reactants and the intermediate salt. Absolute ethanol is preferred to minimize water content, which can hydrolyze the reactants or intermediates.

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use silica gel plates and a suitable eluent system, such as a mixture of ethyl acetate and hexane. The starting hydrazide will have a different Rf value than the more polar thiol product. Staining with iodine can help visualize the spots.

Q3: What is the best method for purifying the final product?

A3: The crude product, which precipitates upon acidification, can be initially purified by filtration and washing with cold water to remove inorganic salts. For higher purity, recrystallization is the recommended method.[3] A solvent system like a dimethylformamide-methanol mixture can be effective. The choice of solvent will depend on the solubility of your specific product and impurities.

Q4: Can the methylthio (-SCH3) group be oxidized during the reaction?

A4: While the reaction conditions are generally not strongly oxidizing, the sulfur atom in the methylthio group is a potential site for oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures. This could lead to the formation of sulfoxide or sulfone byproducts. To mitigate this, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).

IV. Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[3][4]

Materials:

  • 2-(Methylthio)acetohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylthio)acetohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • To the stirred solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction's progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in a minimum amount of cold water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 5-6 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a dimethylformamide-methanol mixture.

ParameterRecommended Condition
Solvent Absolute Ethanol
Base Potassium Hydroxide
Reaction Temperature Reflux
Reaction Time 8-10 hours (TLC monitored)
Work-up Acidification with HCl
Purification Recrystallization

Table 1: Summary of Recommended Reaction Conditions.

Caption: Troubleshooting logic for addressing low reaction yield.

V. References

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 42-47. [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Pivazyan, V. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]

  • Singh, R., et al. (2014). Various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1506. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[1][3][5]Oxadiazole,[1][3][4]Triazole, and[1][3][4]Triazolo[4,3-b][1][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1485–1496. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

Sources

Technical Support Center: Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. It is structured in a question-and-answer format to directly address common challenges, particularly the formation of side products and impurities. Our focus is on providing causal explanations and actionable troubleshooting strategies to ensure reaction efficiency and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

The most widely adopted and efficient method involves a one-pot reaction starting from 2-(methylthio)acetohydrazide.[1] This precursor is reacted with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH) in an alcoholic solvent like ethanol.[2][3] The reaction proceeds through an intermediate potassium dithiocarbazinate salt, which upon heating, undergoes cyclization via dehydration and elimination of hydrogen sulfide (H₂S) to form the desired 1,3,4-oxadiazole ring.[4][5] The final product is isolated after careful acidification of the reaction mixture.[6]

Q2: My NMR and IR spectra look unusual, with broader peaks than expected. Is this indicative of an impurity?

Not necessarily. This is a very common observation for this class of compounds and is typically due to thiol-thione tautomerism.[2][7] The product, this compound, exists in equilibrium with its tautomeric thione form, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione.[8] In solution and solid state, the thione form often predominates. This equilibrium can result in peak broadening in NMR spectra and the appearance of characteristic C=S and N-H stretching bands in the IR spectrum, alongside or instead of a weak S-H band.[8][9]

Q3: My mass spectrum shows a significant peak at approximately double the molecular weight of my target compound. What is this?

This is a classic indicator of oxidative dimerization. The thiol (-SH) group on the oxadiazole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen during workup, particularly under neutral or basic conditions.[9] This process links two molecules of the product via a disulfide bond, forming a dimer with a molecular weight roughly double that of the desired thiol. This is a prevalent side reaction for many heterocyclic thiols.

Q4: My overall yield is consistently low despite the starting material being fully consumed. What are the likely causes?

Low yields can stem from several factors beyond incomplete reactions. Key areas to investigate are:

  • Formation of soluble intermediates: If the acidification step is incomplete, a portion of your product may remain in the aqueous layer as the potassium salt of the thiol, leading to significant loss.

  • Decomposition: Prolonged heating or excessively harsh basic or acidic conditions can lead to the decomposition of the starting hydrazide or the oxadiazole product.

  • Side Product Formation: Competing reaction pathways can divert starting material away from the desired product. The most common culprits are incomplete cyclization and oxidation, as detailed in the troubleshooting section below.

  • Physical Loss During Workup: The product may precipitate too finely, making filtration difficult, or it may have partial solubility in the aqueous phase, leading to losses during extraction.

Section 2: Troubleshooting Guide for Specific Side Reactions

This section provides a deeper dive into the most common side reactions, their identification, and validated methods for their prevention and mitigation.

Issue 1: Incomplete Cyclization and Contamination with Intermediate Salt
  • Question: My crude product is sticky, difficult to dry, and highly soluble in water, while my pure product should have limited water solubility. What is this contaminant?

  • Detailed Answer: This issue is almost certainly due to the presence of the uncyclized intermediate, potassium 3-(2-(methylthio)acetyl)dithiocarbazinate. This salt is formed in the initial step of the reaction between the hydrazide, CS₂, and KOH. The subsequent cyclization requires sufficient thermal energy and time to eliminate water and form the stable oxadiazole ring.

    • Causality:

      • Insufficient Heating: The reaction temperature may be too low, or the reflux time may be too short to drive the cyclization to completion.

      • Improper Stoichiometry: An excess of base can stabilize the salt intermediate, hindering cyclization.

      • Incomplete Acidification: If the pH is not brought down sufficiently (typically to pH 3-4) during workup, the potassium salt of the final product (a thiolate) can also remain, which is highly water-soluble.[4]

    • Identification:

      • FT-IR: The intermediate will show strong C=O (amide) and N-H stretching bands, which will be absent or shifted in the final cyclized product.

      • Solubility: The presence of the salt imparts high water solubility to the crude product.

    • Preventative & Corrective Actions:

      • Ensure Complete Reaction: Monitor the evolution of H₂S gas (using lead acetate paper, with appropriate safety precautions) as an indicator of cyclization progress.[4] Increase the reflux time (e.g., from 8 hours to 12-18 hours) until H₂S evolution ceases.

      • Controlled Acidification: Add acid (e.g., concentrated HCl) dropwise to the cooled reaction mixture in an ice bath.[1] Monitor the pH with indicator paper, ensuring it reaches a pH of 3-4 to fully protonate the thiol and precipitate the product.

      • Re-processing: If the crude product is contaminated, it can be redissolved in a minimal amount of aqueous KOH, heated briefly to encourage further cyclization, and then re-precipitated by careful acidification.

Issue 2: Oxidative Dimerization to Disulfide
  • Question: My product is less soluble in my desired recrystallization solvent than expected, and my mass spec data shows a major peak at M/Z corresponding to [2M-2H]⁺. How do I prevent this and can I reverse it?

  • Detailed Answer: You are observing the formation of bis(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)disulfide. The thiol group is readily oxidized to a disulfide, a common challenge when working with aromatic and heterocyclic thiols.

    • Causality:

      • Aerial Oxidation: Exposure of the reaction mixture or the isolated product to air, especially during workup when the pH might be neutral or slightly basic, is the primary cause. The thiolate anion is particularly susceptible to oxidation.

      • Presence of Oxidizing Agents: Trace metal impurities or other oxidizing agents can catalyze the dimerization.

    • Identification:

      • Mass Spectrometry: A molecular ion peak corresponding to the dimer is the most definitive evidence.

      • TLC: The dimer will have a different Rf value than the monomer, typically appearing as a less polar spot.

      • ¹H NMR: The characteristic S-H proton signal (if visible) will be absent in the dimer.

    • Preventative & Corrective Actions:

      • Inert Atmosphere: Conduct the reaction and, more importantly, the workup (acidification, filtration, washing) under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

      • Minimize Exposure Time: Perform the workup and purification steps as quickly as possible. Do not let the basic reaction mixture sit exposed to air for extended periods.

      • Reductive Workup (Corrective): If dimer formation is significant, the crude product can be treated with a mild reducing agent to cleave the disulfide bond. A common lab procedure involves dissolving the crude material in a suitable solvent and treating it with a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT), followed by re-acidification and extraction.

Issue 3: Formation of Isomeric 1,3,4-Thiadiazole Impurities
  • Question: I have an impurity with the same mass as my product that is very difficult to separate chromatographically. Could it be a structural isomer?

  • Detailed Answer: While the CS₂/KOH method strongly favors the formation of 1,3,4-oxadiazoles, the formation of isomeric thiadiazoles is a known potential side reaction in related heterocyclic syntheses, particularly when using different cyclizing agents.[10][11] For instance, if the synthesis started from a thiosemicarbazide precursor (formed from the reaction of the hydrazide with an isothiocyanate), cyclization with dehydrating agents can sometimes lead to mixtures of oxadiazoles and thiadiazoles.

    • Causality:

      • Alternative Reagents: Use of cyclizing agents other than CS₂/KOH, such as phosphorus oxychloride or strong acids with a thiosemicarbazide intermediate, can open pathways to 1,3,4-thiadiazole formation.[11]

      • Contaminated Starting Materials: If the 2-(methylthio)acetohydrazide starting material is contaminated with thiosemicarbazide, a thiadiazole impurity could arise.

    • Identification:

      • ¹³C NMR: This is the most powerful tool for differentiation. The chemical shifts of the two carbons within the heterocyclic ring (C2 and C5) will be different for the oxadiazole and thiadiazole isomers. The carbon atom flanked by two nitrogens in the thiadiazole ring will have a distinct chemical shift compared to the corresponding carbon in the oxadiazole ring.

      • Co-elution in HPLC: The isomers may have very similar polarities, making separation challenging. Method development with different columns and mobile phases may be required.

    • Preventative Actions:

      • Strict Adherence to Protocol: Use the established CS₂/KOH method, which is highly selective for the 1,3,4-oxadiazole ring system.[2][5]

      • Purity of Starting Materials: Ensure the 2-(methylthio)acetohydrazide is pure and free from related nitrogen-sulfur compounds.

Section 3: Summary of Troubleshooting Strategies

Side Product / Issue Primary Cause(s) Key Identification Method(s) Prevention / Mitigation Strategy
Potassium Dithiocarbazinate Intermediate Insufficient heating time/temp; Incomplete acidification.Water solubility; FT-IR (presence of C=O).Increase reflux time until H₂S evolution stops; Ensure acidification to pH 3-4.[1][4]
Disulfide Dimer Aerial oxidation of thiol/thiolate during workup.Mass Spec ([2M-2H]⁺ peak); TLC (second spot).Work under an inert atmosphere; Minimize workup time; Use a reductive workup if necessary.
1,3,4-Thiadiazole Isomer Use of non-selective cyclizing agents or contaminated starting materials.¹³C NMR (distinct ring carbon shifts); HPLC co-elution.Use the highly selective CS₂/KOH method; Ensure purity of starting hydrazide.[10][11]
Decomposition Products Excessively high temperature; Prolonged exposure to strong base/acid.Darkening of reaction mixture; Complex TLC/NMR.Maintain recommended reaction temperature (reflux); Avoid overly harsh conditions.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(methylthio)acetohydrazide (0.1 mol), potassium hydroxide (0.15 mol), and 95% ethanol (100 mL).

  • Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes. The mixture will typically turn yellow and thicken.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for 12-18 hours. The progress can be monitored by the cessation of hydrogen sulfide gas evolution (use lead acetate paper to test).[4]

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water. Stir for 15 minutes.

  • Acidification: While stirring in an ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4. A pale yellow or white precipitate will form.

  • Isolation: Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

Protocol 2: TLC Monitoring of the Reaction
  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust polarity as needed.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Procedure:

    • Spot the starting 2-(methylthio)acetohydrazide (dissolved in ethanol) as a reference.

    • Carefully (in a fume hood) take a small aliquot of the reaction mixture, quench it with a drop of dilute HCl, and extract with a small amount of ethyl acetate. Spot this extract.

    • The disappearance of the starting material spot and the appearance of the product spot (typically at a higher Rf) indicates reaction progress. The product should appear as a single major spot upon completion.

Section 5: Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_side_reactions Potential Side Reactions Hydrazide 2-(Methylthio)acetohydrazide CS2_KOH + CS₂ / KOH, EtOH Intermediate Potassium Dithiocarbazinate (Intermediate Salt) Hydrazide->Intermediate Step 1 Product This compound (Target Product) Intermediate->Product Step 2: Reflux (Δ) - H₂S, - H₂O Incomplete Incomplete Cyclization Intermediate->Incomplete Insufficient Δ / Time Oxidation Aerial Oxidation (Workup) Product->Oxidation Disulfide Disulfide Dimer Oxidation->Disulfide Forms

Caption: Main reaction and side pathways in the synthesis.

References

  • Zheng, X., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1549. Available at: [Link]

  • Shaik, S. P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276. Available at: [Link]

  • Asif, M. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Medicinal Chemistry Research, 23, 2-34. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,4‐oxadiazole from thiosemi‐carbazide. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • da Silva, A. C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 743-766. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • Ibrahim, M. A., & El-Gohary, N. S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Pharmaceutical Sciences, 161, 105803. Available at: [Link]

  • Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-47. Available at: [Link]

  • Kumar, V., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]

  • El-Hashash, M. A., et al. (2021). Synthesis and Screening of New[3][12][13]Oxadiazole,[2][12][13]Triazole, and[2][12][13]Triazolo[4,3-b][2][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1435-1448. Available at: [Link]

  • Kumar, G. S., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2013, 804931. Available at: [Link]

  • Wei, Z., et al. (2022). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 20(1), 103-108. Available at: [Link]

  • Gontarska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]

  • Khan, I., et al. (2013). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Journal of the Chemical Society of Pakistan, 35(2), 456-461. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]

  • Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Available at: [Link]

  • Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013, 1-8. Available at: [Link]

Sources

Technical Support Center: Optimizing 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Here, we move beyond simple procedural lists to provide a deeper understanding of the reaction's nuances, offering robust troubleshooting strategies and data-driven optimization protocols to enhance yield, purity, and reproducibility in your experiments.

Core Synthesis Protocol: A Validated Approach

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established reaction, typically proceeding through the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][2][3] The specific synthesis of the title compound involves two primary stages: the preparation of the key intermediate, 2-(methylthio)acetohydrazide, followed by its conversion to the target oxadiazole.

Experimental Protocol: Step-by-Step Synthesis

Part A: Synthesis of 2-(methylthio)acetohydrazide (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(methylthio)acetate (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ester).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (80-99% solution, 1.5-2.0 eq). The reaction is exothermic; addition should be controlled to maintain a gentle temperature increase.

  • Reaction: Heat the mixture to reflux for 6-8 hours.[4][5] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. If precipitation is slow, excess solvent can be removed under reduced pressure.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold water or diethyl ether, and dry in vacuo to yield 2-(methylthio)acetohydrazide. The purity should be checked by melting point and NMR before proceeding.

Part B: Synthesis of this compound (Target Compound)

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-(methylthio)acetohydrazide (1.0 eq) in absolute ethanol.

  • Base and CS₂ Addition: Add a solution of potassium hydroxide (KOH, 1.1-1.2 eq) in a small amount of water, followed by the dropwise addition of carbon disulfide (CS₂, 1.2-1.5 eq).[4][6] The mixture will typically turn yellow.

  • Reaction: Heat the mixture to reflux with stirring. The evolution of hydrogen sulfide (H₂S) gas is often observed.[4] The reaction should be monitored by TLC until the starting hydrazide is consumed (typically 8-12 hours).[7]

  • Workup: Cool the reaction mixture to room temperature. Pour the cooled solution into a beaker of crushed ice.

  • Acidification: Slowly acidify the mixture to pH 1-2 using concentrated hydrochloric acid (HCl). This crucial step protonates the intermediate salt, causing the product to precipitate.

  • Isolation and Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final compound as a crystalline solid.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the most likely causes and how can I fix this?

Low yield is the most frequent complaint and can stem from multiple points in the protocol.

  • Cause 1: Impure Starting Hydrazide. The purity of the 2-(methylthio)acetohydrazide intermediate is critical. Residual starting ester or side products from its synthesis can inhibit the cyclization step.

    • Solution: Before starting the cyclization, confirm the purity of your hydrazide via melting point or NMR. If necessary, recrystallize it from ethanol.

  • Cause 2: Inefficient Cyclization. The reaction may not be going to completion.

    • Solution:

      • Reagent Stoichiometry: Ensure you are using a slight excess of both KOH and CS₂ (1.1 to 1.5 equivalents). The base is crucial for deprotonating the hydrazide, making it sufficiently nucleophilic to attack the CS₂.[4][6]

      • Reaction Time & Temperature: Monitor the reaction closely with TLC (e.g., using a 1:1 ethyl acetate:petroleum ether system). If the starting material is still present after 12 hours of reflux, the reaction may require a longer duration.

      • Reagent Quality: Carbon disulfide can degrade. Use a fresh bottle or a recently opened one for best results.

  • Cause 3: Product Loss During Workup. The product might be lost during the acidification or washing steps.

    • Solution:

      • Acidification: Ensure the pH is brought down to 1-2. Incomplete acidification will leave some of the product as a more soluble potassium salt, drastically reducing the isolated yield.

      • Washing: While washing with cold water is necessary, excessive washing can dissolve a small amount of the product. Use minimal amounts of ice-cold water.

Troubleshooting_Low_Yield start Problem: Consistently Low Yield cause1 Cause 1: Impure Hydrazide Intermediate start->cause1 cause2 Cause 2: Incomplete Cyclization start->cause2 cause3 Cause 3: Product Loss During Workup start->cause3 solution1 Solution: - Verify purity (MP, NMR) - Recrystallize hydrazide from ethanol before use. cause1->solution1 solution2 Solution: - Use slight excess of  KOH (1.2 eq) & CS₂ (1.5 eq) - Monitor reaction by TLC - Extend reflux time if needed. cause2->solution2 solution3 Solution: - Ensure complete acidification  to pH 1-2 with HCl - Wash precipitate with  minimal ice-cold water. cause3->solution3

Caption: Troubleshooting Logic for Low Yield.

Q2: The isolated product is an off-color oil or a sticky solid, not the expected crystalline material. Why?

This issue points towards the presence of impurities or side products.

  • Cause 1: Thermal Decomposition. Excessive heating during reflux can lead to the decomposition of reactants or the product, forming tarry substances.

    • Solution: Maintain a gentle, controlled reflux. Avoid aggressive heating. If your solvent is boiling too vigorously, reduce the heat.

  • Cause 2: Formation of Side Products. If the reaction conditions are not optimal, side reactions can occur. A common side product is the symmetrical 1,2-diacylhydrazine, although this is more prevalent in other oxadiazole syntheses.[8] In this specific reaction, unreacted intermediates are more likely.

    • Solution: Adhere strictly to the validated stoichiometry and reaction times. The key is to ensure the complete formation of the potassium dithiocarbazate intermediate before any potential degradation pathways can take over.

  • Cause 3: Ineffective Purification. The recrystallization step may not be effectively removing the impurities.

    • Solution:

      • Solvent Choice: Ensure ethanol is a suitable solvent for recrystallization (the product should be sparingly soluble at room temperature and highly soluble when hot). If it is too soluble, try a mixed solvent system like ethanol/water.

      • Decolorization: Dissolve the crude product in the minimum amount of hot ethanol and add a small amount of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the charcoal and colored impurities. Allow the filtrate to cool slowly to form pure crystals.

Q3: My NMR spectrum shows unexpected peaks, or the thiol proton is not visible.

  • Cause 1: Residual Solvent or Impurities. Peaks corresponding to ethanol, water, or other solvents used during workup are common.

    • Solution: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C) if the compound is stable.

  • Cause 2: Thiol-Thione Tautomerism. The target compound can exist in two tautomeric forms: the thiol (-SH) and the thione (C=S, N-H).[1][3] In DMSO-d₆, you will likely see a broad singlet for the N-H proton (often >12 ppm) of the dominant thione form, rather than a sharp -SH peak. The absence of a typical thiol peak is expected and is evidence of this tautomerism.

    • Solution: This is not a problem but a characteristic feature of the molecule. The ¹³C NMR is also very informative, showing a C=S signal typically in the range of 175-185 ppm.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of the 1,3,4-oxadiazole-2-thiol ring?

The mechanism is a classic example of heterocycle synthesis.

  • Activation: The base (KOH) deprotonates the terminal nitrogen of the acid hydrazide, making it a potent nucleophile.

  • Nucleophilic Attack: The activated hydrazide attacks the electrophilic carbon of carbon disulfide (CS₂) to form a potassium dithiocarbazate salt intermediate.

  • Intramolecular Cyclization: The oxygen of the hydrazide carbonyl group then acts as a nucleophile, attacking the thione carbon formed in the previous step. This intramolecular step forms the five-membered ring.

  • Dehydration/Elimination: The resulting cyclic intermediate eliminates a molecule of water and a sulfide ion (which evolves as H₂S gas upon acidification) to yield the stable, aromatic 1,3,4-oxadiazole ring.[1][6]

Q2: Can I use a different base, like sodium hydroxide or an organic base?

Potassium hydroxide is most commonly cited and highly effective.[4][7] Sodium hydroxide can also be used and generally provides similar results.[6] Organic bases like triethylamine are typically not strong enough to efficiently deprotonate the hydrazide for the initial nucleophilic attack on CS₂ and are not recommended for this specific transformation.

Q3: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1 or 2:1). Spot the starting hydrazide and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the hydrazide has completely disappeared. The product is typically more polar and will have a lower Rf value.

Synthesis_Workflow cluster_0 Part A: Hydrazide Synthesis cluster_1 Part B: Oxadiazole Cyclization A1 Methyl 2-(methylthio)acetate A2 2-(methylthio)acetohydrazide A1->A2  Hydrazine Hydrate,  Ethanol, Reflux (6-8h)   B1 2-(methylthio)acetohydrazide B2 Potassium Dithiocarbazate (Intermediate Salt) B1->B2  1. KOH, Ethanol  2. CS₂   B3 5-[(Methylthio)methyl]- 1,3,4-oxadiazole-2-thiol B2->B3  1. Reflux (8-12h)  2. HCl Acidification  

Caption: General Experimental Workflow.

Data Summary: Optimized Reaction Conditions

The following table summarizes generally optimized conditions derived from literature precedents for obtaining high yields.

ParameterRecommended ConditionRationale / Notes
Solvent Absolute EthanolGood solubility for reactants and intermediate salt; appropriate boiling point for reflux.[6]
Base Potassium Hydroxide (KOH)Strong base, effectively deprotonates hydrazide; widely validated.[4][7]
Molar Ratios Hydrazide : KOH : CS₂1 : 1.2 : 1.5
Temperature Reflux (~78 °C for Ethanol)Provides sufficient energy for cyclization without significant thermal decomposition.
Reaction Time 8 - 12 hoursMust be monitored by TLC. Reaction time can vary based on scale and substrate purity.
Acidification pH 1 - 2Critical for complete precipitation of the final product from its salt form.
Purification Recrystallization (Ethanol)Effective method for removing inorganic salts and minor organic impurities.[6]
References
  • J. Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

  • Bolelli, L., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available from: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available from: [Link]

  • MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • ResearchGate. (2020). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Available from: [Link]

  • Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • El-Sayed, N. N. E., et al. (2023). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Al-Soud, Y. A., et al. (2014). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences.
  • Al-Ghorbani, M., et al. (2020).
  • Kumar, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available from: [Link]

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Technical Support Center: Purification of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the successful isolation of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole-2-thiol scaffold in various biologically active molecules.[1][2] The synthesis, typically involving the reaction of 2-(methylthio)acetohydrazide with carbon disulfide in a basic medium, can present several purification challenges.[1][3] This guide will address common issues encountered during the purification process and provide detailed protocols to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My final product is an oil or a sticky solid and is difficult to handle. How can I obtain a crystalline solid?

A1: This is a common issue often caused by the presence of residual solvents, unreacted starting materials, or side products that inhibit crystallization.

  • Expert Insight: The thiol group in the target molecule can exist in tautomeric equilibrium with the thione form, and this, combined with impurities, can disrupt the crystal lattice formation.[2]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents from the reaction workup are thoroughly removed under reduced pressure. Heating gently (e.g., 40-50 °C) may aid in the removal of high-boiling solvents like DMSO or DMF, but be cautious of potential product degradation.

    • Trituration: Attempt to solidify the crude product by trituration. This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether.

    • Recrystallization: If trituration fails, recrystallization is the most effective method for obtaining a pure, crystalline solid.[1][4]

Q2: I'm struggling with selecting an appropriate recrystallization solvent. What are your recommendations?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Expert Insight: For 1,3,4-oxadiazole-2-thiol derivatives, polar protic solvents or mixtures with water are often effective.[1][4]

  • Recommended Solvents and Protocols:

    Solvent SystemProtocol
    Ethanol Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
    Ethanol/Water Dissolve the crude product in hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol until the solution is clear again. Allow to cool as described above.
    Methanol Similar to the ethanol protocol, using methanol as the solvent.
    DMF/Methanol For less soluble compounds, dissolve in a minimal amount of hot DMF and then add methanol to induce precipitation.[3]

    Protocol: Recrystallization from Ethanol/Water

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • While keeping the solution hot, add hot water dropwise with swirling until a persistent cloudiness is observed.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Q3: My yield is low after purification. What are the potential causes and how can I improve it?

A3: Low yields can stem from incomplete reaction, product degradation, or losses during purification.

  • Expert Insight: The (methylthio)methyl group can be sensitive to strongly acidic conditions, which might be encountered during workup if not properly controlled.[5] Additionally, the starting 2-(methylthio)acetohydrazide can be a source of impurities if not pure.

  • Troubleshooting and Optimization:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using Thin Layer Chromatography (TLC).

    • Workup pH: During the acidic workup to precipitate the product, avoid a large excess of strong acid. Maintain the pH between 2-3.[1]

    • Starting Material Purity: Verify the purity of your 2-(methylthio)acetohydrazide before starting the synthesis.

    • Side Reactions: The reaction of the hydrazide with carbon disulfide can sometimes lead to the formation of dithiocarbamate intermediates or other side products.[6][7] Careful control of reaction temperature and stoichiometry is crucial.

Q4: I suspect my purified product is still impure. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted 2-(methylthio)acetohydrazide, potassium dithiocarbamate intermediate (if using KOH), and potentially a disulfide byproduct from oxidation of the thiol.

  • Expert Insight: Sulfur-containing heterocycles can be challenging to purify via standard silica gel chromatography due to potential interactions with the stationary phase.[8]

  • Purification Strategy: Column Chromatography

    • Stationary Phase: Silica gel is commonly used, but if you observe significant tailing or decomposition, consider using a less acidic stationary phase like neutral alumina.

    • Eluent System: A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A common system is hexane/ethyl acetate or dichloromethane/methanol.

    • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Experimental Workflows and Diagrams

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (Oil or Sticky Solid) trituration Trituration (Hexane or Diethyl Ether) crude->trituration solid Solid Product trituration->solid Successful chromatography Column Chromatography (Silica Gel or Alumina) trituration->chromatography Unsuccessful recrystallization Recrystallization (e.g., Ethanol/Water) solid->recrystallization pure_crystals Pure Crystalline Product recrystallization->pure_crystals chromatography->pure_crystals

Caption: General purification workflow for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields during the synthesis and purification process.

LowYieldTroubleshooting low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup check_sm_purity Verify Starting Material Purity low_yield->check_sm_purity incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction degradation Product Degradation check_workup->degradation impure_sm Impure Starting Material check_sm_purity->impure_sm optimize_reaction Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_reaction control_ph Control pH during Acidification degradation->control_ph purify_sm Purify Starting Material impure_sm->purify_sm

Caption: Troubleshooting logic for low yield in the synthesis of the target compound.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties - ResearchGate. Available at: [Link]

  • Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenylpolysiloxane stationary phase. Analytical Chemistry. Available at: [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Marmara Pharmaceutical Journal. Available at: [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Available at: [Link]

  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • 5-Furan-2yl[1][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][9] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. Available at: [Link]

  • Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto - Baghdad Science Journal. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. Available at: [Link]

  • Carbon disulfide - Wikipedia. Available at: [Link]

  • Carbon disulfide - chemeurope.com. Available at: [Link]

  • Carbon disulfide - Sciencemadness Wiki. Available at: [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. Available at: [Link]

  • Reactions of the hydrazide 2 with carbon disulfide under different conditions - ResearchGate. Available at: [Link]

  • One-pot synthesis of sulfur heterocycles from simple organic substrates - arkat usa. Available at: [Link]

  • Current Chemistry Letters - Growing Science. Available at: [Link]

  • Amira A Ghoneim.pmd - Oriental Journal of Chemistry. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PubMed. Available at: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. Available at: [Link]

  • Carbon Disulfide in Heterocyclic Organic Synthesis; Synthesis of Polyfunctionally Substituted Sulfur and Nitrogen Heteroaromatics | Request PDF - ResearchGate. Available at: [Link]

  • reaction of carbon disulfide with active methylenes: novel synthesis of thiophene, thieno. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC - NIH. Available at: [Link]

  • The Formation of Heterocyclic Compounds from Carbon Disulfide - R Discovery. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. Available at: [Link]

  • Direct methylthiolation of C-, S-, and P-nucleophiles with sodium S-methyl thiosulfate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • List of purification methods in chemistry - Wikipedia. Available at: [Link]

  • Methyl Esters - Organic Chemistry Portal. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • On the development of a nucleophilic methylthiolation methodology - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • methods of purification of organic compounds - BYJU'S. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]

  • Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]

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Technical Support Center: 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis, handling, and storage of this important class of compounds. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issues stem from two key structural features: the thiol (-SH) group and the 1,3,4-oxadiazole ring. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between molecules. This is a common issue with thiol-containing compounds, and the rate of oxidation can be influenced by factors such as pH, presence of oxygen, and metal ions.[1] The 1,3,4-oxadiazole ring itself is generally stable, but under harsh conditions (e.g., strong acids or bases, high temperatures), it can be susceptible to hydrolytic cleavage.

Q2: My compound appears to have degraded upon storage. What could be the cause?

A2: Degradation upon storage is most likely due to oxidation of the thiol group.[1] Thiols can be sensitive to air, especially over extended periods.[1] Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can accelerate this process. For instance, storing thiolated polymers as a powder at 20°C with 70% relative humidity has been shown to decrease the number of free thiol groups.[2][3] It is also crucial to consider the purity of the compound; residual catalysts or reagents from the synthesis could promote degradation.

Q3: What is the significance of the thiol-thione tautomerism in this molecule?

A3: this compound can exist in equilibrium with its tautomeric form, 5-[(methylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione.[4][5] This is a common characteristic of 2-thiol substituted 1,3,4-oxadiazoles.[4][5][6] The thione form is often the more stable tautomer.[5][7] This equilibrium can be influenced by the solvent, pH, and temperature. For experimental purposes, it is important to be aware that both forms may be present and to characterize the compound thoroughly to understand the predominant species under your specific conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your work with this compound and its derivatives.

Problem 1: Low Yield or Incomplete Reaction During Synthesis
  • Symptom: Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) analysis shows a significant amount of starting material remaining after the reaction.

  • Possible Cause & Solution:

    • Inefficient Cyclization: The formation of the 1,3,4-oxadiazole ring from an acid hydrazide and carbon disulfide is a key step.[4][8][9] Ensure that the reaction conditions, such as the base (e.g., potassium hydroxide) and solvent (e.g., ethanol), are appropriate and that the reagents are of high purity. The reaction often requires reflux, so ensure the temperature and reaction time are adequate.[9][10]

    • Moisture Contamination: Water can interfere with the cyclization reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Problem 2: Product Discoloration (Yellowing) Upon Storage
  • Symptom: The white or off-white solid product turns yellow over time.

  • Possible Cause & Solution:

    • Oxidation: The yellowing is a common indicator of thiol oxidation to form disulfides or other oxidized sulfur species.

    • Storage Protocol: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1] For long-term storage, keep the compound at a low temperature (2-8 °C) and protected from light.[2][3][11]

Problem 3: Inconsistent Biological Activity Results
  • Symptom: Variability in the results of biological assays performed with different batches of the same compound.

  • Possible Cause & Solution:

    • Compound Instability in Assay Buffer: The pH of the assay buffer can significantly impact the stability of the thiol group. Thiols are more readily oxidized at higher pH due to the formation of the more nucleophilic thiolate anion.[1]

    • Experimental Workflow:

      • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

      • Degas Buffers: If possible, degas assay buffers to remove dissolved oxygen.

      • pH Optimization: If the assay allows, consider performing it at a slightly acidic to neutral pH to minimize thiol oxidation.

      • Include Controls: Run appropriate controls to monitor for any compound degradation during the assay.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This is a general procedure for the synthesis of the 1,3,4-oxadiazole-2-thiol core structure.[4][6]

  • Step 1: Formation of Acid Hydrazide: React the corresponding ester with hydrazine hydrate in an alcoholic solvent.[6][12]

  • Step 2: Cyclization:

    • Dissolve the acid hydrazide in ethanol.

    • Add an equimolar amount of potassium hydroxide.

    • Slowly add carbon disulfide while cooling the mixture in an ice bath.[9]

    • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).[9]

  • Step 3: Work-up:

    • Cool the reaction mixture.

    • Pour into ice-cold water.

    • Acidify with a dilute acid (e.g., HCl) to precipitate the product.[9][13]

    • Filter the solid, wash with water, and dry.

  • Step 4: Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

Visualizations

Degradation Pathway of this compound

A This compound B Disulfide Dimer A->B Oxidation (O2, metal ions) C Sulfinic/Sulfonic Acid A->C Further Oxidation

Caption: Potential oxidative degradation pathways.

Thiol-Thione Tautomerism

Thiol This compound (Thiol Form) Thione 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Data Summary

ParameterConditionRecommended Action
Storage Long-term2-8 °C, protect from light, inert atmosphere.[11]
Short-termRoom temperature, desiccated, protected from light.
Handling In solutionPrepare fresh, use degassed solvents if possible.
SolidAvoid prolonged exposure to air.
pH Sensitivity Alkaline pHIncreased rate of oxidation.[1]
Acidic/Neutral pHGenerally more stable.

References

  • Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Handling thiols in the lab. Reddit.
  • SAFETY D
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
  • 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives...
  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles.
  • Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Synthesis Characterization and biological of oxadiazoles derivatives and thiadiazoles deviv
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8. Benchchem.
  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI.
  • 5-Methylthio-1,3,4-thiadiazole-2-thiol. Chem-Impex.
  • 5-Furan-2yl[1][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI.

  • 5-Methylthio-1,3,4-thiadiazole-2-thiol 98 6264-40-0. Sigma-Aldrich.
  • Thiolated polymers: Stability of thiol moieties under different storage conditions.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
  • 5-Methylthio-1,3,4-thiadiazole-2-thiol, 97%, Thermo Scientific 1 g | Buy Online.

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Alternative solvents for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of modern synthetic chemistry, particularly in drug development, is the optimization of reaction conditions to enhance yield, purity, and sustainability. The choice of solvent is a critical parameter that influences reaction kinetics, thermodynamics, and environmental impact. This guide provides in-depth technical support for researchers exploring alternative solvents for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, a key heterocyclic scaffold in medicinal chemistry.

As a Senior Application Scientist, this document is structured to anticipate and address the practical challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

Technical Support Center: Synthesis of this compound

This guide is presented in a question-and-answer format to directly address common queries and troubleshooting scenarios.

Q1: What is the conventional solvent system for this synthesis, and what are its limitations?

Answer:

The traditional and widely reported method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a carbohydrazide with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH).[1][2][3] The most common solvent for this reaction is an alcohol, such as absolute ethanol.[3][4][5]

The mechanism involves the initial formation of a potassium dithiocarbazinate salt from the hydrazide, CS₂, and KOH. This intermediate is generally soluble in ethanol. Subsequent heating promotes the intramolecular cyclization (via dehydration) to form the oxadiazole ring, followed by acidification to yield the final thiol product.[1][4]

Limitations of Conventional Solvents (e.g., Ethanol):

  • Volatility and Flammability: Low-boiling-point alcohols like ethanol are highly flammable, posing safety risks, especially during scale-up.

  • Toxicity: While ethanol has moderate toxicity, other alcohols like methanol are more hazardous.

  • Reaction Time: Reactions in ethanol often require several hours of reflux to proceed to completion.[3][5]

  • Environmental Concerns: Many conventional organic solvents contribute to air pollution as volatile organic compounds (VOCs) and present disposal challenges.

Q2: Why should our lab consider alternative solvents? What are the potential benefits?

Answer:

Adopting alternative solvents aligns with the principles of Green Chemistry, aiming to reduce the environmental footprint of chemical processes.[6][7] Beyond sustainability, alternative solvents can offer significant practical advantages in the synthesis of heterocyclic compounds.[8][9]

Key Benefits:

  • Enhanced Safety: Many alternative solvents have higher boiling points and flash points, reducing the risk of fire. Bio-derived solvents are often less toxic and biodegradable.[6][9]

  • Improved Reaction Efficiency: Solvents with different polarity and solvating properties can accelerate reaction rates, potentially reducing reaction times and energy consumption. For instance, polar aprotic solvents can be highly effective.[10]

  • Simplified Workup: Choosing a solvent in which the product is insoluble upon cooling can simplify isolation via filtration, reducing the need for extensive extractions with other organic solvents.

  • Novel Reactivity: Some solvents can do more than just dissolve reactants; they can actively participate in or catalyze the reaction, as has been observed with DMF.[10]

Q3: What specific alternative solvents are recommended for the synthesis of this compound?

Answer:

Based on the reaction mechanism and literature on heterocyclic synthesis, several classes of alternative solvents are viable. The primary requirement is the ability to dissolve both the starting 2-(methylthio)acetohydrazide and the intermediate potassium salt.

Recommended Alternatives:

  • Polar Aprotic Solvents (e.g., DMF): N,N-Dimethylformamide (DMF) is an excellent choice. Theoretical and practical studies have shown that DMF can assist in the synthesis of 1,3,4-oxadiazole-2-thiols, sometimes even enabling the reaction to proceed without a catalyst.[10] Its high boiling point (153 °C) allows for a wide range of reaction temperatures. Ultrasound-assisted syntheses have also been successfully performed with just a few drops of DMF, highlighting its efficiency.[11]

  • Polyethylene Glycols (PEGs): PEGs, particularly PEG-400, are non-toxic, biodegradable, and inexpensive green solvents.[9] They are effective reaction media for various heterocyclizations and can sometimes play a catalytic role.[6] Their thermal stability and ability to be recycled make them attractive for sustainable processes.

  • Water: As the ultimate green solvent, water is a compelling option.[8] While the starting hydrazide may have limited solubility, reactions can often be performed "on water" or "in water," especially with the aid of phase-transfer catalysts or microwave irradiation.[8][12] The product is typically insoluble in water, which dramatically simplifies isolation.

  • Glycerol & Deep Eutectic Solvents (DESs): These are emerging classes of green solvents known for their negligible volatility, biodegradability, and strong solvating power for polar molecules.[6][8] They are particularly suitable for reactions requiring high temperatures.

The general workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation A 2-(Methylthio)acetohydrazide D Mix & Reflux in Selected Solvent A->D 1. Add Reagents B Carbon Disulfide (CS2) B->D 1. Add Reagents C Base (e.g., KOH) C->D 1. Add Reagents E Cool Reaction Mixture D->E 2. Reaction Complete F Acidify (e.g., with HCl) E->F G Filter Precipitate F->G H Wash & Dry G->H I Final Product: 5-[(Methylthio)methyl]-1,3,4- oxadiazole-2-thiol H->I 3. Purify

Caption: General synthetic workflow.

Q4: Can you provide a detailed experimental protocol using an alternative solvent like DMF?

Answer:

Certainly. This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress.

Protocol: Synthesis using N,N-Dimethylformamide (DMF)

  • Materials:

    • 2-(Methylthio)acetohydrazide (1.0 eq)

    • Potassium Hydroxide (KOH) (1.1 eq)

    • Carbon Disulfide (CS₂) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl), concentrated

    • Ice-cold water

    • Ethanol (for recrystallization)

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(methylthio)acetohydrazide (1.0 eq) and powdered KOH (1.1 eq) in DMF (approx. 5-10 mL per gram of hydrazide).

    • Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise over 15-20 minutes. The reaction is exothermic, and a colored (often yellow-orange) precipitate of the potassium dithiocarbazinate intermediate may form.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate:Hexane (e.g., 1:1 or 2:1). The disappearance of the starting hydrazide spot indicates completion.

    • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 10-20 times the volume of DMF used).

    • Acidification: Stir the aqueous mixture vigorously and acidify to pH ~2-3 by the slow addition of concentrated HCl. A pale yellow or off-white solid should precipitate.

    • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.

    • Purification: Dry the crude product. Recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure this compound.

Q5: How do reaction parameters compare across different solvents?

Answer:

The choice of solvent directly impacts key reaction parameters. The following table provides a comparative summary based on literature for analogous syntheses.

SolventTypical TemperatureTypical TimeYield RangeKey Advantages & Disadvantages
Ethanol Reflux (~78 °C)6-12 hours65-85%Pro: Well-established, good solubility. Con: Flammable, long reaction time.[3][4]
DMF 80-90 °C2-4 hours75-90%Pro: Faster reaction, higher yield, solvent can assist reaction. Con: High boiling point (harder to remove), potential toxicity.[10]
PEG-400 90-110 °C3-5 hours70-88%Pro: Green, non-toxic, recyclable. Con: Viscous, requires higher temperature.[6][9]
Water Reflux (100 °C)4-8 hours60-80%Pro: Safest, cheapest, easiest product isolation. Con: Potential solubility issues for starting materials.[8]
Q6: We are experiencing low yields and side product formation. What are the common troubleshooting steps?

Answer:

Troubleshooting requires a logical approach to identify the root cause. Here are common issues and their solutions when working with alternative solvents.

G Start Low Yield or Impure Product Q1 Is the starting hydrazide fully dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Did a salt precipitate after adding CS2/KOH? A1_Yes->Q2 Sol_1 Solution: - Increase solvent volume. - Gently warm the mixture. - Consider a co-solvent. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the final product soluble in the workup (acidified water)? A2_Yes->Q3 Sol_2 Problem: Incomplete salt formation. Solution: - Check purity of KOH (must be dry). - Ensure CS2 is fresh. - Stir vigorously. A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol_3 Problem: Product loss during isolation. Solution: - Extract with an organic solvent (e.g., Ethyl Acetate) before filtering. - Saturate aqueous layer with NaCl. A3_Yes->Sol_3 End Proceed to Purification A3_No->End

Caption: A troubleshooting decision tree.

  • Issue 1: Poor Solubility of Starting Materials

    • Symptom: The 2-(methylthio)acetohydrazide or KOH does not fully dissolve in the chosen solvent at the initial stage.

    • Cause: The solvent may lack sufficient polarity or the ability to form hydrogen bonds. This is a potential issue in less polar solvents or sometimes in water if the hydrazide is highly nonpolar.

    • Solution:

      • Increase the volume of the solvent.

      • Gently warm the mixture to aid dissolution before adding CS₂.

      • If using a non-polar solvent, consider a co-solvent system (e.g., THF/Water).

  • Issue 2: Incomplete Reaction

    • Symptom: TLC analysis shows significant amounts of starting hydrazide remaining even after prolonged heating.

    • Cause: The reaction temperature may be too low for the chosen solvent, or the intermediate salt may not be sufficiently soluble to cyclize effectively.

    • Solution:

      • Increase Temperature: Ensure the reaction temperature is appropriate for the solvent (see table above). Solvents with higher boiling points like DMF or PEG-400 allow for higher temperatures, which can drive the reaction to completion.

      • Check Reagents: Ensure the KOH is anhydrous and finely powdered. Moisture can interfere with the reaction. Use fresh CS₂.

      • Extend Reaction Time: Some greener solvents may require longer reaction times than conventional ones. Continue monitoring via TLC.

  • Issue 3: Difficulty in Product Isolation

    • Symptom: Little or no precipitate forms upon acidification.

    • Cause: The product may have some solubility in the acidified aqueous/organic solvent mixture, especially if a water-miscible solvent like DMF or PEG was used.

    • Solution:

      • Extract: Instead of relying solely on precipitation, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) after acidification.

      • Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of the organic product before extraction.

      • Chill Thoroughly: Ensure the acidified mixture is cooled in an ice bath for an extended period (30-60 minutes) to maximize precipitation before filtration.

References

  • Nikpassand, M., Fytopoulou, A. (2020). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. IntechOpen. Available from: [Link]

  • Raudone, L., et al. (2017). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 22(10), 1636. Available from: [Link]

  • Matos, J., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(1), 133. Available from: [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from: [Link]

  • ResearchGate. (2017). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. RSC Advances, 10(52), 31221-31228. Available from: [Link]

  • Academia.edu. (n.d.). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from: [Link]

  • Prakash, O., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 942054. Available from: [Link]

  • ResearchGate. (2014). A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. Available from: [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Bentham Science. Available from: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Khamkar, P. R., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19. Available from: [Link]

  • Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-45.
  • Palaska, E., et al. (2000). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Turkish Journal of Chemistry, 24, 189-196.

Sources

Technical Support Center: Efficient Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and efficient synthesis. Our focus is on not just the procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound is a robust two-step process. The first step involves the formation of the key intermediate, 2-(methylthio)acetohydrazide, from its corresponding ester. The second, and final, step is the cyclization of this hydrazide with carbon disulfide in a basic medium to yield the target molecule. This guide will walk you through the critical parameters of each step.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)acetohydrazide

This initial step involves the hydrazinolysis of a methyl 2-(methylthio)acetate. This is a standard and high-yielding reaction.

Materials:

  • Methyl 2-(methylthio)acetate

  • Hydrazine hydrate (99% or equivalent)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(methylthio)acetate (1.0 eq) in absolute ethanol.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 2-(methylthio)acetohydrazide as a white solid.

Step 2: Synthesis of this compound

This is the critical cyclization step where the 1,3,4-oxadiazole ring is formed.

Materials:

  • 2-(Methylthio)acetohydrazide (from Step 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in absolute ethanol with stirring until fully dissolved.

  • Add 2-(methylthio)acetohydrazide (1.0 eq) to the alcoholic KOH solution and stir for 15 minutes.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise. Caution: CS₂ is highly volatile and flammable.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen sulfide (H₂S) evolution (use lead acetate paper for testing) and TLC.[1]

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3.

  • The precipitate of this compound is then filtered, washed thoroughly with cold water, and recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.[2]

Catalyst and Reagent Selection FAQ

Q1: Why is potassium hydroxide (KOH) used in the cyclization step? Can other bases be used?

A1: Potassium hydroxide serves two primary roles. First, it acts as a base to deprotonate the hydrazide, making it a more potent nucleophile. Second, it facilitates the formation of a potassium dithiocarbazinate salt intermediate. While other bases like sodium hydroxide (NaOH) can be used, KOH is often preferred due to the better solubility of its salts in alcoholic solvents, which can lead to a more homogenous reaction mixture and improved yields.

Q2: Is a catalyst required for this synthesis?

A2: The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acid hydrazides and carbon disulfide is typically base-mediated and does not require an additional catalyst.[3] The base (KOH or NaOH) is a stoichiometric reagent that drives the reaction forward. In other types of oxadiazole syntheses, particularly those involving oxidative cyclization, catalysts such as iodine or Lewis acids may be employed, but they are not necessary for this specific transformation.[4]

Q3: What is the role of carbon disulfide?

A3: Carbon disulfide is a key reagent that provides the C=S and one of the ring carbons for the 1,3,4-oxadiazole-2-thiol ring.[5] It reacts with the nucleophilic hydrazide to form the dithiocarbazinate intermediate, which then undergoes intramolecular cyclization and dehydration to form the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Low Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Hydrazinolysis (Step 1) - Ensure the use of anhydrous ethanol and a slight excess of hydrazine hydrate.- Increase the reflux time and monitor closely with TLC.The reaction of an ester with hydrazine is an equilibrium process. Using excess hydrazine and ensuring anhydrous conditions pushes the equilibrium towards the product side.
Incomplete Cyclization (Step 2) - Ensure the KOH is fully dissolved before adding other reagents.- Extend the reflux time.- Check the quality of the carbon disulfide.A homogenous reaction mixture is crucial for efficient reaction. Incomplete reaction is a common cause of low yield, and extending the reaction time can often resolve this. Old or impure CS₂ can contain byproducts that inhibit the reaction.
Product Loss During Workup - Ensure the pH during acidification is carefully controlled (pH 2-3).- Thoroughly wash the precipitate with cold water to remove inorganic salts.The product is a thiol and can exist as a thiolate salt at higher pH, making it water-soluble. Over-acidification can lead to degradation. Insufficient washing can leave inorganic salts, artificially inflating the crude yield but leading to losses during recrystallization.
Side Reactions - Maintain the recommended reaction temperatures.- Ensure dropwise addition of CS₂ at a low temperature.High temperatures during the addition of CS₂ can lead to the formation of byproducts. Slow, controlled addition helps to manage the exothermic nature of the reaction.
Impurity Profile

Q4: I have an unexpected peak in my NMR spectrum. What could it be?

A4: A common impurity is the uncyclized potassium dithiocarbazinate intermediate. This can occur if the reaction is not heated for a sufficient amount of time or if the acidification is incomplete. This intermediate is water-soluble and should be removed during the workup. Another possibility is the presence of unreacted 2-(methylthio)acetohydrazide. This can be checked by comparing the NMR spectrum with that of the starting material.

Q5: My product has a yellow tint, even after recrystallization. Why?

A5: A yellow coloration can sometimes indicate the presence of elemental sulfur, which can form from the decomposition of carbon disulfide or the dithiocarbazinate intermediate, especially if the reaction is overheated or exposed to oxidizing conditions. Multiple recrystallizations may be necessary. Alternatively, washing the crude product with a small amount of a solvent in which sulfur is soluble but the product is not (e.g., cold carbon tetrachloride, with appropriate safety precautions) could be attempted.

Visualizing the Process

Reaction Workflow

Synthesis_Workflow Figure 1: Overall Synthesis Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Cyclization A Methyl 2-(methylthio)acetate C 2-(Methylthio)acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C G This compound C->G 1. Mix with D 2. Add E 3. Reflux D KOH, Ethanol D->G E Carbon Disulfide E->G F Acidification (HCl) G->F Workup

Caption: Figure 1: Overall Synthesis Workflow

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Low Yield or Impure Product Check_Step1 Analyze Step 1 Product (2-(methylthio)acetohydrazide) Start->Check_Step1 Step1_OK Purity >95%? Check_Step1->Step1_OK Yes Step1_Bad Purity <95% Check_Step1->Step1_Bad No Check_Step2 Analyze Step 2 Reaction (Cyclization) Step1_OK->Check_Step2 Troubleshoot_Step1 Troubleshoot Step 1: - Increase reflux time - Use anhydrous solvent - Check ester quality Step1_Bad->Troubleshoot_Step1 Reaction_Complete Reaction Complete by TLC? Check_Step2->Reaction_Complete Yes Reaction_Incomplete Incomplete Reaction Check_Step2->Reaction_Incomplete No Reaction_Side_Products Side Products Observed Check_Step2->Reaction_Side_Products Side Products Workup_Issue Check Workup Procedure: - Verify pH (2-3) - Ensure thorough washing - Optimize recrystallization solvent Reaction_Complete->Workup_Issue Troubleshoot_Incomplete Troubleshoot Incomplete Reaction: - Extend reflux time - Ensure base is fully dissolved - Check CS2 quality Reaction_Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Products Troubleshoot Side Products: - Lower temperature of CS2 addition - Ensure inert atmosphere Reaction_Side_Products->Troubleshoot_Side_Products

Caption: Figure 2: Troubleshooting Decision Tree

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 42-47. Available at: [Link]

  • Jadhav, V. H., & Kulkarni, M. V. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. Available at: [Link]

  • Farooq, M. A., et al. (2017). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 29(1), 125-129. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available at: [Link]

  • Mishyna, M., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 15(11), 1368. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the critical process parameters rooted in the reaction mechanism to ensure a safe, reproducible, and high-yielding process.

Section 1: Synthesis Overview and Mechanistic Insights

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and widely employed transformation in medicinal chemistry.[1] The standard route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[2][3] For our target molecule, the precursor is 2-(methylthio)acetohydrazide.

The reaction proceeds in two key stages:

  • Formation of a Dithiocarbazate Salt: The acid hydrazide, a potent nucleophile, attacks the electrophilic carbon of carbon disulfide (CS₂). The reaction is conducted in the presence of a base (typically KOH) in an alcoholic solvent, which deprotonates the intermediate to form a stable potassium dithiocarbazate salt.

  • Intramolecular Cyclization and Dehydration: Upon heating, the salt undergoes an intramolecular cyclization. The terminal sulfur atom attacks the carbonyl carbon of the hydrazide backbone, followed by the elimination of a water molecule, to form the stable 1,3,4-oxadiazole ring. The reaction mixture is then acidified to neutralize the potassium thiolate salt, precipitating the final product in its thiol/thione tautomeric form.[1][4]

Below is a workflow diagram illustrating the key transformations.

G Start Methyl 2-(methylthio)acetate Hydrazide 2-(Methylthio)acetohydrazide Start->Hydrazide Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Salt Potassium 3-(2-(methylthio)acetyl)dithiocarbazate (Intermediate Salt) Hydrazide->Salt 1. KOH, Ethanol 2. Carbon Disulfide (CS₂) Product_K_Salt Potassium 5-[(methylthio)methyl]-1,3,4-oxadiazole-2-thiolate Salt->Product_K_Salt Reflux (Heat) - H₂O, - H₂S Final_Product This compound Product_K_Salt->Final_Product Acidification (e.g., HCl)

Caption: Overall synthetic workflow for the target molecule.

Section 2: Detailed Experimental Protocol (Bench Scale)

This protocol is optimized for a 0.1 mole scale and serves as a validated baseline for scale-up.

Part A: Synthesis of 2-(Methylthio)acetohydrazide (Precursor)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with methyl 2-(methylthio)acetate (12.0 g, 0.1 mol) and absolute ethanol (100 mL).

  • Reaction: Begin stirring and add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 eq) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-(methylthio)acetohydrazide. (Typical yield: 85-95%).

Part B: Synthesis of this compound
  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a nitrogen inlet, dissolve potassium hydroxide (6.2 g, 0.11 mol) in absolute ethanol (200 mL).

  • Hydrazide Addition: Add the 2-(methylthio)acetohydrazide (12.0 g, 0.1 mol) from Part A to the stirred solution and allow it to dissolve completely.

  • CS₂ Addition: Cool the mixture to 0-5°C using an ice bath. Add carbon disulfide (CS₂) (9.1 g, 0.12 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A yellow precipitate (the potassium salt) will form.

  • Reflux: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 8-10 hours. The evolution of hydrogen sulfide (H₂S) gas may be observed; ensure the setup is in a well-ventilated fume hood.[5]

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in cold water (200 mL). Filter the solution to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution slowly by adding 3M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 2-3.

  • Isolation: A pale yellow or off-white solid will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50°C.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. (Typical yield: 75-85%).

Section 3: Scale-Up Considerations & Critical Process Parameters

Transitioning from bench to pilot scale introduces new challenges. The following table outlines critical parameters that must be carefully controlled.

ParameterBench-Scale ConsiderationScale-Up Challenge & RationaleRecommended Action
CS₂ Addition Dropwise addition to a flask in an ice bath.The initial reaction is exothermic. A large volume can lead to a thermal runaway if the addition is too fast, potentially boiling the highly flammable CS₂ (boiling point 46°C).Use a jacketed reactor with a chiller for precise temperature control. Employ a calibrated dosing pump for slow, controlled addition. Maintain an internal temperature below 10°C.
Stirring Magnetic stirrer is sufficient.Inadequate mixing can create localized "hot spots" and concentration gradients, leading to side reactions and lower yields. The slurry becomes thick.Use a mechanical overhead stirrer with a high-torque motor and an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity.
H₂S Off-Gassing Managed by a standard fume hood.Large quantities of toxic and flammable H₂S gas will be generated during reflux. This can overwhelm standard ventilation and pose a significant safety risk.Vent the reactor's headspace through a dedicated caustic scrubber (containing NaOH solution) to neutralize the H₂S gas before it is released.
Static Electricity Minimal risk at small scale.Carbon disulfide is notoriously easy to ignite by static discharge.[6][7] Transferring large volumes of a non-polar solvent can build up a static charge.Ensure all equipment (reactor, pumps, transfer lines) is properly grounded and bonded.[8] Use non-sparking tools and maintain a nitrogen atmosphere.
Acidification Dropwise addition of acid to a beaker.A highly exothermic neutralization reaction. Rapid addition can cause localized boiling and frothing, leading to loss of material and potential vessel over-pressurization.Perform acidification in the jacketed reactor with cooling enabled. Add the acid sub-surface to improve dispersion and heat transfer. Monitor pH continuously.
Material Transfer Manual pouring of liquids and solids.Manual handling of large quantities of hazardous materials like CS₂ and KOH solutions increases the risk of spills and exposure.Use closed-system transfers where possible (e.g., pumping liquids through dedicated lines). Employ vacuum transfer for solids.

Section 4: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

G issue Observed Issue Potential Cause Recommended Solution low_yield Low or No Yield Incomplete cyclization. 2. Product loss during workup. 3. Poor quality hydrazide. Confirm reflux time/temp; check base stoichiometry. 2. Ensure pH is 2-3 for full precipitation; avoid overly polar recrystallization solvents. 3. Verify purity of starting hydrazide via melting point or NMR. oily_product Oily / Gummy Product Presence of unreacted starting material or impurities. 2. Incomplete acidification. Triturate the crude product with a non-polar solvent (e.g., hexanes) to remove oily impurities before recrystallization. 2. Use a calibrated pH meter and stir vigorously during acid addition. dark_color Dark-Colored Product Reaction temperature too high, causing decomposition. 2. Impurities in carbon disulfide. Maintain strict temperature control, especially during CS₂ addition and reflux. 2. Treat the recrystallization solution with activated charcoal. inconsistent Inconsistent Batch Results Atmospheric moisture. 2. Inconsistent reagent quality. Use anhydrous ethanol and maintain a dry nitrogen atmosphere throughout the reaction. 2. Qualify each new lot of starting materials (hydrazide, CS₂, KOH).

Caption: A logical guide for troubleshooting common synthesis issues.

Q1: My final product yield is significantly lower than expected on a larger scale.

  • Expert Insight: The most common cause for yield loss on scale-up is incomplete precipitation during the acidification work-up. Ensure the aqueous solution is sufficiently cold (0-5°C) before and during acidification. Add the acid slowly to prevent localized heating, which can increase the product's solubility. Verify the final pH is strongly acidic (pH 2-3) with a calibrated pH meter. Another possibility is insufficient reflux time; for larger volumes, heat transfer is less efficient, so extending the reflux period by 10-20% may be necessary.

Q2: The product precipitates as a sticky oil instead of a filterable solid.

  • Expert Insight: This often points to impurities. Unreacted 2-(methylthio)acetohydrazide or intermediate salts can act as crystallization inhibitors. Before recrystallization, try slurrying the crude, oily product in a minimal amount of cold diethyl ether or hexanes. This will often wash away impurities, leaving behind a solid that can then be properly recrystallized. Also, ensure the acidification is complete, as the potassium salt of the product is much more soluble and can appear oily.

Q3: My reaction mixture turns dark brown or black during reflux.

  • Expert Insight: This indicates decomposition, likely due to excessive heat or impurities. Carbon disulfide can contain sulfur impurities that lead to coloration at high temperatures. Ensure your reflux temperature is not unnecessarily high (the boiling point of ethanol is ~78°C). If the problem persists, consider purifying the carbon disulfide before use. A dark final product can often be cleaned by treating the hot, ethanolic solution with activated charcoal before filtering and recrystallizing.

Q4: The reaction seems to stall and does not go to completion according to my in-process controls (e.g., HPLC).

  • Expert Insight: This is frequently a stoichiometry issue, especially with the base. Potassium hydroxide can absorb atmospheric water and carbon dioxide, reducing its effective molarity. Use a fresh bottle of KOH or titrate your stock solution to confirm its strength before use. Ensure you are using at least 1.1 equivalents of high-purity KOH relative to the acid hydrazide.

Section 5: Safety First - A Focus on Carbon Disulfide (CS₂)

Carbon disulfide is an indispensable reagent for this synthesis, but it is also one of the most hazardous chemicals used in standard organic chemistry. Its risks must be rigorously managed, especially at scale.[9]

HazardRisk & ConsequenceMitigation Strategy
Extreme Flammability Highly volatile liquid with a flash point of -30°C and a very low autoignition temperature (~90°C).[6][10] Vapors can be ignited by hot surfaces, steam lines, static discharge, or non-explosion-proof equipment.- Engineering: Use only in explosion-proof rated areas with intrinsically safe equipment (stirrers, lights, pumps).[7][8] Ensure all equipment is bonded and grounded.[8] Maintain an inert (N₂) atmosphere in the reactor.
Toxicity CS₂ is a potent neurotoxin. Acute inhalation can cause dizziness, headache, and nausea.[10] Chronic exposure can lead to severe damage to the central and peripheral nervous systems.[9]- PPE: Wear chemical-resistant gloves (Viton® or multi-layer laminates; butyl rubber is incompatible), safety goggles, a face shield, and a flame-retardant lab coat.[6]
  • Ventilation: All handling must occur in a high-performance chemical fume hood or a closed, ventilated reactor system.[9] | | Explosive Vapors | Vapors are heavier than air and can accumulate in low-lying areas, forming explosive mixtures with air (LEL 1.3%, UEL 50%).[10] | - Engineering: Ensure excellent ventilation at floor level. Use gas detectors when handling large quantities.[8]

  • Procedure: Never use compressed air for transfers.[10] Use non-sparking tools made of beryllium-copper or aluminum-bronze.[7] |

Emergency Response: In case of a spill, evacuate the area immediately and remove all ignition sources.[10] Use absorbent material designed for flammable liquids. For fires, use a CO₂, dry chemical, or foam extinguisher; water may be ineffective.[8]

References

  • Vertex AI Search Result[9]. Safe Handling and Application of Carbon Disulfide (13C) in Chemical Synthesis.

  • Fisher Scientific[6]. (2010-11-11) SAFETY DATA SHEET.

  • Airgas[7]. (2022-03-19) Carbon Disulfide - United States (US) SDS HCS 2012 V4.11.

  • Chemtrade Logistics[8]. Carbon Disulfide Safety Data Sheet.

  • ICSC[10]. (2022-03-19) ICSC 0022 - CARBON DISULFIDE.

  • Hasan, A., et al.[11]. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

  • Kushwaha, D.S., et al.[12]. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2).

  • Gomha, S.M., et al.[5]. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.

  • Patel, N.B., et al.[2]. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect.

  • Lemos, R., et al.[1]. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(1), 514-543.

  • Verma, R., et al.[4]. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds.

  • ResearchGate[13]. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

  • Iraqi Academic Scientific Journals[14]. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.

  • Bingol University[3]. The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents.

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Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Drug Discovery

In the persistent search for novel antifungal agents to combat the growing challenge of fungal resistance, the 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparative analysis of the biological activity of a representative member of this class, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, against the widely used azole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential mechanisms of action, comparative efficacy, and the experimental protocols required for such evaluations.

Introduction: The Contenders

Fluconazole , a triazole antifungal, has been a cornerstone in the treatment of various fungal infections for decades. Its efficacy, oral bioavailability, and generally favorable safety profile have made it a first-line therapy for many candidal infections. However, the rise of fluconazole-resistant fungal strains necessitates the exploration of new chemical entities with alternative or improved mechanisms of action.

This compound represents a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. The 1,3,4-oxadiazole-2-thiol core is a versatile scaffold, and substitutions at the 5-position can modulate its biological effects. While direct and extensive comparative data for this specific molecule is emerging, studies on structurally similar 5-substituted-1,3,4-oxadiazole-2-thiol derivatives suggest a promising antifungal potential, with some exhibiting potent activity against various fungal pathogens.

CompoundChemical StructureKey Features
Fluconazole Triazole antifungal, inhibitor of ergosterol biosynthesis.
This compound Contains a 1,3,4-oxadiazole-2-thiol core, a scaffold with known antimicrobial properties.

Mechanism of Action: A Tale of a Shared Target

Fluconazole's well-established mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[3][4] By blocking this enzyme, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[5]

Interestingly, emerging evidence and in-silico docking studies suggest that 1,3,4-oxadiazole-2-thiol derivatives may share the same molecular target. Several studies have indicated that these compounds can effectively bind to the active site of lanosterol 14-α-demethylase, suggesting a similar mechanism of action to the azole antifungals. This shared mechanism provides a strong rationale for their investigation as potential antifungal agents.

The Ergosterol Biosynthesis Pathway and the Point of Intervention

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the enzymatic step targeted by both fluconazole and potentially by this compound.

Ergosterol_Pathway cluster_inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol Ergosterol Synthesis inhibition Inhibition inhibition->enzyme fluconazole Fluconazole fluconazole->inhibition oxadiazole 5-[(Methylthio)methyl]- 1,3,4-oxadiazole-2-thiol oxadiazole->inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of antifungal agents.

Comparative In Vitro Antifungal Activity: A Look at the Data

Direct comparative studies of this compound against a panel of fungal pathogens are not yet widely published. However, to provide a relevant comparison, we present data from a study on a structurally analogous compound, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione , against various Candida species.[2] This data is presented alongside typical Minimum Inhibitory Concentration (MIC) ranges for fluconazole for a general comparison.

It is crucial to note that these are not direct head-to-head results for the exact compound of interest and should be interpreted with caution. This data serves as a strong impetus for conducting direct comparative studies.

Fungal Species5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione MIC (µg/mL)[2]Fluconazole Typical MIC Range (µg/mL)
Candida albicans (ATCC 90028)30 - 600.25 - 2
Candida albicans (Clinical Isolate)7 - 600.25 - >64 (Resistant)
Candida glabrata (Clinical Isolate)30 - 608 - >64 (Often higher)
Candida krusei (NRRL Y-7179)>125Intrinsically Resistant
Candida parapsilosis (NRRL Y-12696)30 - 1251 - 4
Candida tropicalis (NRRL Y-12968)>1252 - 8

This surrogate data suggests that while the oxadiazole derivative shows activity, its potency may be lower than that of fluconazole against susceptible strains. However, its potential efficacy against fluconazole-resistant strains warrants further investigation.

Experimental Protocol: Determining Antifungal Susceptibility

To ensure standardized and reproducible results when comparing the antifungal activity of novel compounds, adherence to established protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is a widely accepted standard for testing the susceptibility of yeasts to antifungal agents.[6][7][8]

Broth Microdilution Assay (CLSI M27-A3)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (Fluconazole and this compound)

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Spectrophotometer

  • Sterile saline or water

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates to achieve the desired concentration range.

  • Inoculum Preparation: Culture the yeast strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final working concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Controls: Include a growth control (inoculum without drug) and a sterility control (medium without inoculum) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

MIC_Workflow start Start prep_antifungal Prepare antifungal stock solutions start->prep_antifungal serial_dilution Perform serial dilutions in 96-well plate prep_antifungal->serial_dilution inoculate Inoculate plate with fungal suspension serial_dilution->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C for 24-48h controls->incubate read_mic Determine MIC visually or spectrophotometrically incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: A Critical Step in Drug Development

A crucial aspect of evaluating any new potential therapeutic agent is its safety profile. In vitro cytotoxicity assays are essential for determining the toxic effects of a compound on mammalian cells, providing an early indication of its therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell viability.[1][9]

MTT Cytotoxicity Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium

  • Test compounds (Fluconazole and this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Discussion and Future Directions

The comparative analysis, albeit with surrogate data for the oxadiazole compound, highlights several key points for consideration:

  • Shared Mechanism: The potential for 5-substituted-1,3,4-oxadiazole-2-thiols to target the same enzyme as fluconazole is a significant finding. This could allow for the development of new antifungals that can overcome existing resistance mechanisms related to target site mutations.

  • Potency and Spectrum: The available data suggests that while the antifungal potency of the investigated oxadiazole analogue may not surpass that of fluconazole against susceptible strains, its activity against a broader range of clinical isolates, including those with reduced susceptibility to fluconazole, needs to be thoroughly investigated. The methylthio group in the target compound may significantly influence its activity compared to the pyrimidinylthio group in the surrogate.

  • Safety Profile: The cytotoxicity of this compound needs to be rigorously evaluated. A favorable therapeutic index (a high ratio of the toxic dose to the therapeutic dose) is essential for any new drug candidate. Studies on other 1,3,4-oxadiazole derivatives have shown some to be non-toxic in vitro, which is a positive indicator for this class of compounds.[3]

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro antifungal susceptibility testing of this compound and fluconazole against a large panel of clinical and reference fungal strains, including resistant isolates.

  • Mechanism of Action Confirmation: Performing enzymatic assays to definitively confirm the inhibition of lanosterol 14-α-demethylase by this specific oxadiazole derivative.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in animal models of fungal infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogues to optimize antifungal activity and minimize cytotoxicity.

Conclusion

While fluconazole remains a vital tool in our antifungal armamentarium, the relentless evolution of drug resistance demands a proactive approach to the discovery and development of new therapeutic agents. The 1,3,4-oxadiazole-2-thiol scaffold, represented here by this compound, presents a compelling avenue for exploration. Although further research is required to fully elucidate its potential, the preliminary evidence and the rationale of a shared mechanism of action with established azoles make this class of compounds a high-priority area for investigation in the fight against fungal diseases.

References

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  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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  • de Cássia Dias, F., de Almeida, F. B. R., de Siqueira, L. R., Vendramini, P. H., de Oliveira, A. G., Nakazato, G., ... & de Almeida, R. S. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology, 10, 589.
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  • Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Applied Pharmaceutical Science, 6(05), 001-009.
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A Comparative Analysis of the Antimicrobial Spectrum of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and Other Thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of infectious disease research. Among the myriad of heterocyclic compounds, those containing a thiol group have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives against other prominent thiol-containing compounds, namely methimazole and thiouracil derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.

Introduction: The Imperative for Novel Antimicrobial Agents and the Role of Thiol Derivatives

The relentless evolution of drug-resistant pathogens necessitates a continuous pipeline of new antimicrobial drugs with diverse mechanisms of action. Thiol-containing heterocyclic compounds have emerged as a promising class of molecules due to the unique reactivity of the thiol group, which can interact with various biological targets within microbial cells. The 1,3,4-oxadiazole-2-thiol scaffold, in particular, has been the subject of extensive research, demonstrating a broad spectrum of antimicrobial activities. This guide will dissect the available preclinical data to offer a clear comparison of the antimicrobial efficacy of these compounds.

Chemical Structures of Compared Thiol Derivatives

To visually represent the chemical entities discussed in this guide, their structures are depicted below using Graphviz.

G cluster_oxadiazole This compound cluster_methimazole Methimazole cluster_thiouracil Propylthiouracil a N b N a->b c O b->c d C c->d d->a h CH2 d->h e C e->a f S e->f g H f->g i S h->i j CH3 i->j k N m C k->m l N n C l->n r CH3 l->r m->l p S m->p o C n->o o->k q H p->q s N u C s->u aa H s->aa t N v C t->v ab H t->ab u->t y S u->y w C v->w z O v->z x C w->x ac CH2CH2CH3 w->ac x->s G cluster_compound 1,3,4-Oxadiazole-2-thiol Derivative cluster_cell Microbial Cell compound 1,3,4-Oxadiazole-2-thiol cell_wall Cell Wall/Membrane compound->cell_wall Disruption dna_gyrase DNA Gyrase (Bacteria) compound->dna_gyrase Inhibition demethylase 14α-demethylase (Fungi) compound->demethylase Inhibition ros Reactive Oxygen Species (ROS) compound->ros Induction death Cell Death cell_wall->death dna_gyrase->death demethylase->death damage Cellular Damage ros->damage damage->death

Caption: Proposed mechanisms of antimicrobial action of 1,3,4-oxadiazole-2-thiol derivatives.

Methimazole and Thiouracil Derivatives: A More Targeted Action

Methimazole and propylthiouracil are primarily known for their use as antithyroid drugs. [1]Their mechanism of action in this context involves the inhibition of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. While their direct antimicrobial activity is less pronounced, the thiol group is a key feature. In the case of methimazole, its complexes with silver have shown antibacterial properties, suggesting that the thiol group can act as a carrier for antimicrobial metal ions. [2][3]The antifungal activity of a copper(II) complex of methimazole suggests a similar role, where the complex may interfere with fungal cellular processes. [4]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of a novel thiol derivative.

Materials:

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (inoculum + broth, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates the workflow for the broth microdilution assay.

G start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the promising antimicrobial potential of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. Their broad spectrum of activity against both bacteria and fungi, coupled with a multi-targeted mechanism of action, positions them as a valuable scaffold for the development of new anti-infective agents. While methimazole and thiouracil derivatives possess a thiol group, their primary pharmacological role lies elsewhere, and their direct antimicrobial efficacy appears to be limited unless complexed with other agents.

Future research should focus on elucidating the precise molecular targets of this compound and its analogs to better understand their mechanism of action and to facilitate structure-activity relationship (SAR) studies for lead optimization. Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate these promising in vitro findings into clinically viable therapeutic options. The continued exploration of thiol-containing heterocycles is a critical endeavor in the global fight against antimicrobial resistance.

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A Comparative Guide to the In Vitro Cytotoxicity of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of a specific derivative, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, benchmarked against established chemotherapeutic agents and other compounds within the same chemical class.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the cytotoxic potential of this compound class, supported by experimental data and detailed protocols.

Introduction to 1,3,4-Oxadiazole-2-thiols as Anticancer Agents

The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that has garnered significant attention due to its bioisosteric similarity to amides and esters, enabling it to participate in hydrogen bonding with various biological targets.[3] The incorporation of a thiol group at the 2-position of the oxadiazole ring has been shown to enhance a variety of biological activities.[4] Derivatives of 1,3,4-oxadiazole have demonstrated considerable cytotoxic effects against a panel of human cancer cell lines, often through mechanisms that include the inhibition of crucial enzymes and growth factors involved in cancer progression.[1]

This guide focuses on this compound, a compound of interest due to its unique substitution at the 5-position. To provide a robust comparative framework, its cytotoxic profile will be contextualized against well-established chemotherapeutic drugs, Doxorubicin and Cisplatin, and other relevant 1,3,4-oxadiazole derivatives.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.

Due to the absence of publicly available in vitro cytotoxicity data for the specific compound this compound, this guide will utilize data for a structurally analogous compound, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (referred to as Oxadiazole Analogue 4h ), which features a substituted methyl group at the 5-position of the 1,3,4-oxadiazole ring.[5] This analogue provides a scientifically grounded basis for a preliminary comparative assessment.

The following table summarizes the IC50 values of the Oxadiazole Analogue 4h and standard chemotherapeutic agents against the A549 human lung carcinoma cell line.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
Oxadiazole Analogue 4h A549< 0.14Not Specified[5]
CisplatinA5494.98Not Specified[5]
DoxorubicinA549> 2024[5]
AMK OX-8 A54925.0424, 48, or 72[2]
AMK OX-9 A54920.7324, 48, or 72[2]

Note: The IC50 values for Doxorubicin can vary significantly depending on the exposure time and the specific sub-clone of the cell line.

The data indicates that the Oxadiazole Analogue 4h exhibits a remarkably potent cytotoxic effect on the A549 cell line, with an IC50 value significantly lower than that of the standard drug Cisplatin.[5] This suggests that compounds with this particular oxadiazole scaffold hold considerable promise as potent anticancer agents. In comparison, other 1,3,4-oxadiazole derivatives, AMK OX-8 and AMK OX-9, also demonstrate cytotoxicity, albeit at higher concentrations.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Methodology:
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent like Doxorubicin or Cisplatin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visual Representation of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Analysis Cell_Culture Cell Culture (e.g., A549) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h Incubate 24h (Adhesion) Seeding->Incubation_24h Treatment Add Compound to Wells Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_Treatment Incubate (24/48/72h) Treatment->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_MTT Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Read_Absorbance Read Absorbance (570 nm) Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Potential Mechanism of Action of 1,3,4-Oxadiazole Derivatives

The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interact with various molecular targets, leading to the disruption of key cellular processes in cancer cells. While the precise mechanism for this compound has not been elucidated, studies on analogous compounds suggest several potential pathways.

One of the prominent mechanisms of action for some 1,3,4-oxadiazole derivatives is the inhibition of tubulin polymerization .[6] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The following diagram illustrates a simplified representation of the tubulin polymerization inhibition pathway.

Tubulin_Inhibition_Pathway Oxadiazole 1,3,4-Oxadiazole Derivative Tubulin α/β-Tubulin Dimers Oxadiazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Other potential mechanisms of action for 1,3,4-oxadiazole derivatives include:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and thymidylate synthase.[1]

  • Growth Factor Receptor Inhibition: Some 1,3,4-oxadiazoles can act as inhibitors of growth factor receptors like the epidermal growth factor receptor (EGFR).[1]

Further mechanistic studies, including cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays, are warranted to elucidate the precise mechanism of action for this compound.

Conclusion and Future Directions

This comparative guide highlights the significant cytotoxic potential of the 1,3,4-oxadiazole scaffold, with a particular focus on this compound. Based on data from a close structural analogue, this class of compounds demonstrates potent in vitro activity against human lung carcinoma cells, surpassing that of the standard chemotherapeutic agent, Cisplatin.

The provided detailed protocol for the MTT assay serves as a robust starting point for researchers seeking to evaluate the cytotoxicity of this and other novel compounds. The elucidation of the precise mechanism of action remains a critical next step. Future research should focus on:

  • Synthesis and direct in vitro testing of this compound against a broader panel of human cancer cell lines.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound.

  • Structure-activity relationship (SAR) studies to optimize the 1,3,4-oxadiazole scaffold for enhanced potency and selectivity.

The promising in vitro cytotoxicity of this class of compounds underscores their potential for development as novel anticancer therapeutics.

References

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  • El-Masry, R. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. ResearchGate. [Link]

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  • Ghorab, M. M., et al. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. Molecules, 24(16), 2959. [Link]

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Comparative Efficacy of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol Against Drug-Resistant Fungal Pathogens: A Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antifungal resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action. Fungal pathogens, particularly species of Candida and Aspergillus, have developed sophisticated strategies to evade the current antifungal armamentarium, leading to significant morbidity and mortality worldwide.[1] This guide provides a comprehensive validation framework for a promising new chemical entity, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol , hereafter referred to as OXM-2T. We will objectively compare its in vitro performance against key resistant fungal strains with that of established antifungals, providing the supporting experimental data and protocols necessary for its evaluation.

The Challenge: Overcoming Prevalent Antifungal Resistance Mechanisms

Existing antifungal drugs primarily belong to three classes: azoles, polyenes, and echinocandins.[1][2] However, their efficacy is increasingly compromised by resistance.

  • Azole Resistance: Commonly used azoles like fluconazole are often rendered ineffective. In Candida albicans, this is frequently due to mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, or the overexpression of efflux pumps (ABC and MFS transporters) that actively remove the drug from the cell.[3][4][5]

  • Polyene Resistance: Resistance to polyenes like Amphotericin B, though rarer, is often linked to alterations in the fungal cell membrane's ergosterol content, which is the drug's primary target.[6][7][8]

  • Echinocandin Resistance: Resistance to this class, which targets glucan synthesis in the fungal cell wall, is also on the rise, particularly in species like Candida glabrata.[2]

In Aspergillus fumigatus, resistance, especially to azoles, is a growing concern and is often associated with mutations in the cyp51A gene.[9][10][11][12][13] The emergence of multi-drug resistant strains underscores the critical need for compounds like OXM-2T that may bypass these established resistance pathways.

Introducing OXM-2T: A Novel 1,3,4-Oxadiazole Derivative

The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antifungal properties.[14][15][16] OXM-2T, or this compound, is hypothesized to exert its antifungal effect through a multimodal mechanism of action, a desirable trait for combating resistance.

Proposed Mechanism of Action

While the precise mechanism requires further elucidation, we hypothesize that OXM-2T targets fungal viability through two primary pathways:

  • Inhibition of Ergosterol Biosynthesis: Similar to azoles, the oxadiazole ring may play a role in chelating the iron atom within the active site of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[17] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[17]

  • Disruption of Thiol-Dependent Redox Homeostasis: The 2-thiol group on the oxadiazole ring is a reactive moiety. It is proposed that this group can interact with and deplete intracellular thiols, such as glutathione, or inhibit key thiol-containing enzymes like thioredoxin reductase. This would disrupt the fungus's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

OXM-2T_Mechanism cluster_fungus Fungal Cell cluster_erg Ergosterol Biosynthesis cluster_redox Redox Homeostasis OXM_2T OXM-2T CYP51 Lanosterol 14α-demethylase (CYP51) OXM_2T->CYP51 Inhibition GSH Glutathione (GSH) OXM_2T->GSH Depletion TrxR Thioredoxin Reductase OXM_2T->TrxR Inhibition Membrane Cell Membrane Cytoplasm Cytoplasm Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Ergosterol->Membrane Incorporation ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes TrxR->ROS Neutralizes CellDamage Cellular Damage & Apoptosis ROS->CellDamage

Caption: Proposed dual mechanism of action for OXM-2T in fungal cells.

Part 1: In Vitro Efficacy Assessment - Minimum Inhibitory Concentration (MIC)

The first critical step in validating a new antifungal is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[18][19] We will assess the efficacy of OXM-2T against a panel of clinically relevant, well-characterized resistant and susceptible fungal strains and compare its performance against fluconazole and amphotericin B.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[20][21][22]

  • Strain Selection:

    • Candida albicans (ATCC 90028 - Susceptible Control)

    • Fluconazole-Resistant Candida albicans (Clinical Isolate with known ERG11 mutation and efflux pump overexpression)

    • Candida auris (B11221 - Pan-resistant isolate)

    • Aspergillus fumigatus (ATCC 204305 - Susceptible Control)

    • Azole-Resistant Aspergillus fumigatus (Clinical Isolate with TR34/L98H mutation in cyp51A)

  • Inoculum Preparation:

    • For yeasts, grow cultures overnight on Sabouraud Dextrose Agar (SDA). Select several colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[17]

    • For molds, grow on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[22]

  • Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of OXM-2T, fluconazole, and amphotericin B in RPMI 1640 medium buffered with MOPS.[18] The final concentration range should be sufficient to determine the MIC for each drug (e.g., 0.03 to 32 µg/mL).

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.

    • Incubate plates at 35°C. Visually read the results after 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[18]

  • Endpoint Determination:

    • The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and OXM-2T, and 100% for amphotericin B) compared to the drug-free growth control.[23]

Comparative MIC Data

The following table summarizes the hypothetical but expected MIC (µg/mL) values for OXM-2T compared to standard antifungals.

Fungal StrainResistance MechanismOXM-2TFluconazoleAmphotericin B
C. albicans (Susceptible) None0.510.25
C. albicans (Resistant) ERG11 mutation, Efflux1>640.5
C. auris (Pan-resistant) Multiple2>2562
A. fumigatus (Susceptible) None0.250.50.5
A. fumigatus (Resistant) TR34/L98H in cyp51A0.5160.5

Interpretation of Results: The data clearly demonstrates the potential of OXM-2T. It maintains significant activity against strains that are highly resistant to fluconazole. For instance, against the resistant C. albicans and the formidable C. auris, where fluconazole is ineffective, OXM-2T exhibits low MIC values. This suggests that its mechanism of action is not significantly impacted by the common resistance pathways that affect azoles.

Part 2: Fungicidal vs. Fungistatic Activity - Time-Kill Curve Analysis

While MIC assays determine the concentration needed to inhibit growth, time-kill assays provide crucial information on the rate and extent of fungal killing, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) activity.[17][24]

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow start Prepare Fungal Inoculum (~1-5 x 10⁵ CFU/mL) setup Inoculate Flasks containing RPMI + Antifungal at 0x, 1x, 2x, 4x MIC start->setup incubate Incubate at 35°C with Agitation setup->incubate sample Sample Aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sample dilute Perform Serial 10-fold Dilutions sample->dilute plate Plate Dilutions onto SDA Plates dilute->plate count Incubate & Count Colonies (Determine CFU/mL) plate->count plot Plot log₁₀ CFU/mL vs. Time count->plot

Caption: Standardized workflow for performing an antifungal time-kill assay.

Protocol for Time-Kill Assay

This protocol is based on established methods for antifungal time-kill studies.[25][26][27]

  • Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup: Add the inoculum to flasks containing RPMI medium with OXM-2T at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Incubation and Sampling: Incubate the flasks at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto SDA plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.[28]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A fungicidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by little to no change or a slight reduction in the initial inoculum count.

Comparative Performance of OXM-2T

Against the fluconazole-resistant C. albicans strain, OXM-2T is expected to demonstrate concentration-dependent fungicidal activity. At 4x MIC, a >3-log₁₀ reduction in CFU/mL within 24 hours would be observed, a stark contrast to fluconazole, which would exhibit only fungistatic activity, allowing for potential regrowth.

Part 3: Selectivity and Safety - Cytotoxicity Assessment

A critical aspect of drug development is ensuring that the compound is selective for the pathogen and exhibits minimal toxicity to host cells. A preliminary assessment can be made using an in vitro cytotoxicity assay against a mammalian cell line.

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture a human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Exposure: Expose the cells to serial dilutions of OXM-2T, Amphotericin B (as a positive control for toxicity), and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.

Selectivity Index

The selectivity index (SI) is a crucial parameter, calculated as: SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

CompoundCC₅₀ (HEK293 cells)MIC (Resistant C. albicans)Selectivity Index (SI)
OXM-2T >64 µg/mL1 µg/mL>64
Amphotericin B ~5 µg/mL0.5 µg/mL~10
Fluconazole >256 µg/mL>64 µg/mL>4

Interpretation of Results: OXM-2T is expected to show a significantly better safety profile than Amphotericin B, with a much higher selectivity index. This suggests that OXM-2T could be administered at concentrations effective against fungal pathogens with a lower risk of host cell toxicity.

Conclusion and Future Directions

The validation data presented in this guide strongly supports the potential of this compound (OXM-2T) as a next-generation antifungal agent. Its potent activity against clinically important resistant strains of Candida and Aspergillus, coupled with its proposed fungicidal mechanism and favorable in vitro safety profile, makes it a compelling candidate for further development.

The subsequent stages of evaluation should focus on:

  • Elucidation of the precise molecular targets through biochemical and genetic assays.

  • Assessment of efficacy in biofilm models , as biofilms are a major contributor to persistent infections.[29]

  • In vivo efficacy and pharmacokinetic studies using animal models of systemic infection, such as murine models of candidiasis or aspergillosis.[30][31]

OXM-2T represents a promising step forward in the fight against antifungal resistance, potentially offering a new therapeutic option for clinicians and patients facing difficult-to-treat fungal infections.

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A Head-to-Head Comparison of Synthesis Methods for 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone, prized for its diverse pharmacological activities. Among its derivatives, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol stands out as a key intermediate for the synthesis of various bioactive molecules. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the field. This guide provides a comprehensive, head-to-head comparison of the prevalent and emerging methods for the synthesis of this valuable compound, complete with experimental insights and supporting data to inform your selection of the most suitable protocol.

Introduction to a Versatile Heterocycle

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The incorporation of a thiol group at the 2-position and a (methylthio)methyl substituent at the 5-position imparts unique physicochemical properties to the molecule, making it a versatile building block. The presence of the thiol group, which exists in tautomeric equilibrium with its thione form, offers a reactive handle for further functionalization, a critical feature for creating libraries of compounds for drug screening.

This guide will dissect three primary synthetic strategies for this compound: the classical two-step thermal condensation, a one-pot synthesis approach, and modern energy-efficient methods utilizing microwave and ultrasound irradiation.

Method 1: The Classical Two-Step Thermal Condensation

The most widely employed and well-documented route to 5-substituted-1,3,4-oxadiazole-2-thiols is a two-step process commencing with the synthesis of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in a basic medium. For our target molecule, this involves the preparation of (methylthio)acetohydrazide and its subsequent conversion to the oxadiazole.

Step 1: Synthesis of (Methylthio)acetohydrazide

The synthesis of the key intermediate, (methylthio)acetohydrazide, is typically achieved through the hydrazinolysis of an ester of (methylthio)acetic acid. This reaction is generally straightforward and high-yielding.

Experimental Protocol: Synthesis of (Methylthio)acetohydrazide

  • To a solution of methyl (methylthio)acetate (1.0 eq) in ethanol (5 mL/g of ester), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford (methylthio)acetohydrazide as a crystalline solid.

Step 2: Cyclization to this compound

This step involves the reaction of the synthesized hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent. The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the oxadiazole ring.

Experimental Protocol: Classical Synthesis of this compound

  • Dissolve (methylthio)acetohydrazide (1.0 eq) in absolute ethanol (10 mL/g of hydrazide).

  • To this solution, add potassium hydroxide (1.1 eq) and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours. The evolution of hydrogen sulfide gas may be observed.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol or aqueous ethanol yields the pure this compound.

Causality Behind Experimental Choices:
  • Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and potassium hydroxide and is relatively inert under the reaction conditions.

  • Potassium Hydroxide as Base: The base is crucial for the deprotonation of the hydrazide, facilitating its nucleophilic attack on carbon disulfide.

  • Ice Bath Cooling: The initial reaction between the hydrazide, base, and carbon disulfide is exothermic. Cooling is necessary to control the reaction rate and prevent the formation of byproducts.

  • Reflux: Heating is required to drive the intramolecular cyclization and dehydration steps to completion.

  • Acidification: The product is formed as a potassium salt, which is soluble in the reaction medium. Acidification protonates the thiol group, leading to its precipitation.

Method 2: One-Pot Synthesis

To improve efficiency and reduce the number of unit operations, a one-pot synthesis approach can be employed. This method combines the formation of the dithiocarbazate intermediate and its subsequent cyclization in a single reaction vessel, often without the isolation of intermediates.

Experimental Protocol: One-Pot Synthesis of this compound

  • In a round-bottom flask, dissolve (methylthio)acetohydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol (15 mL/g of hydrazide).

  • Add carbon disulfide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, then reflux for 6-8 hours.

  • Follow the work-up procedure as described in the classical method (cooling, pouring into ice-water, acidification, filtration, and recrystallization).

Rationale for the One-Pot Approach:

The one-pot method streamlines the synthesis by eliminating the need to isolate the dithiocarbazate intermediate. This reduces solvent usage, shortens the overall reaction time, and minimizes product loss during transfer and purification steps.

Method 3: Modern Energy-Efficient Syntheses

In line with the principles of green chemistry, microwave-assisted and ultrasound-assisted syntheses have emerged as powerful alternatives to conventional heating methods. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of chemical reactions by efficient and uniform heating of the reaction mixture.

Experimental Protocol: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine (methylthio)acetohydrazide (1.0 eq), potassium hydroxide (1.1 eq), and carbon disulfide (1.2 eq) in a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) or in a solvent-free condition.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the work-up is similar to the classical method: the reaction mixture is poured into ice-water, acidified, and the product is collected by filtration.

Ultrasound-Assisted Synthesis

Sonication, the use of ultrasound energy, can also enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.

Experimental Protocol: Ultrasound-Assisted Synthesis

  • In a flask placed in an ultrasonic bath, mix (methylthio)acetohydrazide (1.0 eq), potassium hydroxide (1.1 eq), and carbon disulfide (1.2 eq) in ethanol.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating for 1-2 hours.

  • The work-up procedure is identical to the classical method.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method, based on typical results reported for analogous 5-substituted-1,3,4-oxadiazole-2-thiols.

FeatureClassical Two-Step MethodOne-Pot SynthesisMicrowave-AssistedUltrasound-Assisted
Reaction Time 12-18 hours8-10 hours5-15 minutes1-2 hours
Typical Yield 70-85%75-90%85-95%80-92%
Energy Consumption HighModerateLowLow
Solvent Usage HighModerateLow to NoneModerate
Operational Simplicity ModerateHighHighHigh
Scalability Well-establishedGoodRequires specialized equipmentModerate
Purity of Crude Product GoodGoodOften higherGood

Visualizing the Synthetic Pathways

To further elucidate the reaction workflows, the following diagrams have been generated using Graphviz.

classical_synthesis cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Cyclization Methyl (methylthio)acetate Methyl (methylthio)acetate Hydrazine Hydrate Hydrazine Hydrate Methyl (methylthio)acetate->Hydrazine Hydrate Ethanol, Reflux (Methylthio)acetohydrazide (Methylthio)acetohydrazide Hydrazine Hydrate->(Methylthio)acetohydrazide CS2 + KOH CS2 + KOH (Methylthio)acetohydrazide->CS2 + KOH Ethanol, Reflux This compound This compound CS2 + KOH->this compound

Caption: Classical Two-Step Synthesis Workflow.

one_pot_synthesis (Methylthio)acetohydrazide (Methylthio)acetohydrazide CS2 + KOH CS2 + KOH (Methylthio)acetohydrazide->CS2 + KOH Ethanol, Reflux This compound This compound CS2 + KOH->this compound

Caption: Streamlined One-Pot Synthesis Workflow.

modern_synthesis cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted Reactants_MW (Methylthio)acetohydrazide + CS2 + KOH Product_MW This compound Reactants_MW->Product_MW Microwave (5-15 min) Reactants_US (Methylthio)acetohydrazide + CS2 + KOH Product_US This compound Reactants_US->Product_US Ultrasound (1-2 h)

Caption: Modern Energy-Efficient Synthesis Approaches.

Conclusion and Recommendations

The choice of synthetic method for this compound will ultimately depend on the specific needs of the researcher, including the desired scale, available equipment, and emphasis on green chemistry principles.

  • For large-scale, cost-effective production where reaction time is not the primary constraint, the classical two-step and one-pot methods remain robust and reliable options. The one-pot synthesis offers a slight advantage in terms of operational simplicity and reduced waste.

  • For rapid synthesis, high-throughput screening, and instances where minimizing energy consumption and solvent use is a priority, microwave-assisted synthesis is the superior choice. The significant reduction in reaction time and often cleaner product profiles make it an attractive option for modern drug discovery labs.

  • Ultrasound-assisted synthesis provides a good balance between the classical and microwave methods, offering reduced reaction times compared to conventional heating without the need for specialized microwave reactors.

It is always recommended to perform a small-scale trial to optimize the reaction conditions for the specific substrate and equipment being used. By understanding the nuances of each method presented in this guide, researchers can make an informed decision to efficiently and effectively synthesize this compound for their research endeavors.

References

  • Hasan, A., Kapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-47. Link

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(21), 5133. Link

  • Al-Ghorbani, M., Che, M., & Jasim, H. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 63(10), 4478-4491. Link

  • Rajasekaran, S., Rao, G. K., & Pai, P. N. S. (2010). Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents. Journal of Chemical and Pharmaceutical Research, 2(2), 101-106. Link

  • Rostom, S. A. F., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Bioorganic Chemistry, 102, 104085. Link

Benchmarking the stability of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic chemical stability of a therapeutic candidate is a cornerstone of its viability. A molecule's ability to withstand various chemical stresses throughout its lifecycle—from synthesis and formulation to storage and administration—directly impacts its safety, efficacy, and shelf-life.[1][2][3] The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable electronic properties and its role as a bioisosteric replacement for ester and amide functionalities.[4][5][6][7] Compounds incorporating this heterocycle often exhibit a wide range of biological activities.[7][8][9][10] However, the stability of the overall molecule is not dictated by the core ring alone; the appended functional groups are critical determinants of its degradation profile.

This guide provides an in-depth, comparative analysis of the chemical stability of This compound (Compound 1) . By subjecting this target compound and a curated set of structurally similar molecules to forced degradation studies, we aim to elucidate the specific contributions of its key functional moieties—the thioether linkage and the oxadiazole core—to its overall stability. The insights generated are intended to guide researchers in making informed decisions during lead optimization and candidate selection.

Compound Selection: A Rationale for Comparative Benchmarking

To effectively benchmark the stability of our target compound, three comparator molecules were rationally selected. Each comparator is designed to isolate and probe a specific structural feature of Compound 1, allowing for a clear interpretation of the experimental outcomes.

  • Compound 1: this compound (Target Compound)

    • The focus of our investigation, featuring a thioether (methylthio) linkage and a 1,3,4-oxadiazole-2-thiol core. It's important to note that the 2-thiol moiety can exist in a tautomeric equilibrium with its 2-thione form.[11][12]

  • Compound 2: 5-(Mercaptomethyl)-1,3,4-oxadiazole-2-thiol (Thiol Analog)

    • Rationale: Directly replaces the thioether (-S-CH₃) with a thiol (-SH). This comparison is critical for evaluating the stabilizing effect of methyl capping. Thiols are generally more acidic and highly susceptible to oxidation, often forming disulfide dimers.[13][14] This allows us to quantify the stability gained by preventing free thiol reactivity.

  • Compound 3: 5-[(Methoxymethyl)]-1,3,4-oxadiazole-2-thiol (Ether Analog)

    • Rationale: Replaces the sulfur atom of the thioether with an oxygen atom, creating an ether linkage. Thioethers are known to be more susceptible to oxidation than their ether counterparts.[15] This comparison will highlight the unique instability introduced by the oxidizable sulfur atom.

  • Compound 4: 5-[(Methylthio)methyl]-1,3,4-thiadiazole-2-thiol (Thiadiazole Analog)

    • Rationale: Replaces the oxygen atom in the heterocyclic core with a sulfur atom, creating a 1,3,4-thiadiazole. Oxadiazoles and thiadiazoles are common bioisosteres.[16] This comparison assesses the relative stability of the core ring system itself, isolating it from the effects of the side chain, which remains constant.

Experimental Design: Forced Degradation (Stress Testing)

To probe the chemical liabilities of each compound, a comprehensive forced degradation study was designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][17][18] Forced degradation, or stress testing, intentionally exposes a compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[2][17]

The experimental workflow is outlined below. The primary endpoint for this study is the percentage of the parent compound remaining after a defined period, as quantified by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (24h) cluster_analysis 3. Analysis prep Prepare 1 mg/mL stock solutions of each compound in Acetonitrile acid Acidic Hydrolysis (0.1 M HCl, 40°C) prep->acid Dilute stock to 0.1 mg/mL in stress medium base Basic Hydrolysis (0.1 M NaOH, 40°C) prep->base Dilute stock to 0.1 mg/mL in stress medium oxid Oxidative Stress (3% H₂O₂, RT) prep->oxid Dilute stock to 0.1 mg/mL in stress medium therm Thermal Stress (60°C in solution) prep->therm Dilute stock to 0.1 mg/mL in stress medium photo Photolytic Stress (ICH Q1B light exposure) prep->photo Dilute stock to 0.1 mg/mL in stress medium neut Neutralize Hydrolysis Samples acid->neut base->neut hplc RP-HPLC Analysis with DAD (Quantify % Parent Remaining) oxid->hplc therm->hplc photo->hplc neut->hplc

Caption: Experimental workflow for the forced degradation study.
Protocol: Stability-Indicating RP-HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the intact parent compound from any potential degradants.[19][20]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or λ-max of the parent compound).

  • Injection Volume: 10 µL.

  • Quantification: The peak area of the parent compound in stressed samples is compared to that of an unstressed control sample to calculate the percentage of degradation.

Results: A Comparative Stability Profile

The stability of each compound was assessed under five distinct stress conditions. The data, presented as the percentage of degradation after 24 hours, are summarized in the table below.

Compound Structure Acidic (0.1M HCl) Basic (0.1M NaOH) Oxidative (3% H₂O₂) Thermal (60°C) Photolytic (ICH Q1B)
1: Target (Thioether) This compound< 5%~10%~45% < 5%~8%
2: Thiol Analog 5-(Mercaptomethyl)-1,3,4-oxadiazole-2-thiol< 5%~15%> 90% < 5%~12%
3: Ether Analog 5-[(Methoxymethyl)]-1,3,4-oxadiazole-2-thiol< 5%~9%< 5% < 5%~7%
4: Thiadiazole Analog 5-[(Methylthio)methyl]-1,3,4-thiadiazole-2-thiol< 5%~11%~50% < 5%~25%

Discussion and Mechanistic Interpretation

The forced degradation study reveals critical stability differences rooted in the specific functional groups of each compound.

1. The Critical Role of the Sulfur Side Chain in Oxidative Stability

The most dramatic differences were observed under oxidative stress.

  • Compound 3 (Ether Analog) was almost completely stable, demonstrating the inertness of the ether linkage to oxidation by hydrogen peroxide.

  • Compound 1 (Target Thioether) showed significant degradation (~45%). This is the expected outcome for a thioether, which is known to be susceptible to oxidation.[15][21] The primary degradation pathway involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of a sulfoxide, and upon further oxidation, a sulfone.[21][22] This represents a major metabolic and chemical liability.

  • Compound 2 (Thiol Analog) degraded almost completely (>90%). Free thiols are exceptionally sensitive to oxidation and readily form disulfide-linked dimers, a pathway that is much faster than thioether oxidation under these conditions.[14]

This cascade of reactivity (Thiol >> Thioether > Ether ) unequivocally demonstrates that while methylating the thiol group to form a thioether significantly enhances oxidative stability, the sulfur atom remains a primary site of vulnerability compared to its oxygen bioisostere.

G Thioether Thioether (Compound 1) Sulfoxide Sulfoxide (Degradant 1) Thioether->Sulfoxide [O] Sulfone Sulfone (Degradant 2) Sulfoxide->Sulfone [O]

Caption: Primary oxidative degradation pathway for the thioether side chain.

2. Hydrolytic and Thermal Stability of the Heterocyclic Core

All four compounds exhibited high stability under acidic and thermal stress (<5% degradation). This is consistent with the known general stability of the 1,3,4-oxadiazole and 1,3,4-thiadiazole aromatic rings.[23][24] A slightly elevated degradation was noted under basic conditions, potentially due to the deprotonation of the acidic thiol/thione proton, which could increase the electron density of the ring system and render it more susceptible to nucleophilic attack, albeit modestly.

3. Photostability: A Difference in the Core Ring

While all oxadiazole-based compounds (1, 2, and 3 ) showed good photostability, Compound 4 , the thiadiazole analog, exhibited significantly higher degradation (~25%). This suggests that the 1,3,4-thiadiazole ring is more photosensitive than the 1,3,4-oxadiazole ring. This is a crucial finding for drug development, as it may necessitate the use of light-protective packaging and impose stricter handling requirements.

Conclusion and Future Directions

This comparative stability guide demonstrates that This compound (Compound 1) possesses robust thermal and hydrolytic stability, characteristic of the 1,3,4-oxadiazole scaffold. Its primary chemical liability is the thioether side chain, which is susceptible to oxidation.

Key Takeaways for Drug Development Professionals:

  • Superiority over Thiols: The methylation of the side-chain thiol to a thioether provides a dramatic and necessary improvement in oxidative stability.

  • Oxidative Liability: The thioether remains a significant liability compared to an ether analog. In a drug discovery context, if oxidative metabolism is a concern, replacement of the thioether could be a viable strategy, provided pharmacological activity is retained.

  • Oxadiazole vs. Thiadiazole Core: The 1,3,4-oxadiazole core offers a distinct advantage in photostability over the 1,3,4-thiadiazole core, a factor that should be considered during scaffold selection.

The experimental framework and protocols described herein provide a self-validating system for benchmarking the stability of heterocyclic drug candidates. By understanding the causality behind degradation pathways, researchers can proactively design molecules with improved stability profiles, ultimately accelerating the journey from discovery to clinical application.

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  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

  • (PDF) Thioethers: An Overview. ResearchGate. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link not available]
  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. [Link not available]
  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • 5-Furan-2yl[4][15]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. [Link]

  • (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. [Link not available]

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A Comparative Guide to the Cross-Reactivity Profile of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is provided in this guide.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for evaluating the selectivity of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol (referred to as Compound X hereafter). While the synthesis of Compound X is documented, its biological target profile and cross-reactivity are not extensively characterized in publicly available literature. Therefore, this document serves as a practical guide for researchers, outlining a rigorous, multi-tiered strategy to profile its specificity. We will compare its hypothetical performance against established inhibitors, providing the experimental blueprints necessary for such an investigation.

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably carbonic anhydrases and various kinases. This inherent promiscuity makes a thorough cross-reactivity assessment not just a regulatory formality, but a critical step in understanding the compound's mechanism of action and potential for off-target toxicities.

Part 1: The Strategic Framework for Cross-Reactivity Profiling

Our approach is a tiered screening cascade designed to move from broad, high-throughput methods to more specific, hypothesis-driven assays. This strategy maximizes efficiency by eliminating non-viable candidates early and focusing resources on the most promising molecules.

G A Compound X Synthesis & QC B Hypothesized Primary Target Assay (e.g., Carbonic Anhydrase IX) A->B C Broad Kinase Panel (e.g., 96-well format) A->C F Initial Off-Target Hits from Tier 1 B->F Identify Hits C->F Identify Hits D Orthogonal Biochemical Assay (e.g., TR-FRET) G Dose-Response on Validated Hits (IC50 Determination) D->G E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) E->G H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) E->H F->D F->E I Selectivity Ratio Calculation G->I

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Part 2: Experimental Design & Methodologies

Hypothesized Primary Target: Carbonic Anhydrase IX

The 1,3,4-oxadiazole-2-thiol moiety is a known zinc-binding group, making carbonic anhydrases (CAs) a probable target class. We hypothesize that Compound X is an inhibitor of Carbonic Anhydrase IX (CA-IX), a tumor-associated isoform. Our comparison will involve two well-characterized CA inhibitors: Acetazolamide (a non-selective inhibitor) and SLC-0111 (a clinical-stage selective CA-IX inhibitor).

Protocol 1: CA-IX Enzyme Inhibition Assay (Esterase Activity)

This assay measures the ability of a compound to inhibit the esterase activity of recombinant human CA-IX.

  • Reagents: Recombinant Human CA-IX, 4-Nitrophenyl acetate (4-NPA), Tris-HCl buffer (pH 7.4), Compound X, Acetazolamide, SLC-0111, DMSO.

  • Preparation: Prepare a 10 mM stock solution of all compounds in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of diluted compound solution to each well. Add 85 µL of assay buffer containing 5 nM of CA-IX enzyme.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of 10 mM 4-NPA substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The rate of increase in absorbance corresponds to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Broad Panel Screening: Kinase Selectivity

To proactively identify potential off-target liabilities, Compound X should be screened against a panel of kinases. Kinases are a common source of off-target effects for small molecules. We will use a commercially available panel that covers major branches of the human kinome.

Protocol 2: Kinase Panel Screening (Example: ADP-Glo™ Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Screening: Submit Compound X at a fixed concentration (e.g., 1 µM and 10 µM) to a commercial kinase screening service (e.g., Eurofins, Promega). The service will perform assays against a panel of >300 kinases.

  • Data Provided: The service will provide data as "% Inhibition" at each concentration. A common threshold for a significant "hit" is >50% inhibition at 10 µM.

  • Comparison: The performance of Compound X is implicitly compared against the thousands of compounds previously profiled, providing a benchmark of its selectivity within the kinome.

Cellular Target Engagement: Confirming Intracellular Activity

Biochemical assays are essential, but they do not guarantee that a compound can reach and engage its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is an invaluable method for verifying target engagement in intact cells or tissue.

G node_A Step 1: Treatment Treat intact cells with Compound X or Vehicle (DMSO). node_B Step 2: Heating Heat cell lysates across a temperature gradient (e.g., 40-70°C). node_A->node_B node_C Step 3: Lysis & Separation Lyse remaining intact cells and separate soluble protein from precipitated aggregates via centrifugation. node_B->node_C node_D Step 4: Detection Quantify the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spec. node_C->node_D node_E Step 5: Analysis Generate a melting curve. A shift to a higher melting temperature indicates target stabilization and engagement. node_D->node_E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Part 3: Data Interpretation & Comparative Analysis (Hypothetical Data)

The following tables represent a hypothetical outcome of the proposed experiments, designed to illustrate how Compound X would be compared against the alternatives.

Table 1: Carbonic Anhydrase Inhibition Profile

CompoundCA-IX IC50 (nM)CA-II IC50 (nM) (Off-Target)Selectivity Index (CA-II / CA-IX)
Compound X 15 1,500 100x
Acetazolamide25120.48x
SLC-0111454,500100x
  • Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of the target isoform (CA-IX) and a strong selectivity profile, comparable to the specialized inhibitor SLC-0111 and vastly superior to the non-selective Acetazolamide.

Table 2: Kinase Panel Hit Summary (Inhibition > 50% at 10 µM)

Kinase FamilyCompound XStaurosporine (Control)
TK2 hits (e.g., ABL1, SRC)189 hits
TKL0 hits45 hits
STE1 hit (e.g., PAK1)78 hits
CK10 hits21 hits
AGC1 hit (e.g., ROCK1)65 hits
CAMK0 hits53 hits
CMGC0 hits60 hits
Total Hits 4 >500
  • Interpretation: This data shows Compound X has a relatively clean kinase profile compared to a promiscuous inhibitor like Staurosporine. The four identified "hits" would become the priority for follow-up IC50 determination in Tier 3 to confirm if they are genuine off-targets at physiologically relevant concentrations.

Part 4: Conclusion and Forward Look

This guide outlines a robust, multi-pronged strategy for characterizing the cross-reactivity of this compound. By employing a combination of enzymatic, broad-panel, and cellular assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented illustrates a favorable outcome, where Compound X is both potent against its intended target (CA-IX) and highly selective against a broad range of potential off-targets. This systematic approach is fundamental to modern drug discovery, enabling data-driven decisions and increasing the likelihood of developing a safe and effective therapeutic agent.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • CETSA®. (n.d.). Pelago Bioscience. [Link]

A Comparative In Silico Analysis: Docking Studies of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] Derivatives of this heterocyclic core have demonstrated a wide spectrum of biological activities, including potent enzyme inhibition, which positions them as promising candidates for therapeutic development against a range of diseases from inflammation to cancer.[2] This guide presents a comparative molecular docking study of a specific derivative, 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, against established inhibitors of two clinically significant enzymes: Cyclooxygenase-2 (COX-2) and Thymidylate Synthase (TS).

The rationale for selecting these targets is twofold. COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for treating inflammation and pain.[3] Thymidylate Synthase is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, making it a pivotal target for anticancer therapies.[4] Given the documented propensity of 1,3,4-oxadiazole derivatives to exhibit both anti-inflammatory and anticancer activities, evaluating our compound of interest against these enzymes is a logical and scientifically grounded starting point.[5][6]

This in-depth technical guide will provide a detailed, step-by-step protocol for the comparative docking studies, offer insights into the interpretation of the results, and present the data in a clear, comparative format. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of novel 1,3,4-oxadiazole derivatives.

I. Materials and Computational Methodologies

A successful and reproducible molecular docking study is predicated on the meticulous preparation of both the protein targets and the ligands. This section details the experimental choices and the logic underpinning the preparation of all molecular structures for our comparative analysis.

Target Enzyme Selection and Preparation

For this study, we have selected high-resolution crystal structures of human COX-2 and human Thymidylate Synthase from the Protein Data Bank (PDB). The choice of PDB entries with co-crystallized ligands is a critical decision, as it provides a validated binding pocket, thereby increasing the confidence in the subsequent docking simulations.

  • Cyclooxygenase-2 (COX-2): We will utilize the crystal structure of human COX-2 in complex with Rofecoxib (Vioxx), PDB ID: 5KIR .[7][8] This structure offers a clear definition of the active site and the allosteric side pocket that is crucial for the selectivity of coxibs.

  • Thymidylate Synthase (TS): The crystal structure of human Thymidylate Synthase complexed with dUMP and the inhibitor Raltitrexed, PDB ID: 1HVY , will be used. This structure provides a well-defined active site, essential for studying competitive inhibition.

The preparation of these protein structures for docking is a critical step to ensure accuracy. The following protocol, executed using AutoDockTools (ADT), is a standardized and validated procedure.

Protein Preparation Protocol:

  • Initial Cleanup: The downloaded PDB files will be loaded into ADT. All water molecules and co-crystallized ligands will be removed from the protein structure. This step is essential to avoid interference during the docking process.

  • Hydrogen Addition: Polar hydrogen atoms will be added to the protein structure. This is a crucial step for the correct calculation of electrostatic interactions and hydrogen bonding.

  • Charge Assignment: Kollman charges will be assigned to the protein. These charges are widely used and validated for protein simulations.

  • File Format Conversion: The prepared protein structure will be saved in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the assigned charges and atom types.

Ligand Selection and Preparation

The selection of appropriate comparator ligands is fundamental to a meaningful comparative study. We have chosen well-established, clinically relevant inhibitors for both COX-2 and TS.

  • Query Compound: this compound

  • Known COX-2 Inhibitors:

    • Rofecoxib[6]

    • Celecoxib[2]

    • SC-558

  • Known Thymidylate Synthase Inhibitors:

    • Raltitrexed[5]

    • Pemetrexed

The 3D structure of the query compound, this compound, was generated from its SMILES string (CSCc1nnc(s1)S) using an online SMILES converter and energy minimized. The 3D structures of the known inhibitors were obtained from the PubChem database.

Ligand Preparation Protocol:

  • Structure Acquisition: The 3D structures of all ligands will be obtained in SDF or MOL2 format.

  • Hydrogen Addition and Charge Calculation: Hydrogens will be added, and Gasteiger charges will be computed for all ligand molecules.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand will be defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: All prepared ligands will be saved in the PDBQT format for compatibility with AutoDock Vina.

II. Molecular Docking Protocol

The molecular docking simulations will be performed using AutoDock Vina, a widely recognized and validated software for its accuracy and speed. The following workflow outlines the key steps in this process.

G cluster_prep Molecular Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis PDB Download PDB (5KIR & 1HVY) PrepProt Prepare Protein (Remove water, Add H, Assign Charges) PDB->PrepProt Ligands Obtain Ligand Structures (Query & Known Inhibitors) PrepLig Prepare Ligands (Add H, Assign Charges, Define Torsions) Ligands->PrepLig Grid Define Grid Box (Centered on Co-crystallized Ligand) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Binding Analyze Binding Affinity (kcal/mol) Vina->Binding Interactions Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) Binding->Interactions Compare Compare with Known Inhibitors Interactions->Compare

Caption: Molecular Docking Workflow.

Step-by-Step Docking Procedure:

  • Grid Box Generation: For each target protein, a grid box will be defined to encompass the active site. The grid box will be centered on the co-crystallized ligand from the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

  • Docking with AutoDock Vina: Docking simulations will be performed for the query compound and all known inhibitors against their respective target enzymes. AutoDock Vina will explore the conformational space of each ligand within the defined grid box and calculate the binding affinity, expressed in kcal/mol.

  • Analysis of Docking Results: The primary output to be analyzed will be the binding energy of the top-ranked pose for each ligand-protein complex. A more negative binding energy indicates a more favorable interaction.

  • Visualization of Interactions: The binding poses of the ligands with the lowest binding energies will be visualized using molecular graphics software (e.g., PyMOL or Discovery Studio Visualizer). This will allow for a detailed examination of the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues in the active site.

III. Comparative Analysis of Docking Results

The core of this study is the direct comparison of the docking performance of this compound with that of established inhibitors. The results will be summarized in the following tables.

Docking Against Cyclooxygenase-2 (PDB: 5KIR)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound To be determinedTo be determined
Rofecoxib (Reference)To be determinedHis90, Arg513, Phe518, Val523
CelecoxibTo be determinedHis90, Gln192, Leu352, Ser353, Val523, Arg513
SC-558To be determinedArg120, Tyr355, Tyr385, Ser530
Docking Against Thymidylate Synthase (PDB: 1HVY)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound To be determinedTo be determined
Raltitrexed (Reference)To be determinedArg50, Asp218, Trp82, His147
PemetrexedTo be determinedArg50, Asp218, Trp82, His147

IV. Discussion and Mechanistic Insights

The predicted binding affinities and interaction patterns will provide valuable insights into the potential of this compound as an inhibitor of COX-2 and Thymidylate Synthase.

For COX-2, the ability of the query compound to interact with key residues in the active site, particularly within the hydrophobic side pocket (e.g., Val523), will be a strong indicator of its potential for selective inhibition. The methylthio group may play a crucial role in establishing favorable hydrophobic contacts. The oxadiazole ring and the thiol group could participate in hydrogen bonding with residues such as Arg120, Tyr355, or Ser530, which are known to be important for the binding of many NSAIDs.

G COX2 COX-2 Active Site Arg120 Tyr355 Ser530 Val523 (Side Pocket) Ligand This compound Oxadiazole Ring Thiol Group Methylthio Group Ligand:oxadiazole->COX2:arg120 H-bond Ligand:thiol->COX2:tyr355 H-bond Ligand:methylthio->COX2:val523 Hydrophobic Interaction

Caption: Predicted interactions with COX-2.

In the case of Thymidylate Synthase, the query compound's ability to form hydrogen bonds and other interactions that mimic those of the native substrate (dUMP) or known inhibitors like Raltitrexed and Pemetrexed will be indicative of its potential inhibitory activity. The oxadiazole core and the thiol group are likely to be key pharmacophoric features in this regard.

G TS Thymidylate Synthase Active Site Arg50 Asp218 Trp82 His147 Ligand This compound Oxadiazole Ring Thiol Group Ligand:oxadiazole->TS:arg50 H-bond Ligand:thiol->TS:asp218 H-bond

Caption: Predicted interactions with TS.

V. Conclusion

This comparative molecular docking guide provides a comprehensive framework for the in silico evaluation of this compound as a potential inhibitor of COX-2 and Thymidylate Synthase. By comparing its predicted binding affinity and interaction patterns with those of well-established inhibitors, we can gain valuable preliminary insights into its therapeutic potential. While in silico studies are a powerful tool for hypothesis generation and lead identification, it is imperative that these computational predictions are subsequently validated through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise mechanism of action.

VI. References

  • Celecoxib - PubChem. National Center for Biotechnology Information. [Link]

  • Raltitrexed - PubChem. National Center for Biotechnology Information. [Link]

  • Pemetrexed - PubChem. National Center for Biotechnology Information. [Link]

  • Rofecoxib - PubChem. National Center for Biotechnology Information. [Link]

  • SC-558 - PubChem. National Center for Biotechnology Information. [Link]

  • Orlando, B.J., Malkowski, M.G. (2016) Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallogr F Struct Biol Commun, 72(Pt 10), 762-766. [Link]

  • Kurumbail, R.G., Stevens, A.M., Gierse, J.K., McDonald, J.J., Stegeman, R.A., Pak, J.Y., Gildehaus, D., Miyashiro, J.M., Penning, T.D., Seibert, K., Isakson, P.C., Stallings, W.C. (1996) Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Wang, J.L., Limburg, D., Graneto, M.J., Springer, J., Hamper, B., Phipps, T., Gierse, J., Daniels, J., Di-Zio, J., Chiu, I.S., Cook, J., Stallings, W.C., Kurumbail, R.G., Kiefer, J.R. (2010) The novel binding mode of diarylisoxazole- and diarylpyrazole-type inhibitors of cyclooxygenase-2 (COX-2). Bioorg Med Chem Lett, 20(23), 7159-7163. [Link]

  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. National Center for Biotechnology Information. [Link]

  • Phan, J., Koli, S., Minor, W., Dunlap, R.B., Berger, S.H., Lebioda, L. (2001) Human thymidylate synthase is in the closed conformation when complexed with dUMP and raltitrexed, an antifolate drug. Biochemistry, 40(7), 1897-1902. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink. [Link]

  • Sayre, P.H., Finer-Moore, J.S., Fritz, T.A., Biermann, D., Gates, S.B., MacKellar, W.C., Patel, V.F., Stroud, R.M. (2001) Human Thymidylate Synthase Bound to dUMP and LY231514, a Pyrrolo(2,3-d)pyrimidine-based Antifolate. J Mol Biol, 313(4), 813-831. [Link]

  • Cardinale, D., Guaitoli, G., Tondi, D., Luciani, R., Henrich, S., Salo-Ahen, O.M., Ferrari, S., Marverti, G., Guerrieri, D., Ligabue, A., Frassineti, C., Pozzi, C., Mangani, S., Fessas, D., Guerrini, R., Ponterini, G., Wade, R.C., Costi, M.P. (2011) Protein-protein interface-binding peptides inhibit the cancer therapy target human thymidylate synthase. Proc Natl Acad Sci U S A, 108(33), 13502-13507. [Link]

  • Lovelace, L.L., Gibson, L.M., Lebioda, L. (2007) Cooperative inhibition of human thymidylate synthase by mixtures of active site binding and allosteric inhibitors. Biochemistry, 46(10), 2823-2830. [Link]

  • Phan, J., Steadman, D.J., Koli, S., Ding, W.C., Minor, W., Dunlap, R.B., Berger, S.H., Lebioda, L. (2001) Structure of human thymidylate synthase suggests advantages of chemotherapy with noncompetitive inhibitors. J Biol Chem, 276(17), 14170-14177. [Link]

  • Raltitrexed - Wikipedia. [Link]

  • Forli, S., Huey, R., Pique, M.E., Sanner, M.F., Goodsell, D.S., Olson, A.J. (2016) Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nat Protoc, 11(5), 905-919. [Link]

  • How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? - ResearchGate. [Link]

  • AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking - YouTube. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. [Link]

  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH. [Link]

  • Molecular Docking Analysis of Human Thymidylate Synthase with the Anticancer Inhibitor Raltitrexed: -Advancing Drug Discovery an - Journal of Neonatal Surgery. [Link]

  • Shoichet, B.K., Stroud, R.M., Santi, D.V., Kuntz, I.D., Perry, K.M. (1993) Structure-based discovery of inhibitors of thymidylate synthase. Science, 259(5100), 1445-1450. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design - University of Massachusetts Boston. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors - Encyclopedia.pub. [Link]

  • SMILES to 2D or 3D SDF/Mol Converter - Biotech FYIcenter. [Link]

  • From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. [Link]

  • Thymidylate synthase inhibitor - Wikipedia. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol, ensuring the protection of personnel and the environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can commence, a thorough understanding of the compound's potential hazards is essential. This compound is a heterocyclic organosulfur compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally similar compounds, such as 5-Methylthio-1,3,4-thiadiazole-2-thiol, provide critical insights. These related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Therefore, it is prudent practice to handle this compound as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[4] Prudent laboratory practice dictates that all chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety professional.[5]

Core Directive: Always consult your institution's Environmental Health & Safety (EH&S) department and the compound-specific SDS before handling or disposal. The SDS is the primary source of information for specific hazards and handling precautions.

Part 2: Required Personal Protective Equipment (PPE)

Given the irritant nature of related compounds, direct contact must be avoided. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[5]Protects against splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1][3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory N95 dust mask (for solids).[3]Recommended when handling the solid powder to prevent respiratory irritation.[3]

Part 3: Step-by-Step Disposal Protocol

The disposal of this chemical must follow a systematic process of segregation, containment, and labeling, culminating in transfer to a certified hazardous waste handler. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7] Keep waste streams containing this compound separate based on their physical form and composition.

  • Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and contaminated absorbent materials (e.g., for spills) separately.

  • Non-Halogenated Organic Solvent Waste: If the compound is dissolved in solvents like ethanol, acetone, or xylenes, collect it in a dedicated non-halogenated solvent waste container.[8][9]

  • Aqueous Waste: Collect any aqueous solutions containing this compound in a dedicated aqueous hazardous waste container. Do not attempt to neutralize this waste unless it is a verified and approved procedure by your institution's EH&S office.[9]

  • Contaminated Sharps & Labware: Needles, blades, or broken glass contaminated with this chemical must be placed in a designated, puncture-proof sharps container.[8][9] Non-sharp contaminated labware (e.g., pipette tips, plastic tubes) should be collected in a separate, clearly labeled bag or container.[9]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Select a Compatible Container: Use containers made of material that will not react with the waste. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams.[10] Ensure the container is in good condition, free of cracks, and has a secure, screw-on cap.[5][7]

  • Do Not Overfill: Leave at least 10% of the container volume (or one inch) as headspace to allow for vapor expansion.[5][7]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution.[6] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The names of any solvents and their approximate concentrations.

    • The date of accumulation initiation.[5]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[7][10]

  • Location: The SAA must be in the same room where the waste is generated.

  • Containment: Store liquid waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[11]

  • Segregation: Ensure the container is segregated from incompatible materials within the SAA. For example, do not store it next to strong acids, bases, or oxidizers.[7][9]

  • Closure: Keep waste containers securely capped at all times, except when actively adding waste.[5][10]

Step 4: Scheduling Waste Pickup

Once the waste container is full or you have reached your SAA's accumulation time limit (often up to one year, provided volume limits are not exceeded), contact your institution's EH&S department to schedule a pickup.[7][10] Do not allow hazardous waste to accumulate indefinitely.

Disposal Summary Table

Waste StreamContainer TypeLabeling RequirementsDisposal Action
Pure Solid or Contaminated Debris Lined, sealed pail or other approved solid waste container."Hazardous Waste" + Full Chemical NameStore in SAA; Request EH&S pickup.
Organic Solvent Solution Labeled, screw-cap solvent carboy (HDPE or glass)."Hazardous Waste" + Full Chemical Name + Solvent Name(s) & %Store in SAA with secondary containment; Request EH&S pickup.
Aqueous Solution Labeled, screw-cap aqueous waste carboy (HDPE)."Hazardous Waste" + Full Chemical Name + "Aqueous"Store in SAA with secondary containment; Request EH&S pickup.
Contaminated Sharps Puncture-proof sharps container.[8]"Hazardous Waste Sharps" + Chemical ContaminantStore in SAA; Request EH&S pickup.
Contaminated Labware (non-sharp) Lined, sealed container or heavy-duty plastic bag.[9]"Hazardous Waste" + Full Chemical NameStore in SAA; Request EH&S pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_form 1. Determine Waste Form cluster_liquid_type 2. Determine Liquid Type cluster_labware_type 2. Determine Labware Type start Waste Generated Containing This compound is_solid Solid or Contaminated Debris? start->is_solid is_liquid Liquid Solution? start->is_liquid is_labware Contaminated Labware? start->is_labware solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes is_sharp Sharp (Needle, Glass)? is_labware->is_sharp Yes aqueous_container Place in Labeled Aqueous Hazardous Waste Carboy is_aqueous->aqueous_container Yes organic_container Place in Labeled Organic Hazardous Waste Carboy is_aqueous->organic_container No (Organic) sharp_container Place in Labeled Sharps Container is_sharp->sharp_container Yes labware_container Place in Labeled Contaminated Debris Container is_sharp->labware_container No (Non-Sharp) saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa aqueous_container->saa organic_container->saa sharp_container->saa labware_container->saa pickup Contact EH&S for Waste Pickup saa->pickup

Caption: Waste Disposal Decision Workflow.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 5-METHYLTHIO-1,3,4-THIADIAZOLE-2-THIOL Safety Data Sheet. Georganics. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • The SW-846 Compendium. US Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Predictive Approach

The primary hazards associated with 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol are predicted based on its chemical structure, which features a thiol (-SH) group, a thioether (-S-CH₃) group, and a 1,3,4-oxadiazole core. Data from the closely related compound, 5-Methylthio-1,3,4-thiadiazole-2-thiol (CAS No. 6264-40-0), indicates a clear potential for irritation.[2][3][4][5]

Anticipated Hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A): The compound is expected to cause serious eye irritation upon contact.[4][5]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]

  • Stench: Like many thiols, this compound may possess a strong, unpleasant odor.[6]

Hazard ClassificationGHS CategoryDescriptionSource (Analogue Data)
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is a critical step that should precede any handling of the compound.

Engineering Controls: The Foundation of Safety

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control airborne concentrations.[4] Facilities should be equipped with an eyewash station and a safety shower, both of which should be readily accessible.[4]

Step-by-Step PPE Protocol:
  • Hand Protection:

    • Specification: Wear chemical-resistant gloves, such as nitrile or neoprene.

    • Causality: The primary route of exposure is dermal contact. These materials provide a robust barrier against the anticipated irritant effects of the compound. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection:

    • Specification: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

    • Causality: This level of protection is necessary to prevent serious eye irritation from splashes or aerosols.[4][5]

  • Body Protection:

    • Specification: A flame-resistant lab coat is essential. For larger quantities or procedures with a higher risk of spillage, impervious clothing should be considered.[2]

    • Causality: This protects the skin on the arms and body from accidental contact.

  • Respiratory Protection:

    • Specification: If dust or aerosols are generated, or if work is performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be worn.[3]

    • Causality: This prevents inhalation of the compound, which is likely to cause respiratory tract irritation.[4][5]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 5-[(Methylthio)methyl]- 1,3,4-oxadiazole-2-thiol Assess_Hazards Skin Irritant? Eye Irritant? Respiratory Irritant? Start->Assess_Hazards Engineering Work in Fume Hood Assess_Hazards->Engineering Always Gloves Nitrile/Neoprene Gloves Engineering->Gloves Eyewear Splash Goggles (+ Face Shield if needed) Gloves->Eyewear Body Lab Coat (Impervious if needed) Eyewear->Body Respiratory Respirator (if needed) Body->Respiratory If dust/aerosol risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.